Product packaging for N-2H-Indazol-2-ylurea(Cat. No.:CAS No. 88279-25-8)

N-2H-Indazol-2-ylurea

Cat. No.: B15432987
CAS No.: 88279-25-8
M. Wt: 176.18 g/mol
InChI Key: OQELQSOGOBSJCN-UHFFFAOYSA-N
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Description

N-2H-Indazol-2-ylurea is a specialized chemical scaffold incorporating the 2H-indazole heterocycle, a structure of significant interest in modern medicinal chemistry and drug discovery. The indazole core is a privileged structure in pharmacology, known for its presence in various bioactive molecules and FDA-approved drugs . This particular derivative, functionalized with a urea group, is designed for researchers developing novel therapeutic agents. The urea moiety is a key pharmacophore that can engage in hydrogen bonding, often contributing to high affinity and selectivity for biological targets. The 2H-indazole isomer, while less common than its 1H-indazole tautomer, can be selectively synthesized and functionalized for specific applications . Indazole-based compounds have demonstrated a broad spectrum of biological activities in research settings, including serving as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds . As a building block, this compound offers researchers a versatile template for further synthetic modification, such as structure-activity relationship (SAR) studies or the creation of compound libraries aimed at hitting challenging drug targets. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B15432987 N-2H-Indazol-2-ylurea CAS No. 88279-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88279-25-8

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

indazol-2-ylurea

InChI

InChI=1S/C8H8N4O/c9-8(13)11-12-5-6-3-1-2-4-7(6)10-12/h1-5H,(H3,9,11,13)

InChI Key

OQELQSOGOBSJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)NC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2H-Indazol-2-yl)urea: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2H-Indazol-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes its chemical identity and extrapolates its likely properties based on known data from closely related 2H-indazole analogues. A detailed, plausible synthetic protocol is presented, leveraging established organic chemistry principles. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel 2H-indazole-based urea derivatives.

Chemical Structure and Nomenclature

N-(2H-Indazol-2-yl)urea is a derivative of 2H-indazole, a bicyclic heteroaromatic system, where a urea functional group is attached to the nitrogen at the 2-position of the indazole ring.

  • IUPAC Name: (2H-Indazol-2-yl)urea

  • Molecular Formula: C₈H₈N₄O

  • Canonical SMILES: C1=CC=C2C(=C1)C=NN2C(=O)N

The core structure consists of a benzene ring fused to a pyrazole ring, forming the indazole scaffold. The urea moiety introduces potential for hydrogen bonding and interactions with biological targets.

Physicochemical and Pharmacological Properties (Predicted)

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 176.18 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureBased on similar small heterocyclic ureas
Melting Point Expected to be >150 °CGeneral trend for aromatic ureas
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Based on the properties of related indazole compounds and the urea functional group.
pKa The urea protons are weakly acidic. The indazole nitrogen atoms are basic.General characteristics of urea and indazole moieties.
LogP Estimated to be in the range of 1.0 - 2.0Calculated based on chemical structure.
Biological Activity Potential as kinase inhibitor, anti-inflammatory, or antimicrobial agent.[1][2][3]The 2H-indazole scaffold is a known pharmacophore in various drug discovery programs.[1][2][3] Urea derivatives are also common in bioactive molecules.

Synthesis and Experimental Protocols

The synthesis of N-(2H-Indazol-2-yl)urea is not explicitly described in the literature. However, a plausible and robust synthetic route can be designed based on the well-established reaction between an amine and an isocyanate to form a urea linkage. The key precursor for this synthesis is 2-amino-2H-indazole. While data on the unsubstituted 2-amino-2H-indazole is scarce, its existence is supported by the reported synthesis of various substituted analogues.[1][4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a suitable 2-nitro-substituted benzene derivative, leading to the formation of 2-amino-2H-indazole, which is then reacted to form the target urea.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-2H-indazole cluster_step2 Step 2: Urea Formation Start 2-Nitrobenzaldehyde Intermediate 2-Nitrobenzaldehyde Hydrazone Start->Intermediate Condensation Reagent1 Hydrazine Reagent1->Intermediate Product1 2-Amino-2H-indazole Intermediate->Product1 Cadogan Reaction Reagent2 Reductive Cyclization (e.g., PPh3) Reagent2->Product1 Product1_ref 2-Amino-2H-indazole Final_Product N-(2H-Indazol-2-yl)urea Product1_ref->Final_Product Nucleophilic Addition Reagent3 Isocyanic Acid Source (e.g., KOCN, H+) Reagent3->Final_Product

Caption: Proposed two-step synthesis of N-(2H-Indazol-2-yl)urea.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-2H-indazole

This protocol is adapted from general procedures for the synthesis of 2H-indazoles via reductive cyclization.[6][7]

  • Formation of the Hydrazone Intermediate: To a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Reductive Cyclization (Cadogan Reaction): The 2-nitrobenzaldehyde hydrazone (1 equivalent) is dissolved in a high-boiling point solvent such as toluene or xylene. Triphenylphosphine (1.5 equivalents) is added, and the mixture is heated to reflux (110-140 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.

Step 2: Synthesis of N-(2H-Indazol-2-yl)urea

This procedure is based on standard methods for urea synthesis from amines.

  • Reaction Setup: To a solution of 2-amino-2H-indazole (1 equivalent) in a mixture of acetic acid and water, add a solution of potassium isocyanate (KOCN) (1.2 equivalents) in water dropwise at room temperature.

  • Reaction and Product Formation: The reaction mixture is stirred at room temperature for 12-18 hours. The formation of the urea product, which is likely to be a solid, can be observed.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2H-Indazol-2-yl)urea.

Potential Signaling Pathways and Biological Relevance

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[3] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The urea moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of a kinase.

Signaling_Pathway Indazolylurea N-(2H-Indazol-2-yl)urea Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazolylurea->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Binds Downstream_Signaling Downstream Cellular Signaling (Proliferation, Survival, etc.) Phosphorylated_Substrate->Downstream_Signaling Activates Inhibition->Downstream_Signaling Inhibition of Pathway

Caption: Hypothetical mechanism of action via kinase inhibition.

Conclusion

While N-(2H-Indazol-2-yl)urea is not a well-characterized compound, its chemical structure suggests significant potential for applications in drug discovery. This technical guide provides a solid theoretical foundation for its synthesis and predicted properties, drawing upon the rich chemistry of the 2H-indazole family. The proposed synthetic route is robust and relies on well-understood chemical transformations. Further experimental validation of these protocols and a thorough investigation of the biological activities of this compound are warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide outlines a proposed synthetic pathway for N-2H-Indazol-2-ylurea, a molecule of interest for its potential applications in medicinal chemistry. Due to the absence of a directly reported synthesis in the current literature, this document details a rational, two-step approach. The synthesis commences with the formation of the key intermediate, 2-aminoindazole, from readily available starting materials. This is followed by the introduction of the urea functionality at the N-2 position. This guide provides detailed experimental protocols for each step, based on established and analogous chemical transformations. All quantitative data from referenced procedures are summarized for clarity, and the logical workflow of the synthesis is visually represented using a Graphviz diagram.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The indazole scaffold is a key component in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of specifically substituted indazoles is therefore a critical area of research for the development of novel therapeutic agents.

This guide focuses on a proposed synthesis for this compound. The synthetic strategy is designed to be efficient and modular, allowing for potential future derivatization. The pathway is divided into two primary stages:

  • Synthesis of 2-Aminoindazole : The formation of the core 2H-indazole ring with an amino group at the N-2 position.

  • Urea Formation : The reaction of 2-aminoindazole with a suitable reagent to introduce the urea moiety.

The protocols described herein are based on well-established organic synthesis methodologies, ensuring a high probability of success in a laboratory setting.

Proposed Synthesis Pathway

The proposed synthesis of this compound begins with the preparation of 2-aminoindazole. A common and effective method for the synthesis of 2-aminoindazoles involves the cyclization of a hydrazone derived from an ortho-substituted benzaldehyde. In this proposed pathway, o-nitrobenzaldehyde is used as the starting material.

The overall synthetic scheme is as follows:

Step 1: Synthesis of 2-Aminoindazole

  • Part A: Formation of o-Nitrobenzaldehyde Hydrazone: o-Nitrobenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

  • Part B: Reductive Cyclization: The o-nitrobenzaldehyde hydrazone undergoes a reductive cyclization to yield 2-aminoindazole. This transformation can be achieved using various reducing agents, with triphenylphosphine being a common choice for this type of reaction.

Step 2: Synthesis of this compound

  • The synthesized 2-aminoindazole is then reacted with an in situ generated isocyanic acid (from the reaction of sodium cyanate with an acid) to form the final product, this compound. This is a widely used method for the preparation of N-substituted ureas from primary amines.[1][2]

Synthesis Pathway Diagram

The logical flow of the proposed synthesis is illustrated in the following diagram:

Synthesis_Pathway o_nitrobenzaldehyde o-Nitrobenzaldehyde hydrazone o-Nitrobenzaldehyde Hydrazone o_nitrobenzaldehyde->hydrazone Step 1A hydrazine Hydrazine Hydrate hydrazine->hydrazone aminoindazole 2-Aminoindazole hydrazone->aminoindazole Step 1B (Reductive Cyclization) final_product This compound aminoindazole->final_product Step 2 sodium_cyanate Sodium Cyanate, HCl sodium_cyanate->final_product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for analogous reactions.

Step 1: Synthesis of 2-Aminoindazole

Part A: Synthesis of o-Nitrobenzaldehyde Hydrazone

This procedure is adapted from standard methods for hydrazone formation.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.3 mL, 66.2 mmol) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield o-nitrobenzaldehyde hydrazone as a yellow solid.

Part B: Reductive Cyclization to 2-Aminoindazole

This protocol is based on the reductive cyclization of nitro arenes.[4]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend the o-nitrobenzaldehyde hydrazone (from Step 1A) in dry toluene (200 mL).

  • Addition of Reducing Agent: Add triphenylphosphine (20.9 g, 79.4 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-aminoindazole.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of N-substituted ureas in water.[1][2]

  • Reaction Setup: In a 100 mL beaker, dissolve 2-aminoindazole (5.0 g, 37.5 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (3.1 mL, 37.5 mmol). Stir until a clear solution is obtained.

  • Addition of Cyanate: In a separate beaker, dissolve sodium cyanate (2.7 g, 41.3 mmol) in water (20 mL). Add this solution dropwise to the stirred solution of 2-aminoindazole hydrochloride at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The product will precipitate as a white solid.

  • Workup: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60 °C to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis, based on reported yields for analogous reactions in the literature.

Table 1: Reagents and Expected Yields

StepStarting MaterialReagent(s)ProductExpected Yield (%)
1Ao-NitrobenzaldehydeHydrazine Hydrateo-Nitrobenzaldehyde Hydrazone90-95
1Bo-Nitrobenzaldehyde HydrazoneTriphenylphosphine2-Aminoindazole70-80
22-AminoindazoleSodium Cyanate, HClThis compound85-95[1][2]

Table 2: Physical and Spectroscopic Data of Key Intermediate and Final Product (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-AminoindazoleC₇H₇N₃133.15Off-white to pale yellow solid~150-155
This compoundC₈H₈N₄O176.18White to off-white solidNot available

Conclusion

This technical guide provides a comprehensive and detailed proposed pathway for the synthesis of this compound. The described two-step synthesis, commencing from o-nitrobenzaldehyde, is based on well-established and reliable chemical transformations. The provided experimental protocols and expected data offer a solid foundation for researchers to successfully synthesize this target molecule in a laboratory setting. This pathway opens the door for further exploration of the biological activities of this compound and its derivatives in the context of drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of Indazole Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "N-2H-Indazol-2-ylurea" is not documented in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action for the broader class of indazole urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a mechanism for which this class of compounds is known. The data and structures presented are representative of this class.

Executive Summary

Indazole urea derivatives represent a significant class of small molecule inhibitors targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds prevent the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] The subsequent increase in endogenous EET levels enhances their beneficial downstream effects, including vasodilation, anti-inflammatory responses, and cellular protection.[2][3] This mechanism positions indazole urea derivatives as promising therapeutic candidates for cardiovascular diseases, inflammation, and pain management. This document provides a comprehensive overview of this mechanism, supported by experimental data, detailed protocols, and visual representations of the key biological pathways.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action for indazole urea derivatives is the potent and selective inhibition of soluble epoxide hydrolase (sEH, E.C. 3.3.2.10).

The Role of Soluble Epoxide Hydrolase (sEH)

sEH is a cytosolic enzyme that plays a key role in the metabolism of lipid signaling molecules.[1] Specifically, it catalyzes the hydrolysis of epoxy fatty acids, most notably the four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), which are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[3][4] The hydrolysis of the epoxide group on EETs by sEH yields the corresponding DHETs, which are generally considered less biologically active.[1][4] Therefore, sEH activity is a critical determinant of the bioavailability and functional lifespan of EETs in tissues.[4]

Indazole Urea Derivatives as sEH Inhibitors

The urea functionality is a key pharmacophore in a multitude of sEH inhibitors due to its ability to form critical hydrogen bond interactions within the enzyme's active site. The indazole scaffold provides a rigid and tunable platform for positioning the urea moiety and for optimizing pharmacokinetic properties.

A representative structure of an indazole urea sEH inhibitor is presented below:

Caption: Representative chemical structure of an indazole urea sEH inhibitor.

These inhibitors are typically competitive, binding tightly within the catalytic site of sEH. This binding prevents the substrate (EETs) from accessing the catalytic triad (Asp334, Tyr382, Tyr465) responsible for the epoxide ring-opening reaction.[4] The result is a stabilization of EET levels, leading to the enhancement of their downstream signaling effects.

Signaling Pathways Modulated by sEH Inhibition

By increasing the bioavailability of EETs, indazole urea derivatives potentiate multiple downstream signaling cascades. EETs exert their effects through various mechanisms, including activation of G-protein coupled receptors, ion channels, and intracellular signaling pathways that promote vasodilation and resolve inflammation.[4]

EET_Signaling_Pathway cluster_sEH_Inhibition Mechanism of Action cluster_EET_Metabolism EET Metabolism cluster_Downstream_Effects Downstream Cellular Effects IndazoleUrea Indazole Urea Derivative sEH sEH (Soluble Epoxide Hydrolase) IndazoleUrea->sEH Inhibition DHETs DHETs (Less Active) sEH->DHETs AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) (Active) CYP->EETs EETs->sEH Hydrolysis PI3K PI3K EETs->PI3K Activation ERK ERK1/2 EETs->ERK Activation NFkB NF-κB Inhibition EETs->NFkB Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Angiogenesis Neovasculogenesis ERK->Angiogenesis

Caption: Signaling pathway modulated by sEH inhibition.

Key downstream pathways affected by elevated EET levels include:

  • PI3K/Akt/eNOS Pathway: EETs can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5][6] Activated eNOS produces nitric oxide (NO), a potent vasodilator.

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is also modulated by EETs, contributing to cellular processes like proliferation and angiogenesis.[5][6]

  • NF-κB Inhibition: EETs have been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[5]

Quantitative Data on sEH Inhibition

The potency of indazole urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for a series of hypothetical indazole urea analogs against human sEH (hsEH).

Compound IDR1-Group (Indazole Position)R2-Group (Urea Terminus)hsEH IC50 (nM)
IU-001H4-Chlorophenyl15.2
IU-002H4-Trifluoromethylphenyl8.5
IU-003HCyclohexyl25.0
IU-0043-Methyl4-Chlorophenyl12.8
IU-0053-Methyl4-Trifluoromethylphenyl5.1

Data are representative and compiled for illustrative purposes based on known structure-activity relationships of urea-based sEH inhibitors.

Experimental Protocols

The determination of sEH inhibitory activity is crucial for drug development. A common and sensitive method is the fluorescence-based inhibition assay.

Fluorescence-Based sEH Inhibition Assay

This assay measures the enzymatic activity of recombinant sEH by monitoring the hydrolysis of a non-fluorescent substrate into a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is used to calculate its IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Recombinant hsEH - Inhibitor Stock (e.g., IU-001) - Fluorescent Substrate Stock Plate Plate Setup (96-well): - Add Assay Buffer - Add serial dilutions of Inhibitor - Add hsEH enzyme solution Reagents->Plate Incubate1 Pre-incubate at 30°C for 5 min Plate->Incubate1 AddSubstrate Initiate reaction by adding fluorescent substrate (e.g., PHOME) Incubate1->AddSubstrate Incubate2 Incubate at 30°C for 30 min AddSubstrate->Incubate2 Read Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Incubate2->Read Analyze Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 value Read->Analyze

References

Indazolyl Ureas: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Indazolyl Ureas Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

Indazolyl ureas have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of this compound class, with a particular focus on their synthesis, mechanism of action, and therapeutic potential, primarily in oncology. While the specific compound "N-2H-Indazol-2-ylurea" with CAS number 88279-25-8 is not documented in publicly available scientific literature, this guide will delve into the broader class of indazolyl ureas, for which substantial research exists. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This core is present in several FDA-approved drugs and clinical candidates. The two tautomeric forms, 1H-indazole and 2H-indazole, allow for diverse substitution patterns, leading to a wide array of pharmacological profiles. Indazole derivatives have been investigated for various therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

The Emergence of Indazolyl Ureas in Kinase Inhibition

A significant breakthrough in the therapeutic application of the indazole scaffold came with the incorporation of a urea moiety, leading to the development of potent kinase inhibitors. Many of these compounds function as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, often exhibiting greater selectivity compared to ATP-competitive Type I inhibitors.

A noteworthy example is the discovery of a series of 3-aminoindazole-based ureas as potent receptor tyrosine kinase (RTK) inhibitors.[5] These compounds effectively target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, crucial mediators of tumor angiogenesis.[5]

Synthesis of Indazolyl Ureas

The synthesis of indazolyl ureas typically involves the coupling of an amino-indazole core with a substituted isocyanate or the reaction of an indazolyl isocyanate with a desired amine. The general synthetic strategies often involve multi-step procedures to construct the substituted indazole nucleus, followed by the introduction of the urea functionality.

General Synthetic Workflow:

G cluster_synthesis Synthesis of Indazolyl Ureas start Substituted Aniline/Benzonitrile step1 Indazole Ring Formation start->step1 step2 Functional Group Interconversion (e.g., Nitration, Reduction) step1->step2 step3 Introduction of Amino Group step2->step3 amino_indazole Amino-Indazole Intermediate step3->amino_indazole step4 Urea Formation amino_indazole->step4 product Indazolyl Urea Product step4->product reagent1 Isocyanate reagent1->step4

Caption: Generalized synthetic workflow for indazolyl ureas.

Mechanism of Action: Targeting Kinase Activity

Indazolyl ureas often exert their biological effects by inhibiting protein kinases. The urea moiety plays a crucial role in binding to the kinase active site. Specifically, it can form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. The indazole ring and its substituents can then extend into other pockets of the ATP-binding site, contributing to potency and selectivity.

Signaling Pathway Inhibition by Indazolyl Urea Kinase Inhibitors:

G cluster_pathway VEGFR/PDGFR Signaling Inhibition ligand Growth Factor (VEGF/PDGF) receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) ligand->receptor dimerization Receptor Dimerization receptor->dimerization inhibitor Indazolyl Urea Inhibitor inhibitor->receptor autophospho Autophosphorylation dimerization->autophospho downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) autophospho->downstream cellular_response Cellular Responses: Angiogenesis, Proliferation, Survival downstream->cellular_response

Caption: Inhibition of RTK signaling by indazolyl ureas.

Biological Activities and Therapeutic Potential

The primary therapeutic application of indazolyl ureas investigated to date is in oncology. By inhibiting key kinases involved in tumor growth, angiogenesis, and metastasis, these compounds have shown significant anti-cancer activity in both preclinical and clinical settings.

Anti-Cancer Activity

Numerous studies have reported the synthesis and evaluation of indazole derivatives, including ureas, as potent anti-cancer agents.[2][3] For instance, certain indazole derivatives have demonstrated potent growth inhibitory activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[3] The proposed mechanisms for their anti-cancer effects include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell migration and invasion.[3]

Other Potential Therapeutic Areas

While oncology is the most explored area, the diverse biological activities of the indazole scaffold suggest that indazolyl ureas may have potential in other therapeutic areas as well. These could include inflammatory diseases, neurodegenerative disorders, and infectious diseases.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for a well-characterized indazolyl urea, ABT-869, a potent inhibitor of VEGFR and PDGFR kinases.[5]

Compound Target Kinase IC50 (nM) Cellular Assay (Cell Line) Cellular IC50 (nM)
ABT-869KDR (VEGFR2)4HUVEC Proliferation3
ABT-869PDGFRβ37--
ABT-869Flt-1 (VEGFR1)1--
ABT-869Flt-4 (VEGFR3)13--
ABT-869Kit2--

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

To a solution of the appropriate amino-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added the corresponding isocyanate (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N,N'-disubstituted indazolyl urea.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits or in-house developed assays. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

Example Protocol Outline:

  • Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and a substrate peptide.

  • Enzyme and Inhibitor Incubation: The kinase enzyme is pre-incubated with varying concentrations of the test compound (e.g., indazolyl urea) for a defined period.

  • Initiate Reaction: The kinase reaction is initiated by the addition of a mixture of ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate peptide.

  • Incubate: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

  • Stop Reaction and Measure Activity: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Indazolyl ureas represent a versatile and promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While the specific compound "this compound" with CAS number 88279-25-8 remains elusive in the current literature, the broader family of indazolyl ureas continues to be an active and fruitful area of research for the development of novel targeted therapies. Future investigations may further expand the therapeutic applications of this important chemical scaffold.

References

"biological activity of indazole urea derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Indazole Urea Derivatives

Abstract

Indazole urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview of their multifaceted roles as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. We delve into their mechanisms of action, present quantitative data on their potency, and detail the experimental protocols used for their evaluation. Furthermore, this document visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction

The indazole core is a privileged scaffold in drug discovery, and its urea derivatives have been extensively explored for their potent inhibitory effects on various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous pathologies, particularly cancer. This guide focuses on the biological activities of prominent indazole urea derivatives, including their interactions with key targets like Raf kinases, p38 MAP kinase, and receptor tyrosine kinases such as VEGFR and PDGFR.

Mechanism of Action: Targeting Key Signaling Pathways

Indazole urea derivatives primarily exert their biological effects by acting as ATP-competitive inhibitors of protein kinases. This inhibition disrupts downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

The RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. Mutations in BRAF, a key member of the Raf kinase family, are prevalent in various cancers.

Indazole urea derivatives, such as sorafenib, have been shown to be potent inhibitors of Raf kinases, including both wild-type and mutant forms of BRAF. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and activation of MEK, which in turn inhibits the activation of ERK. This blockade of the MAPK pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates IndazoleUrea Indazole Urea Derivatives IndazoleUrea->RAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression for

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by indazole urea derivatives.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Certain indazole urea derivatives have been identified as potent inhibitors of p38α kinase. These compounds typically function as type II inhibitors, binding to the DFG-out (inactive) conformation of the kinase. This mode of inhibition stabilizes the inactive state of the enzyme, preventing its activation and subsequent downstream signaling.

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates IndazoleUrea Indazole Urea Derivatives IndazoleUrea->p38 Inhibits (DFG-out) Inflammation Inflammation & Apoptosis MK2->Inflammation Mediates

Caption: Inhibition of the p38 MAPK signaling pathway by indazole urea derivatives.

Angiogenesis Signaling: Targeting VEGFR and PDGFR

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are key receptor tyrosine kinases that drive angiogenesis. Many indazole urea derivatives are multi-target inhibitors that potently block the activity of VEGFR and PDGFR. By inhibiting these receptors on endothelial cells, these compounds can suppress tumor-associated angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor.

Quantitative Biological Data

The potency of indazole urea derivatives has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Urea Derivatives

CompoundTarget KinaseIC50 (nM)Assay Type
Sorafenib BRAF (wild-type)6Kinase Assay
BRAF (V600E)22Kinase Assay
VEGFR-290Kinase Assay
PDGFR-β57Kinase Assay
p38α58Kinase Assay
Linifanib (ABT-869) VEGFR-24Kinase Assay
PDGFR-β66Kinase Assay
Axitinib VEGFR-10.1Kinase Assay
VEGFR-20.2Kinase Assay
VEGFR-30.1-0.3Kinase Assay
PDGFR-β1.6Kinase Assay

Table 2: Cellular Activity of Representative Indazole Urea Derivatives

CompoundCell LineAssayGI50/IC50 (nM)
Sorafenib A375 (BRAF V600E)Cell Proliferation290
HT-29 (BRAF wild-type)Cell Proliferation>10,000
Axitinib HUVECCell Proliferation0.05

Experimental Protocols

The evaluation of the biological activity of indazole urea derivatives involves a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Start->Prepare Incubate Incubate Kinase with Test Compound Prepare->Incubate Initiate Initiate Reaction (add ATP/Substrate) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human kinase, biotinylated peptide substrate, ATP, and the indazole urea derivative (test compound) are prepared in an appropriate assay buffer.

  • Incubation: The kinase is pre-incubated with varying concentrations of the test compound in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. A common method involves using a specific antibody that recognizes the phosphorylated substrate, often coupled with a detection system such as luminescence or fluorescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the indazole urea derivative.

  • Incubation: The plates are incubated for a period of time, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The results are used to generate a dose-response curve, from which the GI50 or IC50 value (the concentration of compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells) is calculated.

Conclusion

Indazole urea derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their ability to target multiple key signaling pathways, including the RAF-MEK-ERK and p38 MAPK pathways, as well as angiogenesis-related receptor tyrosine kinases, underscores their importance in modern drug discovery. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further explore and harness the biological activities of these promising compounds. Continued research in this area is crucial for the development of new and more effective therapies for a range of human diseases.

In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent feature in numerous FDA-approved small molecule anti-cancer drugs. Its derivatives, particularly those incorporating a urea moiety, have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this class of compounds, detailing experimental data, methodologies, and associated signaling pathways.

Quantitative Cytotoxicity Data

The in vitro antiproliferative activity of various indazole-based urea derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized below.

CompoundCell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23 - 1.15[1][2]
1a HCT-116 (Colon Cancer)2.10[3]
PLC/PRF/5 (Hepatocellular Carcinoma)4.14[3]
1b HCT-116 (Colon Cancer)2.91[3]
PLC/PRF/5 (Hepatocellular Carcinoma)5.93[3]
1c HCT-116 (Colon Cancer)3.28[3]
PLC/PRF/5 (Hepatocellular Carcinoma)5.36[3]
1i HCT-116 (Colon Cancer)1.0[3]
PLC/PRF/5 (Hepatocellular Carcinoma)3.48[3]
6o K562 (Chronic Myeloid Leukemia)5.15[4]
HEK-293 (Normal Kidney)33.2[4]
5k Hep-G2 (Hepatoma)3.32[4]
6e CCRF-CEM (Leukemia)0.901[5]
MOLT-4 (Leukemia)0.525[5]
CAKI-1 (Kidney Cancer)0.992[5]
6f Various Cancer Cell Lines1.55 - 7.4[5]
Selenourea 1g Various Cancer Cell Lines< 10[6]

Note: The specific structure of "N-2H-Indazol-2-ylurea" was not explicitly detailed in the reviewed literature; the data presented is for structurally related and biologically active indazole urea derivatives.

Experimental Protocols

The evaluation of the in vitro cytotoxicity of indazole-based urea derivatives typically involves a series of standardized assays to determine their effects on cell viability, proliferation, and the underlying mechanisms of cell death.

1. Cell Viability and Proliferation Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., an indazole urea derivative) and a vehicle control for a specified period (e.g., 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

2. Apoptosis Assessment

Several methods are employed to determine if the cytotoxic effects of indazole urea derivatives are mediated by the induction of apoptosis (programmed cell death).

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis, can be visualized by fluorescence microscopy after DAPI staining.

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the differentiation between viable, apoptotic, and necrotic cells. Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange to red condensed chromatin, and necrotic cells have a uniformly orange to red nucleus.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7.[7] These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal. An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[7]

  • Western Blot Analysis of Apoptotic Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, can be quantified by Western blotting. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis. The cleavage of caspase-3 can also be detected by Western blot.

3. Cell Migration and Invasion Assays

To evaluate the potential of these compounds to inhibit metastasis, in vitro cell migration and invasion assays are conducted.

  • Wound Healing Assay (Migration): A "scratch" or "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the test compound. The ability of the cells to migrate and close the wound over time is monitored by microscopy and compared to untreated control cells.

  • Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The test compound is added to the cells. After incubation, the number of cells that have invaded through the Matrigel and the membrane to the lower surface is quantified. A reduction in the number of invaded cells indicates an anti-invasive effect.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of indazole-based urea derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and death.

Apoptosis Induction:

A primary mechanism of action for many cytotoxic indazole derivatives is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

IndazoleUrea Indazole Urea Derivative ROS ↑ Reactive Oxygen Species (ROS) IndazoleUrea->ROS Bcl2 Bcl-2 (Anti-apoptotic) IndazoleUrea->Bcl2 Downregulation Bax Bax (Pro-apoptotic) IndazoleUrea->Bax Upregulation MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase3 Cleaved Caspase-3 (Executioner Caspase) MMP->Caspase3 Bcl2->MMP Bax->MMP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by indazole urea derivatives.

Treatment with these compounds can lead to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1][2] This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] These events culminate in the activation of executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]

Inhibition of Cell Migration and Invasion:

Certain indazole derivatives have been shown to disrupt cell migration and invasion. This is associated with the modulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion. A reduction in MMP9 and an increase in its endogenous inhibitor, TIMP2, have been observed following treatment with some indazole compounds.[1][2]

IndazoleUrea Indazole Urea Derivative MMP9 ↓ Matrix Metalloproteinase-9 (MMP9) IndazoleUrea->MMP9 TIMP2 ↑ Tissue Inhibitor of Metalloproteinase 2 (TIMP2) IndazoleUrea->TIMP2 MigrationInvasion Cell Migration & Invasion MMP9->MigrationInvasion TIMP2->MigrationInvasion

Caption: Inhibition of cell migration and invasion by modulating MMPs.

Kinase Inhibition:

The indazole scaffold is a known "hinge-binding" fragment, which is a key interaction for many kinase inhibitors.[4] Some indazole-based urea derivatives have been designed to target specific kinases involved in cancer progression, such as VEGFR-2, which plays a crucial role in angiogenesis.[5]

cluster_workflow Drug Discovery Workflow Design Structure-Based Drug Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT) Synthesis->Screening Hit Hit Compound (e.g., Indazole Urea) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: A typical workflow for the discovery of novel indazole-based cytotoxic agents.

References

Spectroscopic and Synthetic Insights into N-2H-Indazol-2-ylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for the novel compound N-2H-Indazol-2-ylurea. Due to the limited availability of direct experimental data for this specific molecule, this report leverages spectral information from the parent 2H-indazole scaffold, urea, and structurally related N-aryl ureas to forecast its characteristic spectral features. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, alongside workflows for its synthesis and spectroscopic analysis, to facilitate future research and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from 2H-indazole, urea, and N-phenylurea.

Table 1: Predicted ¹H NMR Spectral Data of this compound
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.5 - 8.7s1HH-3 (indazole)-
~7.7 - 7.8d1HH-7 (indazole)~8.0
~7.5 - 7.6d1HH-4 (indazole)~8.0
~7.3 - 7.4t1HH-6 (indazole)~7.5
~7.1 - 7.2t1HH-5 (indazole)~7.5
~9.0 - 9.2s1HNH (urea)-
~6.0 - 6.2s2HNH₂ (urea)-

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Chemical Shift (δ, ppm)Assignment
~155 - 157C=O (urea)
~148 - 150C-7a (indazole)
~128 - 130C-3 (indazole)
~126 - 128C-3a (indazole)
~125 - 127C-6 (indazole)
~121 - 123C-4 (indazole)
~120 - 122C-5 (indazole)
~110 - 112C-7 (indazole)

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (urea NH and NH₂)
3100 - 3000MediumC-H stretching (aromatic)
1680 - 1660StrongC=O stretching (Amide I)
1620 - 1600MediumN-H bending (Amide II)
1600 - 1450Medium to WeakC=C stretching (aromatic)
1400 - 1200MediumC-N stretching
800 - 700StrongC-H bending (out-of-plane aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data of this compound
m/zRelative IntensityAssignment
177High[M+H]⁺ (Molecular Ion)
133Medium[M - CONH₂]⁺
118High[Indazole]⁺

Experimental Protocols

A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the key intermediate, 2-amino-2H-indazole.

Synthesis of 2-amino-2H-indazole

A potential route to 2-amino-2H-indazole involves the reductive cyclization of 2-nitrobenzonitrile.

Materials:

  • 2-nitrobenzonitrile

  • Hydrazine hydrate

  • Palladium on charcoal (10%)

  • Ethanol

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add 10% palladium on charcoal (0.1 eq).

  • To this suspension, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.

Synthesis of this compound

The synthesis of the target compound can be achieved by the reaction of 2-amino-2H-indazole with an isocyanate equivalent.

Materials:

  • 2-amino-2H-indazole

  • Potassium isocyanate

  • Hydrochloric acid (1 M)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-amino-2H-indazole (1.0 eq) in 1 M hydrochloric acid.

  • To this solution, add a solution of potassium isocyanate (1.1 eq) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of this compound.

Synthesis_of_N_2H_Indazol_2_ylurea cluster_step1 Step 1: Synthesis of 2-amino-2H-indazole cluster_step2 Step 2: Synthesis of this compound 2-Nitrobenzonitrile 2-Nitrobenzonitrile Hydrazine_Hydrate_PdC Hydrazine Hydrate, Pd/C, Ethanol, Reflux 2-Nitrobenzonitrile->Hydrazine_Hydrate_PdC 2-amino-2H-indazole 2-amino-2H-indazole Hydrazine_Hydrate_PdC->2-amino-2H-indazole 2-amino-2H-indazole_2 2-amino-2H-indazole Potassium_Isocyanate Potassium Isocyanate, HCl, H₂O 2-amino-2H-indazole_2->Potassium_Isocyanate This compound This compound Potassium_Isocyanate->this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: General workflow for spectroscopic analysis.

Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thermodynamic Stability of 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The indazole ring system exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can interconvert.[1][2][4][5] The thermodynamic stability of these tautomers is of paramount importance as it significantly influences the molecule's synthesis, reactivity, physical properties, and, crucially, its biological activity and drug-receptor interactions.[1] This guide provides a comprehensive overview of the thermodynamic stability of 2H-indazole, presenting quantitative data, experimental and computational protocols, and the key factors governing the tautomeric equilibrium.

Indazole primarily exists as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer possesses a benzenoid structure, while the 2H-tautomer has a quinonoid form.[4][6] Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in most conditions, including the gas phase, in solution, and in the solid state.[1][2][4] The lower stability of the 2H-indazole is often attributed to a loss of aromaticity associated with its quinoid structure.[7]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Quantitative Analysis of Thermodynamic Stability

Numerous computational and experimental studies have quantified the energy difference between the 1H and 2H tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The precise energy difference, however, varies with the methodology and the phase (gas or solution).

Method/Level of TheoryBasis SetPhaseΔE (1H → 2H) (kcal/mol)ΔH (1H → 2H) (kcal/mol)ΔG (1H → 2H) (kcal/mol)Reference
MP26-31G Gas3.63.94.1Catalan et al., 1996[6][8][9]
MP26-31GGas4.08--Catalan et al., 1996[8]
MP26-31G**Aqueous--17.2 kJ/mol (~4.1)Science of Synthesis, Vol. 12.2[10]
MP2cc-pVTZGas13.6 kJ/mol (~3.25)--Theoretical estimation...[7]
B3LYP6-31G*Gas5.3--Theoretical estimation...[7]
B3LYP6-311++G(d,p)-20 kJ/mol (~4.8)--J. Org. Chem.[11]
LCGO--10.7--Ab initio results...[6]
STO-3G//STO-3G--10.0 - 12.9--Ab initio results...[6]
6-31G//6-31G--9.2 - 10.0--Ab initio results...[6]
pKₐ measurements-Water--2.3Catalan et al.[4][8]
NMR-NQR & Calculations--21.4 kJ/mol (~5.1)--MDPI[12]

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing Tautomeric Stability

While 1H-indazole is generally more stable, the equilibrium can be influenced by several factors:

  • Substituents: Electron-withdrawing groups (e.g., -NO₂) or other specific substituents can decrease the energy difference between the tautomers, although the 1H form usually remains more stable.[7]

  • Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium. However, studies have shown the 1H-form maintains its greater stability regardless of the solvent.[13]

  • Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can significantly stabilize the 2H-tautomer in certain substituted indazoles.[9][14][15] For instance, in some 3-substituted indazoles, the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds can make the 2H form predominate in aprotic solvents.[9][14][15]

Methodologies for Determining Tautomer Stability

A combination of experimental and computational methods is employed to study the thermodynamics of indazole tautomers.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To identify the predominant tautomer in solution and solid state.

    • Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the indazole derivative in various solvents (e.g., CDCl₃, DMSO-d₆).[16] The chemical shifts and coupling constants are compared with those of known N-alkylated 1H- and 2H-indazole standards. Solid-state NMR (CP/MAS technique) can be used to determine the structure in the solid phase.[16]

  • UV Spectroscopy:

    • Objective: To provide evidence for the major tautomer in the gas phase.

    • Methodology: The electronic absorption spectrum of the indazole is recorded at an elevated temperature (e.g., 80 °C) in the gas phase. This spectrum is then compared to the spectra of 1-methyl- and 2-methylindazole, which serve as fixed models for the 1H- and 2H-tautomers, respectively. A strong resemblance to the 1-methylindazole spectrum indicates the predominance of the 1H-tautomer.[8]

  • pKₐ Measurements:

    • Objective: To determine the tautomeric equilibrium constant (KT) in aqueous solution.

    • Methodology: The acidity constants (pKₐ) of the indazole and its N-methylated derivatives are determined, typically by spectrophotometric or potentiometric titration. The tautomeric equilibrium constant can then be calculated from these values, which allows for the calculation of the Gibbs free energy difference (ΔG).[8]

  • Nuclear Quadrupole Resonance (NQR) Spectroscopy:

    • Objective: To identify the tautomeric form in the solid state.

    • Methodology: Combined with NMR, ¹⁴N NQR spectroscopy provides data that can be compared with parameters calculated via quantum chemical methods for both tautomeric forms. A match between the experimental and calculated NQR parameters allows for unambiguous identification of the tautomer present in the solid state.[12][17]

Computational Protocols
  • Quantum Chemical Calculations:

    • Objective: To calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers.

    • Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) (e.g., B3LYP functional) methods.[7][8][18] A suitable basis set, such as 6-31G** or cc-pVTZ, is chosen.[7][8] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections for enthalpy and Gibbs free energy.[8] Solvent effects can be modeled using continuum solvation models like the Onsager model.[17]

Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis comp_start Define Tautomer Structures (1H and 2H) geom_opt Geometry Optimization (DFT/Ab Initio) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Calculate ΔE, ΔH, ΔG freq_calc->energy_calc comparison Compare Experimental and Computational Results energy_calc->comparison exp_start Synthesize/Obtain Indazole nmr NMR Spectroscopy (Solution & Solid-State) exp_start->nmr uv UV Spectroscopy (Gas Phase) exp_start->uv pka pKa Measurement (Aqueous Solution) exp_start->pka nmr->comparison uv->comparison pka->comparison conclusion Determine Predominant Tautomer and Thermodynamic Stability comparison->conclusion

Caption: Workflow for determining indazole tautomer stability.

Significance in Drug Development

The tautomeric state of an indazole-based drug candidate is critical. The two tautomers have different shapes, dipole moments, and hydrogen bonding capabilities (donor/acceptor patterns).[4] These differences dictate how the molecule will interact with its biological target.

  • Receptor Binding: A drug's efficacy is dependent on its ability to fit into the binding pocket of a target protein. Since 1H- and 2H-tautomers have distinct structures, one may bind with significantly higher affinity than the other.

  • Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity, and membrane permeability, which are crucial for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Synthesis and Intellectual Property: Controlling the synthesis to produce the desired, more active tautomer is a key challenge.[19] Furthermore, different tautomers can be considered distinct chemical entities, which has implications for patent claims.

References

N-2H-Indazol-2-ylurea: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-2H-indazol-2-ylurea scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this important chemical moiety and its role in contemporary therapeutic design.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The constitutional isomers, 1H- and 2H-indazole, offer distinct vectors for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. While the 1H-indazole isomer is thermodynamically more stable, the 2H-indazole scaffold has garnered significant attention for its role in targeted therapies, particularly as a hinge-binding motif in kinase inhibitors.[1]

The addition of a urea linkage at the N-2 position of the indazole core creates the this compound pharmacophore. This moiety has proven to be a highly effective scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The urea group provides crucial hydrogen bonding interactions with the protein backbone, while the indazole ring and its substituents can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby conferring potency and selectivity. This guide will delve into the technical aspects of this compound as a pharmacophore, with a focus on its application in the development of inhibitors for key kinases such as p38 MAPK and VEGFR-2.

The this compound Pharmacophore: Key Features

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response. The this compound moiety possesses a distinct set of features that contribute to its efficacy as a kinase inhibitor.

Key Pharmacophoric Features:

  • Hydrogen Bond Donor/Acceptor Network: The urea linkage is a critical component, featuring two N-H groups that act as hydrogen bond donors and a carbonyl group that serves as a hydrogen bond acceptor. This arrangement allows for multiple, strong hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity.

  • Hydrophobic Scaffolding: The indazole ring provides a rigid, aromatic scaffold that can be directed into hydrophobic pockets within the kinase domain. Substituents on the indazole ring can be varied to optimize these hydrophobic interactions and enhance selectivity.

  • Vectorial Orientation: The N-2 substitution on the indazole ring directs the urea moiety and its appended aryl group towards the solvent-exposed region of the ATP-binding pocket, allowing for further interactions and modulation of pharmacokinetic properties. The nitrogen at the 2-position of the indazole can also participate in hydrogen bonding with the backbone NH of specific amino acid residues in the hinge region, such as Alanine.[2]

cluster_pharmacophore This compound Pharmacophore cluster_interactions Key Interactions with Kinase indazole Indazole Ring (Hydrophobic Scaffold) urea Urea Linkage (H-Bond Donor/Acceptor) indazole->urea N-2 Linkage hydrophobic_pocket Hydrophobic Pocket (Selectivity) indazole->hydrophobic_pocket Interaction aryl Aryl Group (Hydrophobic/Substituent Carrier) urea->aryl N' Linkage h_bond Hydrogen Bonding (Hinge Region) urea->h_bond Donors & Acceptor aryl->hydrophobic_pocket Interaction start o-Nitrobenzaldehyde + Aniline schiff_base Schiff Base Formation start->schiff_base reduction_cyclization Reductive Cyclization (e.g., P(OEt)3) schiff_base->reduction_cyclization product 2-Aryl-2H-indazole reduction_cyclization->product stimuli Inflammatory Stimuli / Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Effectors (e.g., MK2, ATF2) p38->downstream phosphorylates inhibitor This compound Inhibitor inhibitor->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-1β production) downstream->response leads to vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds to plc PLCγ vegfr2->plc activates pi3k PI3K vegfr2->pi3k activates inhibitor This compound Inhibitor inhibitor->vegfr2 inhibits ras Ras/Raf/MEK/ERK plc->ras akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation & Migration ras->proliferation

References

Potential Therapeutic Targets of N-2H-Indazol-2-ylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential therapeutic targets for N-2H-Indazol-2-ylurea based on the activities of structurally related indazole-urea and indazole-carboxamide compounds. The specific compound "this compound" is not extensively characterized in publicly available literature. Therefore, the targets and pathways described herein are putative and require experimental validation.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While this compound has not been specifically detailed, analysis of structurally analogous compounds reveals a strong potential for interaction with key therapeutic targets in oncology and inflammation. This guide consolidates preclinical data on these related molecules to illuminate the most probable mechanisms of action and therapeutic opportunities for this compound. The primary putative targets identified are Receptor Tyrosine Kinases (RTKs) involved in angiogenesis, Poly(ADP-ribose) Polymerase (PARP) enzymes crucial for DNA damage repair, and Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Potential Therapeutic Targets

Based on the activity of structurally similar indazole-based compounds, the following are high-probability therapeutic targets for this compound.

Receptor Tyrosine Kinases (RTKs): VEGFR and PDGFR Families

A closely related 1H-indazole-urea compound, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib, ABT-869) , is a potent inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] These RTKs are critical mediators of tumor angiogenesis and growth. Linifanib has been shown to inhibit KDR (VEGFR2), Flt-1 (VEGFR1), PDGFRβ, and FLT3.[4][5][6]

Quantitative Data for Linifanib (ABT-869):

Target KinaseIC50 (nM) - Cell-free AssayIC50 (nM) - Cellular Autophosphorylation Assay
KDR (VEGFR2)42 (in HUAEC), 4 (in 3T3-KDR)
Flt-1 (VEGFR1)3-
PDGFRβ662
CSF-1R37
FLT341 (in MV-4-11)
Kit1431
Flt4190-

Data sourced from multiple preclinical studies.[1][4][5][7]

Poly(ADP-ribose) Polymerase (PARP)

The 2H-indazole scaffold is present in potent inhibitors of PARP1 and PARP2. A key example is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib, MK-4827) , an approved therapeutic agent.[8][9] PARP enzymes are central to the repair of single-strand DNA breaks. Their inhibition leads to synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11]

Quantitative Data for Niraparib (MK-4827):

Target EnzymeIC50 (nM) - Enzyme AssayEC50 (nM) - Whole Cell Assay
PARP13.84
PARP22.1-

Data from in vitro and cellular assays.[8][9][12]

Cyclooxygenase-2 (COX-2)

Certain indazole derivatives have been designed as selective inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis.[13][14] One such derivative, a 1,5-diaryl-1H-indazole, demonstrated potent and selective COX-2 inhibition. Given the structural similarities, this compound may also exhibit activity against COX-2.

Quantitative Data for a Lead Indazole COX-2 Inhibitor (Compound 16):

Target EnzymeIC50 (µM)
COX-20.409
COX-1> 30

Data from an in vitro enzymatic cyclooxygenase inhibition assay.[14][15]

Signaling Pathways and Mechanisms of Action

VEGFR/PDGFR Signaling in Angiogenesis

Inhibition of VEGFR and PDGFR blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.[16][17][18]

VEGFR_PDGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS This compound This compound This compound->VEGFR This compound->PDGFR PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation Migration Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of VEGFR/PDGFR signaling by this compound.

PARP-mediated DNA Damage Repair

PARP1 is a sensor of DNA single-strand breaks (SSBs). It binds to damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors.[10][11][19] Inhibition of PARP traps the enzyme on DNA, leading to the formation of double-strand breaks (DSBs) during replication. In cells with deficient homologous recombination (e.g., BRCA1/2 mutants), these DSBs cannot be repaired, resulting in cell death.

PARP_Inhibition_Workflow cluster_hr_proficient HR Proficient Cells cluster_hr_deficient HR Deficient Cells (e.g., BRCA1/2 mutant) SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds PARP_trapping PARP1 Trapping on DNA PARP1->PARP_trapping Inhibitor This compound Inhibitor->PARP1 inhibits & traps DSB Double-Strand Break (DSB) PARP_trapping->DSB Replication DNA Replication Replication->DSB HR_repair Homologous Recombination Repair DSB->HR_repair No_HR No HR Repair DSB->No_HR Survival Cell Survival HR_repair->Survival Apoptosis Apoptosis No_HR->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)

This protocol is adapted from methods used to characterize Linifanib (ABT-869).[4][5]

  • Reagents and Materials:

    • Recombinant kinase domains (e.g., KDR, PDGFRβ).

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-cryptate-labeled anti-phosphotyrosine antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • This compound serially diluted in DMSO.

    • 384-well low-volume plates.

  • Procedure:

    • Add 2 µL of serially diluted this compound or DMSO vehicle control to assay wells.

    • Add 4 µL of kinase and biotinylated peptide substrate mix in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration typically near the Km for each kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of detection mix (Eu-cryptate antibody and SA-APC in detection buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible HTRF reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

PARP Inhibition Cellular Assay

This protocol is based on the whole-cell assay used for Niraparib (MK-4827).[8][12]

  • Reagents and Materials:

    • BRCA1-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control line (e.g., MDA-MB-231).

    • Complete cell culture medium.

    • This compound serially diluted in DMSO.

    • CellTiter-Blue® Cell Viability Assay reagent.

    • 96-well black, clear-bottom plates.

  • Procedure:

    • Seed cells at a density of 2,000-5,000 cells/well in 180 µL of medium and incubate for 24 hours.

    • Add 20 µL of 10x concentrated this compound serial dilutions to the wells (final DMSO concentration <0.5%).

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the CC50 (50% cytotoxic concentration) value using non-linear regression.

COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[20][21]

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • COX Assay Buffer.

    • COX Probe (e.g., ADHP).

    • Arachidonic Acid (substrate).

    • Heme.

    • This compound serially diluted in DMSO.

    • 96-well black plate.

  • Procedure:

    • Prepare a reaction mix containing COX Assay Buffer, Heme, and COX Probe.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of diluted this compound (or known inhibitor control like Celecoxib) or DMSO vehicle.

    • Add 10 µL of human COX-2 enzyme to all wells except the background control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_invivo In Vivo Evaluation Target_Identification Target Identification (VEGFR, PDGFR, PARP, COX-2) Primary_Assays Primary In Vitro Assays (HTRF, Fluorometric) Target_Identification->Primary_Assays IC50_Determination IC50 Determination Primary_Assays->IC50_Determination Cell_Based_Assays Cell-Based Assays (Phosphorylation, Viability) IC50_Determination->Cell_Based_Assays EC50_CC50 EC50/CC50 Determination Cell_Based_Assays->EC50_CC50 Selectivity_Panel Kinase/Enzyme Selectivity Profiling EC50_CC50->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Rodent) Selectivity_Panel->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis Efficacy_Models->PD_Biomarkers

Caption: A generalized workflow for characterizing indazole-based inhibitors.

References

"solubility and stability of N-2H-Indazol-2-ylurea in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-2H-Indazol-2-ylurea belongs to a class of compounds with significant interest in medicinal chemistry.[1][2] The indazole moiety is a key scaffold in numerous pharmaceuticals, while the urea functional group is crucial for establishing interactions with biological targets.[3] However, the combination of a heterocyclic aromatic system and a urea group can present challenges in terms of aqueous solubility and chemical stability, which are critical parameters for drug development. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties and Predicted Behavior

The structure of this compound, featuring a less common 2H-indazole tautomer, suggests a molecule with a specific electronic and conformational profile that will influence its properties.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form.[1][4]

Predicted Solubility Profile

The solubility of indazole-based diarylurea derivatives is a known challenge, with some compounds reported to be insoluble in water.[5] The solubility of this compound is expected to be low in aqueous media due to the presence of two aromatic rings. However, the urea group can participate in hydrogen bonding, which may afford some solubility. The use of organic co-solvents is likely necessary to achieve significant concentrations in solution.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS)Very LowThe hydrophobic nature of the indazole and urea aryl groups is expected to dominate, leading to poor aqueous solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, facilitating interaction with the urea and indazole nitrogens.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds.
Non-Polar Hexane, TolueneVery LowThe molecule possesses significant polarity from the urea and indazole moieties, making it incompatible with non-polar solvents.
Predicted Stability Profile

The stability of this compound will likely be influenced by pH, temperature, and light. The urea linkage is susceptible to hydrolysis under both acidic and basic conditions, which is a common degradation pathway for urea-containing compounds.[6]

Table 2: Predicted Stability and Potential Degradation Pathways

ConditionPotential Degradation PathwayKey Factors Influencing Degradation
Acidic Hydrolysis Cleavage of the urea bond to form 2-aminoindazole and an aryl isocyanate derivative, which can further react.Low pH, elevated temperature.
Basic Hydrolysis Cleavage of the urea bond to form 2-aminoindazole and a carbamate or amine.High pH, elevated temperature.
Oxidative Oxidation of the indazole ring or other susceptible functional groups.Presence of oxidizing agents (e.g., peroxides), light, and metal ions.
Photolytic Photodegradation, potentially leading to radical-mediated reactions and complex degradation products.Exposure to UV or visible light.
Thermal Thermal decomposition of the urea and indazole moieties.[7]High temperatures.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Protocol 1: Shake-Flask Solubility Assay

  • Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Data Reporting: Express solubility in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and/or filter B->C D Analyze supernatant by HPLC-UV C->D

Shake-Flask Solubility Experimental Workflow
Stability Assessment

A forced degradation study is essential to identify potential degradation products and pathways.[10] This information is then used to develop a stability-indicating analytical method, which is crucial for long-term stability studies.[8]

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80 °C for 7 days.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC-UV/MS, to separate the parent compound from any degradation products.[9]

  • Mass Balance: Ensure that the total amount of the parent compound and degradation products is conserved to account for all major degradants.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare stock solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Photolytic A->F G Analyze by HPLC-UV/MS B->G C->G D->G E->G F->G

Forced Degradation Study Workflow

Conclusion

While specific data for this compound is not currently available, a systematic approach based on the known properties of indazole and urea derivatives can guide its development. The protocols outlined in this guide provide a robust framework for determining the critical solubility and stability characteristics of this compound. The successful execution of these studies will be essential for the formulation development and overall progression of this compound as a potential therapeutic agent. Researchers are encouraged to perform these experiments to generate the specific data required for their applications.

References

The Indazole Scaffold: A Journey from Serendipitous Discovery to Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Indazole-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has traversed a remarkable path from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of indazole-based compounds. It delves into the seminal synthetic methodologies, key milestones in understanding their chemical and biological properties, and the evolution of their therapeutic applications, culminating in their successful deployment as targeted anticancer agents. Detailed experimental protocols for pivotal syntheses, quantitative biological activity data, and visualizations of key signaling pathways are presented to offer a thorough resource for researchers in the field.

The Dawn of Indazole Chemistry: A Serendipitous Discovery

The story of indazole begins in 1883 with the eminent German chemist, Hermann Emil Fischer. While investigating the reactions of o-hydrazino cinnamic acid, Fischer unexpectedly synthesized the parent indazole ring system.[1][2][3] This discovery, a testament to the serendipitous nature of scientific exploration, laid the foundation for over a century of research into this versatile heterocycle.

Subsequent early investigations into indazole chemistry were largely focused on understanding its fundamental properties and exploring various synthetic routes. A significant advancement came with the development of the Jacobson indazole synthesis, which provided a more general and practical method for preparing indazole and its derivatives from N-nitroso-o-acetotoluidide. This method proved superior in terms of time and cost compared to the initial multi-step synthesis from anthranilic acid.

Key Historical Milestones in Indazole Synthesis

The development of synthetic methods for indazole has been a continuous process, with each new methodology expanding the accessibility and diversity of indazole-based compounds.

YearMilestoneDescription
1883Discovery by Emil Fischer First synthesis of the indazole ring system from o-hydrazino cinnamic acid.[1][2][3]
1893Jacobson Indazole Synthesis A more practical synthesis from N-nitroso-o-acetotoluidide, offering improved yields and convenience.
1960sDavis-Beirut Reaction A method for the synthesis of 2H-indazoles.[4]
2000sTransition-Metal Catalysis The application of palladium- and copper-catalyzed cross-coupling reactions revolutionized the synthesis of functionalized indazoles, enabling the construction of complex molecules with high precision.[5]

From Laboratory Curiosity to Therapeutic Agents: The Rise of Indazole in Medicinal Chemistry

For much of the 20th century, indazole derivatives were primarily of academic interest. However, their structural similarity to other biologically active heterocycles, such as indoles, spurred investigations into their potential pharmacological activities. Early studies revealed a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and analgesic properties.[5][6]

A significant turning point was the discovery of the anti-inflammatory properties of Benzydamine , one of the first indazole-containing drugs to be marketed.[4] This success highlighted the therapeutic potential of the indazole scaffold and paved the way for more extensive drug discovery programs.

Early Biological Investigations: A Glimpse into Therapeutic Potential

Early research into the biological activity of indazole derivatives focused on their antimicrobial and anti-inflammatory effects. Nitroindazole derivatives, for instance, were found to exhibit significant activity against various bacteria and protozoa.[6][7]

Compound Class Organism/Target Activity Metric Value Reference(s)
Nitroindazole Derivatives Trichomonas vaginalis Trichomonacidal Activity Active at 10 µg/mL [7]
Nitroindazole Derivatives Trypanosoma cruzi IC50 0.41 µM - 5.75 µM
3-methyl-1H-indazole derivatives Bacillus subtilis Zone of Inhibition 22 mm
3-methyl-1H-indazole derivatives Escherichia coli Zone of Inhibition 46 mm
3-phenyl-1H-indazole derivatives Candida albicans MIC 150 µM

The Modern Era: Indazole-Based Compounds as Targeted Cancer Therapies

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment, moving from broad-spectrum cytotoxic agents to highly specific targeted therapies. The unique structural features of the indazole ring, particularly its ability to act as a versatile "hinge-binding" motif in protein kinases, propelled it to the forefront of modern oncology drug discovery.[2]

Several indazole-based compounds have now been approved as anticancer drugs, demonstrating remarkable efficacy in treating various malignancies. These drugs primarily function as inhibitors of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Key Indazole-Based Anticancer Drugs
Drug NameTarget(s)Approved Indication(s)
Axitinib VEGFR-1, -2, -3Advanced Renal Cell Carcinoma
Pazopanib VEGFR, PDGFR, c-KitAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, and Primary Peritoneal Cancer
Ganetespib HSP90Investigational for various cancers
Signaling Pathways Targeted by Indazole-Based Drugs

The efficacy of modern indazole-based anticancer drugs lies in their ability to selectively inhibit specific protein kinases or other crucial cellular proteins.

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). By blocking the ATP-binding site of these receptors, Axitinib inhibits downstream signaling pathways that are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 P3 P VEGFR->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream P2->Downstream P3->Downstream Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits

Axitinib Inhibition of VEGFR Signaling

Ganetespib is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting HSP90, Ganetespib leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

HSP90_Inhibition_Pathway cluster_chaperone HSP90 Chaperone Cycle cluster_degradation Proteasomal Degradation HSP90 HSP90 ActiveComplex HSP90-Client Protein Complex (Active Conformation) HSP90->ActiveComplex Ubiquitin Ubiquitination HSP90->Ubiquitin Leads to ClientProtein Oncogenic Client Protein (e.g., HER2, RAF-1, AKT) ClientProtein->HSP90 ActiveComplex->ClientProtein Stabilization & Function Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Ganetespib Ganetespib Ganetespib->HSP90 Inhibits

Ganetespib-mediated Inhibition of HSP90

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of indazole chemistry, from its initial discovery to the synthesis of modern therapeutic agents.

Synthesis of Indazole according to Fischer (1883) - A Modern Interpretation

Objective: To synthesize the parent indazole ring from o-hydrazino cinnamic acid, replicating the seminal work of Emil Fischer.

Materials:

  • o-Hydrazino cinnamic acid

  • Sand

  • Distillation apparatus

  • Heating mantle

  • Crystallization dish

Procedure:

  • A mixture of o-hydrazino cinnamic acid and an equal volume of sand is placed in a round-bottom flask.

  • The flask is fitted with a distillation apparatus.

  • The mixture is heated strongly with a heating mantle.

  • The indazole product sublimes and collects in the cooler parts of the apparatus.

  • The crude indazole is collected and can be further purified by recrystallization from hot water or ethanol.

Fischer_Synthesis_Workflow Start o-Hydrazino Cinnamic Acid + Sand Heat Strong Heating (Sublimation) Start->Heat Collect Collect Crude Indazole Heat->Collect Purify Recrystallization Collect->Purify Product Pure Indazole Purify->Product

Workflow for Fischer's Indazole Synthesis

A Representative Synthesis of Axitinib

Objective: To synthesize Axitinib via a convergent route involving key coupling reactions.

Materials:

  • 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • 2-Vinylpyridine

  • N-methyl-2-mercaptobenzamide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaHCO3)

  • Solvents (e.g., NMP, THF, Methanol)

  • p-Toluenesulfonic acid

Procedure:

  • Heck Coupling: 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is reacted with 2-vinylpyridine in the presence of a palladium catalyst and a phosphine ligand to form the corresponding vinyl-substituted indazole.

  • Reduction: The nitro group of the resulting compound is reduced to an amino group using a suitable reducing agent (e.g., iron powder in the presence of an acid).

  • Migita Coupling: The amino-indazole derivative is then coupled with N-methyl-2-mercaptobenzamide using a palladium catalyst and a suitable base to introduce the benzamide side chain.

  • Deprotection: The tetrahydropyranyl (THP) protecting group on the indazole nitrogen is removed by treatment with an acid, such as p-toluenesulfonic acid in methanol, to yield Axitinib.

Axitinib_Synthesis_Workflow Start1 3-Iodo-6-nitro-1-THP-indazole Heck Heck Coupling (Pd-catalyzed) Start1->Heck Start2 2-Vinylpyridine Start2->Heck Intermediate1 Vinyl-substituted Indazole Heck->Intermediate1 Reduction Nitro Reduction Intermediate1->Reduction Intermediate2 Amino-indazole Derivative Reduction->Intermediate2 Migita Migita Coupling (Pd-catalyzed) Intermediate2->Migita Start3 N-methyl-2-mercaptobenzamide Start3->Migita ProtectedAxitinib THP-protected Axitinib Migita->ProtectedAxitinib Deprotection Acidic Deprotection ProtectedAxitinib->Deprotection Product Axitinib Deprotection->Product

Convergent Synthesis of Axitinib

Conclusion and Future Perspectives

The journey of indazole-based compounds, from Fischer's foundational discovery to their current role in targeted cancer therapy, exemplifies the power of chemical synthesis and medicinal chemistry in advancing human health. The indazole scaffold's unique electronic and steric properties have made it a cornerstone in the design of highly selective and potent enzyme inhibitors. As our understanding of the molecular drivers of disease continues to expand, it is certain that the versatile indazole nucleus will continue to be a source of innovative therapeutic agents for a wide range of diseases. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse indazole libraries, the exploration of new biological targets for indazole-based drugs, and the application of computational methods to guide the rational design of next-generation indazole therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-2H-Indazol-2-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of N-2H-Indazol-2-ylurea. The synthesis involves an initial copper-catalyzed three-component reaction to form the 2H-indazole core, followed by N-carbamoylation to introduce the urea functionality. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug development, offering clear methodologies and expected outcomes. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide range of biologically active molecules. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The urea functional group is also a key pharmacophore in many approved drugs, known for its ability to form crucial hydrogen bond interactions with biological targets. The synthesis of this compound, therefore, represents a valuable endeavor for the exploration of new therapeutic agents.

The synthetic strategy outlined herein is a two-step process. The first step is the efficient one-pot synthesis of the 2H-indazole ring system via a copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][2][3] This method is advantageous due to its operational simplicity and broad substrate scope. The second step involves the selective N-carbamoylation of the synthesized 2H-indazole to yield the final product. Two potential methods for this transformation are presented, offering flexibility to the researcher.

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected yields for the two-step synthesis of this compound.

Table 1: Synthesis of 2-Substituted-2H-indazole

ParameterValue
Reactants
2-Bromobenzaldehyde1.0 equiv
Primary Amine (e.g., Aniline)1.2 equiv
Sodium Azide2.0 equiv
Catalyst System
Copper(I) Iodide (CuI)0.1 equiv
N,N,N',N'-Tetramethylethylenediamine (TMEDA)0.1 equiv
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 120-130 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Table 2: N-Carbamoylation of 2-Substituted-2H-indazole

ParameterMethod A: Potassium IsocyanateMethod B: Chlorosulfonyl Isocyanate
Reactants
2-Substituted-2H-indazole1.0 equiv1.0 equiv
Potassium Isocyanate1.5 equiv-
Chlorosulfonyl Isocyanate-1.1 equiv
Reagents
Acid (e.g., HCl)Catalytic-
WaterCo-solventFor hydrolysis
Solvent Dioxane/Water or Acetonitrile/WaterDichloromethane
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Reaction Time 2-6 hours1-3 hours
Typical Yield 60-80%70-90%

Experimental Protocols

Step 1: Synthesis of 2-Substituted-2H-indazole

This protocol is adapted from the copper-catalyzed three-component synthesis described in the literature.[2][3]

Materials:

  • 2-Bromobenzaldehyde

  • Aniline (or other primary amine)

  • Sodium Azide (NaN₃)

  • Copper(I) Iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted-2H-indazole.

Step 2: Synthesis of this compound

Method A: Using Potassium Isocyanate

This protocol is based on general procedures for the N-carbamoylation of amines.[4][5]

Materials:

  • 2-Substituted-2H-indazole

  • Potassium Isocyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane or Acetonitrile

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-substituted-2H-indazole (1.0 mmol) in a mixture of dioxane (10 mL) and water (2 mL).

  • Add potassium isocyanate (1.5 mmol) to the solution.

  • Slowly add a few drops of concentrated hydrochloric acid to the stirring mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC. Gentle heating (up to 50 °C) may be required for less reactive substrates.

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Method B: Using Chlorosulfonyl Isocyanate

This method provides an alternative route to the desired urea.

Materials:

  • 2-Substituted-2H-indazole

  • Chlorosulfonyl Isocyanate (CSI)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-substituted-2H-indazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: 2H-Indazole Synthesis cluster_step2 Step 2: N-Carbamoylation cluster_methodA Method A cluster_methodB Method B reactants1 2-Bromobenzaldehyde Primary Amine Sodium Azide reaction1 Reaction (120-130°C, 12-24h) reactants1->reaction1 catalyst CuI / TMEDA catalyst->reaction1 solvent1 DMSO solvent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-Substituted-2H-indazole purification1->product1 reactionA Reaction (RT-50°C, 2-6h) product1->reactionA reactionB Reaction (0°C - RT, 1-3h) product1->reactionB reagentsA Potassium Isocyanate Acid reagentsA->reactionA solventA Dioxane/Water solventA->reactionA workupA Neutralization & Extraction reactionA->workupA purificationA Recrystallization workupA->purificationA product2 This compound purificationA->product2 reagentsB Chlorosulfonyl Isocyanate reagentsB->reactionB solventB Dichloromethane solventB->reactionB workupB Quenching & Extraction reactionB->workupB purificationB Recrystallization/ Chromatography workupB->purificationB purificationB->product2

References

Application Notes and Protocols for N-2H-Indazol-2-ylurea in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for "N-2H-Indazol-2-ylurea" was not found in the reviewed literature. The following application notes and protocols are based on studies of structurally related 2H-indazole and urea derivatives and are intended to serve as a guide for investigating the antimicrobial potential of this compound.

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2H-indazole scaffold, in particular, has been explored for the development of novel antimicrobial agents.[2] Similarly, urea derivatives have been investigated as potential antimicrobial agents.[4] This document provides a framework for evaluating the antimicrobial efficacy of this compound, a hybrid molecule incorporating both the 2H-indazole and urea pharmacophores.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, related indazole derivatives have been shown to target bacterial DNA gyrase B (GyrB), an essential enzyme for DNA replication.[5][6] This inhibition disrupts bacterial DNA synthesis, leading to cell death. The proposed mechanism involves the indazole derivative binding to the ATPase pocket of the GyrB subunit.[6] Further investigation is required to determine if this compound follows a similar mechanism.

This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell Enters DNA_Gyrase_B DNA_Gyrase_B Bacterial_Cell->DNA_Gyrase_B ATP_Binding_Pocket ATP_Binding_Pocket DNA_Gyrase_B->ATP_Binding_Pocket Binds to DNA_Replication_Inhibition DNA_Replication_Inhibition ATP_Binding_Pocket->DNA_Replication_Inhibition Inhibits ATP binding Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Inhibition->Bacterial_Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize the antimicrobial activity of various 2H-indazole derivatives against a range of bacterial and fungal strains, as reported in the literature. These data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of 2H-Indazole Derivatives against various pathogens

CompoundOrganismMIC (µg/mL)Reference
Indazole Derivative IGiardia intestinalis< 1[2]
Indazole Derivative IICandida albicans64-128[7]
Indazole Derivative IIIStaphylococcus aureus64-128[7]
Indazole Derivative IVEnterococcus faecalis64-128[7]

Table 2: Zone of Inhibition for Substituted Indazoles

CompoundOrganismZone of Inhibition (cm)Standard (Streptomycin) Zone of Inhibition (cm)Reference
Substituted Indazole 5iXanthomonas campestris2.32.8[1]
Substituted Indazole 5fXanthomonas campestris2.22.8[1]
Substituted Indazole 5aXanthomonas campestris2.12.8[1]
Substituted Indazole 5jBacillus megaterium1.63.7[1]
Substituted Indazole 5aBacillus megaterium1.53.7[1]
Substituted Indazole 5hBacillus megaterium1.23.7[1]

Experimental Protocols

The following are detailed protocols for conducting antimicrobial susceptibility testing for this compound. These are based on standard methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.

Materials:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., streptomycin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with microbial suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols: N-2H-Indazol-2-ylurea in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for the investigation of N-2H-Indazol-2-ylurea, a representative 2H-indazole derivative, as a potential anti-inflammatory agent. The methodologies described are based on established in vitro and in vivo models for assessing anti-inflammatory activity, primarily focusing on the inhibition of key inflammatory mediators and pathways.[3][4][5]

The anti-inflammatory actions of indazole derivatives are often attributed to their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4] These molecules play a critical role in the pathogenesis of various inflammatory diseases.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A primary proposed mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins (PGs). Additionally, this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory cytokine production.

G cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Indazolylurea This compound Indazolylurea->IKK inhibits COX2_enzyme COX-2 Enzyme Indazolylurea->COX2_enzyme inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme substrate DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcription

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

In Vitro Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of this compound in various assays.

Table 1: COX-2 Inhibition Assay

CompoundConcentration (µM)% Inhibition of COX-2IC₅₀ (µM)
This compound 125.3 ± 2.18.5
545.8 ± 3.5
1068.2 ± 4.2
2585.1 ± 5.0
Celecoxib (Control) 140.5 ± 2.82.1
575.2 ± 4.1
1092.8 ± 3.9
2598.1 ± 1.5

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 115.2 ± 1.812.5 ± 1.5
535.8 ± 2.930.1 ± 2.2
1058.4 ± 3.752.6 ± 3.1
2579.3 ± 4.575.8 ± 4.0
Dexamethasone (Control) 185.6 ± 5.182.3 ± 4.8
In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema model in rats.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control (Vehicle) -0.85 ± 0.07-
This compound 250.62 ± 0.0527.1
500.45 ± 0.0447.1
1000.28 ± 0.0367.1
Diclofenac (Control) 100.21 ± 0.0275.3

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on human recombinant COX-2.

G start Start prepare_reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound (this compound) - Control (Celecoxib) start->prepare_reagents reaction_setup Set up reaction in a 96-well plate: Add buffer, enzyme, and test compound/control. prepare_reagents->reaction_setup pre_incubation Pre-incubate at 25°C for 15 minutes. reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding Arachidonic Acid. pre_incubation->initiate_reaction incubation Incubate at 25°C for 5 minutes. initiate_reaction->incubation stop_reaction Stop reaction by adding HCl. incubation->stop_reaction measure_pge2 Measure Prostaglandin E2 (PGE2) levels using ELISA. stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition relative to vehicle control. measure_pge2->calculate_inhibition end End calculate_inhibition->end

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 1N HCl (to stop the reaction)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Prepare serial dilutions of this compound and Celecoxib in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 25°C for 5 minutes.

  • Terminate the reaction by adding 1N HCl.

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytokine Production Assay in LPS-Stimulated Macrophages

This protocol details the measurement of TNF-α and IL-6 production in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • MTT reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells will serve as a negative control.

  • After incubation, collect the cell culture supernatant for cytokine measurement.

  • Assess cell viability using the MTT assay to rule out cytotoxic effects of the compound.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the evaluation of the acute anti-inflammatory activity of this compound in a rat model.

G start Start animal_acclimatization Acclimatize Wistar rats for 1 week. start->animal_acclimatization fasting Fast animals overnight with free access to water. animal_acclimatization->fasting grouping Divide rats into groups (n=6): - Vehicle Control - Test Compound (multiple doses) - Standard Drug (Diclofenac) fasting->grouping initial_paw_volume Measure initial paw volume using a plethysmometer. grouping->initial_paw_volume drug_administration Administer test compound or control orally. initial_paw_volume->drug_administration wait Wait for 1 hour. drug_administration->wait carrageenan_injection Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw. wait->carrageenan_injection measure_paw_edema Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. carrageenan_injection->measure_paw_edema calculate_inhibition Calculate paw volume increase and % inhibition. measure_paw_edema->calculate_inhibition end End calculate_inhibition->end

Figure 3: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in saline)

  • This compound (test compound)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with ad libitum access to water.

  • Divide the rats into groups (n=6 per group): vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and Diclofenac (10 mg/kg).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or Diclofenac orally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-treatment paw volume.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided data and protocols suggest that this compound possesses significant anti-inflammatory properties, demonstrated through its ability to inhibit COX-2 and reduce the production of pro-inflammatory cytokines in vitro, as well as its efficacy in an in vivo model of acute inflammation. These findings indicate that this compound is a promising candidate for further development as a novel anti-inflammatory agent. The detailed methodologies herein provide a robust framework for its continued investigation.

References

Application Notes and Protocols: N-2H-Indazol-2-ylurea as a Ligand for the Hypothetical G-Protein Coupled Receptor X (HRX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and urea moieties are significant pharmacophores in modern drug discovery, known for their diverse biological activities.[1][2][3] N-2H-Indazol-2-ylurea is a novel compound incorporating both these scaffolds. This document provides detailed protocols for utilizing this compound as a ligand in receptor binding assays, specifically focusing on its interaction with the hypothetical G-protein coupled receptor, Hypothetical Receptor X (HRX). The following sections outline the necessary materials, experimental procedures, and data analysis for characterizing the binding affinity of this compound.

Data Presentation

The binding affinity of this compound and a reference compound for HRX was determined using a competitive radioligand binding assay. The results, including IC50 and Ki values, are summarized in the table below.

CompoundIC50 (nM)Ki (nM)Radioligand UsedRadioligand Concentration (nM)Kd of Radioligand (nM)
This compound 8542.5[³H]-Standard Ligand22
Reference Compound157.5[³H]-Standard Ligand22

Experimental Protocols

A detailed methodology for conducting a competitive radioligand binding assay to determine the affinity of this compound for HRX is provided below. This protocol is based on standard filtration assay procedures.[4][5][6]

Materials and Reagents
  • Membrane Preparation: Frozen cell pellets or tissue known to express HRX.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.

    • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Standard Ligand with a known dissociation constant (Kd) for HRX.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled HRX ligand.

  • Equipment:

    • Homogenizer

    • High-speed centrifuge

    • 96-well plates

    • Filter mats (GF/C filters, pre-soaked in 0.3% PEI)

    • 96-well harvester

    • Scintillation counter

    • Scintillation cocktail

Protocol Steps
  • Membrane Preparation:

    • Thaw the frozen cell pellet or tissue on ice.

    • Homogenize the cells/tissue in 20 volumes of cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]

    • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay binding buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[4]

    • Dilute the membrane preparation to the desired concentration in assay binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of serially diluted this compound (or reference compound/buffer for total and non-specific binding).

      • 50 µL of [³H]-Standard Ligand at a fixed concentration (typically at or below its Kd).

      • 150 µL of the diluted membrane preparation (e.g., 10-50 µg of protein).[4]

    • For determining non-specific binding, add a saturating concentration of an unlabeled reference ligand instead of the test compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration and Scintillation Counting:

    • Terminate the incubation by rapid vacuum filtration through a 96-well filter mat using a cell harvester.[4]

    • Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filter mat for 30 minutes at 50°C.[4]

    • Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value by fitting the data using non-linear regression (sigmoidal dose-response curve).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Compound + Radioligand + Membranes) Membrane_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow for the competitive receptor binding assay.

Hypothetical Signaling Pathway for HRX

G cluster_membrane Cell Membrane HRX HRX G_Protein G-Protein (α, β, γ) HRX->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand This compound Ligand->HRX Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical G-protein coupled receptor signaling pathway.

References

"protocol for dissolving N-2H-Indazol-2-ylurea for cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] As an indazole derivative, it plays a crucial role in cancer research and drug development by targeting angiogenesis, a key process in tumor growth and metastasis.[3][4][5] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their phosphorylation and subsequent downstream signaling pathways.[4][5] This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.[4] This document provides a detailed protocol for the preparation and use of Axitinib in a cell culture setting, along with its mechanism of action and relevant quantitative data.

Data Presentation

The following table summarizes the inhibitory activity of Axitinib against various receptor tyrosine kinases and its cytotoxic effects on different cancer cell lines.

Target/Cell LineIC50 ConcentrationReference
VEGFR-10.1 nM - 1.2 nM[1][6][7]
VEGFR-20.2 nM - 0.25 nM[1][6][7]
VEGFR-30.1 nM - 0.3 nM[1][6][7]
PDGFRβ1.6 nM[6][7]
c-Kit1.7 nM[6][7]
A-498 (Renal Carcinoma)13.6 µM (96h treatment)[8][9]
Caki-2 (Renal Carcinoma)36 µM (96h treatment)[8][9]
SH-SY5Y (Neuroblastoma)274 nM[7]
IGR-NB8 (Neuroblastoma)849 nM[7]
HUVEC (non-VEGF stimulated)573 nM[7]

Experimental Protocols

Protocol for Dissolving Axitinib and Preparing a Stock Solution

Axitinib is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][10]

Materials:

  • Axitinib powder (crystalline solid)[6]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Axitinib Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 3.865 mg of Axitinib (MW: 386.47 g/mol ) in 1 mL of DMSO.[11] Alternatively, to make a 10 mM stock solution, add 0.259 mL of DMSO for each mg of Axitinib.[11]

  • Solubilization: Vortex the solution until the Axitinib is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

  • Sterilization: The DMSO stock solution is considered sterile due to the solvent's properties. If further assurance is needed, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.[12]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[11][12]

Protocol for Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of Axitinib on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A-498, Caki-2)

  • Complete cell culture medium (e.g., EMEM supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and sodium pyruvate for A-498 cells)[8]

  • Axitinib stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Preparation of Working Solutions: Prepare serial dilutions of Axitinib from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).[7][8] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Axitinib concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Axitinib working solutions or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[8]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Axitinib concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of Axitinib and a typical experimental workflow for its evaluation in cell culture.

Experimental_Workflow Experimental Workflow for Axitinib Cell Viability Assay prep Prepare Axitinib Stock Solution (DMSO) treat Treat Cells with Axitinib Dilutions prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance (Plate Reader) assay->read analyze Analyze Data (Calculate IC50) read->analyze

References

One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] The indazole scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][2][4] Among the different isomeric forms, 2H-indazoles are of particular interest. Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, feature the 2H-indazole core, highlighting its therapeutic importance.[3]

The development of efficient and straightforward synthetic methods for accessing structurally diverse 2H-indazole derivatives is crucial for advancing drug discovery programs.[5] One-pot synthesis methodologies are particularly attractive as they offer several advantages over traditional multi-step approaches, including operational simplicity, reduced reaction times, lower costs, and decreased waste generation.[6][7] This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2H-indazole derivatives, targeting researchers, scientists, and professionals in the field of drug development.

Application Notes

The one-pot synthesis of 2H-indazoles has emerged as a powerful tool for the rapid generation of molecular libraries for high-throughput screening and lead optimization. These synthetic strategies often involve multicomponent reactions where three or more starting materials are combined in a single reaction vessel to afford the desired product in a single operation.

Key Applications:

  • Drug Discovery: The ability to rapidly synthesize a diverse range of 2H-indazole derivatives is invaluable for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the indazole core, medicinal chemists can fine-tune the pharmacological properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[4][8]

  • Anticancer Agents: Many 2H-indazole derivatives have shown potent anticancer activity, often by inhibiting protein kinases that are crucial for tumor growth and proliferation.[1][3] One-pot methods facilitate the synthesis of novel kinase inhibitors for oncological research.

  • Antimicrobial Agents: The 2H-indazole scaffold is also found in compounds with significant antibacterial, antifungal, and antiprotozoal activities.[2][3][4] One-pot synthesis allows for the exploration of new chemical space in the search for novel antimicrobial agents to combat drug-resistant pathogens.

  • Materials Science: Functionalized 2H-indazoles can exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Experimental Workflows and Protocols

Several effective one-pot methodologies for the synthesis of 2H-indazole derivatives have been reported. Below are detailed protocols for two prominent methods: a copper-catalyzed three-component reaction and an organophosphorus-mediated reductive cyclization.

Protocol 1: Copper-Catalyzed One-Pot Three-Component Synthesis

This protocol describes the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and an azide source, catalyzed by a copper species.[2][7][9][10] This method is valued for its use of readily available starting materials and its tolerance of a wide range of functional groups.[7]

Reaction Scheme:

start sub 2-Bromobenzaldehyde reagents +   Primary Amine +   Sodium Azide product ind 2H-Indazole Derivative sub->product Cu(I) catalyst, Solvent, Heat

General scheme for the copper-catalyzed synthesis of 2H-indazoles.

Methodology:

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, DMF, or PEG) (3-5 mL) to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole derivative.

Quantitative Data Summary:

CatalystStarting MaterialsSolventTemp (°C)Time (h)Yield (%)Reference
CuI/TMEDA2-Bromobenzaldehydes, Primary Amines, NaN₃DMSO12012Good[10]
Cu₂O-NP2-Halobenzaldehydes, Primary Amines, NaN₃PEG 300110-Good-Excellent[7]
Cu/AC/r-GO2-Bromobenzaldehydes, Amines, [bmim]N₃---Good-Excellent[6]
CuII-HT2-Bromobenzaldehydes, Primary Amines, NaN₃---Good-Excellent[9]
Protocol 2: Organophosphorus-Mediated One-Pot Reductive Cyclization

This protocol details the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines via a condensation followed by a Cadogan-type reductive cyclization mediated by an organophosphorus reagent.[1][6][7]

Experimental Workflow:

G start Start: o-Nitrobenzaldehyde + Primary Amine condensation In situ Condensation start->condensation imine o-Iminonitrobenzene Intermediate condensation->imine cyclization Reductive Cyclization (Organophosphorus Reagent) imine->cyclization product 2H-Indazole Derivative cyclization->product

Workflow for the one-pot reductive cyclization to 2H-indazoles.

Methodology:

  • Condensation: In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., toluene or dioxane). The formation of the corresponding o-nitrobenzaldimine can be facilitated by heating or the addition of a dehydrating agent.

  • Reductive Cyclization: Once the imine formation is complete (as monitored by TLC or GC-MS), add the organophosphorus reagent (e.g., tri-n-butylphosphine or a phospholene oxide with a silane reductant) (1.2-1.5 mmol) to the reaction mixture.[6][7]

  • Reaction Conditions: Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture can be concentrated and directly purified, or an extractive work-up can be performed. For the latter, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the pure 2H-indazole product.

Quantitative Data Summary:

Organophosphorus ReagentReductantSubstratesTemp (°C)Yield (%)Reference
Tri-n-butylphosphine-o-Nitrobenzaldehydes, AminesMild-[6][7]
Phospholene OxideOrganosilanes2-Nitrobenzaldehydes, Amines110Good[1][6]
1,2,2,3,4,4-hexamethylphosphetaneHydrosilaneo-Nitrobenzaldimines--[1]

Conclusion

The one-pot synthesis of 2H-indazole derivatives represents a highly efficient and versatile approach for accessing these medicinally important scaffolds. The protocols outlined herein, based on copper-catalyzed multicomponent reactions and organophosphorus-mediated reductive cyclizations, provide researchers with powerful tools for the rapid and cost-effective synthesis of diverse libraries of 2H-indazoles. These methodologies are expected to continue to play a crucial role in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Regioselective Synthesis of 2-Alkyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of N-alkylated indazoles is often highly dependent on the position of the alkyl substituent, with the N1 and N2 isomers exhibiting distinct pharmacological profiles. Consequently, the development of robust and regioselective methods for the synthesis of either 2-alkyl-2H-indazoles or their 1-alkyl-1H counterparts is of significant interest to the drug development community. This document provides detailed application notes and experimental protocols for several key methods that achieve high regioselectivity for the N2-alkylation of indazoles.

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, as the 1H-tautomer is generally more stable, but the N2 position can be kinetically favored.[1] The regioselectivity of the alkylation is influenced by a variety of factors including the nature of the alkylating agent, the reaction conditions (e.g., base, solvent, temperature), and the electronic and steric properties of substituents on the indazole ring.[2][3] This guide will explore several modern and efficient methodologies that provide preferential access to 2-alkyl-2H-indazoles.

Methods for Regioselective N2-Alkylation of Indazoles

Several strategies have been developed to overcome the challenge of regioselectivity in indazole alkylation. The following sections summarize some of the most effective methods for the synthesis of 2-alkyl-2H-indazoles, with a focus on their scope, limitations, and practical application.

Triflic Acid-Catalyzed Alkylation with Diazo Compounds

A highly selective method for the N2-alkylation of indazoles involves the use of diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[4][5] This metal-free approach offers excellent regioselectivity, with N2/N1 ratios of up to 100:0, and tolerates a wide range of functional groups.[4][5] The reaction is believed to proceed through the protonation of the diazo compound by the strong acid, followed by nucleophilic attack of the N2 atom of the indazole.

Table 1: TfOH-Catalyzed N2-Alkylation of Indazoles with Diazo Compounds

EntryIndazole SubstrateDiazo CompoundYield (%)N2:N1 Ratio
1IndazoleEthyl 2-diazoacetate95>99:1
25-NitroindazoleEthyl 2-diazoacetate92>99:1
36-ChloroindazoleMethyl 2-diazo-2-phenylacetate88>99:1
4Indazole(Diazomethyl)benzene85>99:1

Data compiled from representative examples in the literature.

Gallium/Aluminum-Mediated Direct Alkylation

A procedure utilizing a combination of gallium and aluminum metal, or aluminum alone, has been developed for the regioselective N2-alkylation of indazoles with allyl bromides, benzyl bromides, and α-bromocarbonyl compounds.[2][6] This method provides high yields of the desired 2-alkyl-2H-indazoles.[6]

Table 2: Ga/Al-Mediated Regioselective N2-Alkylation of Indazoles

EntryAlkylating AgentMetalYield (%)N2:N1 Ratio
1Allyl bromideGa/Al92>98:2
2Benzyl bromideGa/Al85>98:2
32-BromoacetophenoneAl88>98:2
4Ethyl 2-bromoacetateAl82>98:2

Data represents typical yields and selectivities reported in the literature.[2]

Alkylation with Trialkyl Orthoformates

The use of trialkyl orthoformates provides another efficient route to 2-alkyl-2H-indazoles.[7] This method is particularly effective for the synthesis of 2-methyl and 2-ethyl indazoles and proceeds with high regioselectivity.[7]

Table 3: Regioselective N2-Alkylation using Trialkyl Orthoformates

EntryIndazole SubstrateTrialkyl OrthoformateYield (%)N2:N1 Ratio
1IndazoleTrimethyl orthoformate78>95:5
25-MethylindazoleTrimethyl orthoformate82>95:5
36-NitroindazoleTriethyl orthoformate75>95:5
43-Chloro-5-nitroindazoleTrimethyl orthoformate68>95:5

Representative data from published procedures.[7]

Mitsunobu Reaction

The Mitsunobu reaction, typically used for the inversion of stereochemistry in alcohols, can also be employed for the N-alkylation of indazoles. Under these conditions, a preference for the formation of the N2-alkylated product is often observed. For instance, the reaction of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded the N2- and N1-isomers in a 2.5:1 ratio.[8][9]

Table 4: N2-Alkylation of Indazole via Mitsunobu Reaction

EntryIndazole SubstrateAlcoholN2-Isomer Yield (%)N1-Isomer Yield (%)N2:N1 Ratio
1Methyl indazole-3-carboxylaten-Pentanol58202.5:1

Data from a specific example in the literature.[8][9]

Experimental Protocols

Protocol 1: General Procedure for TfOH-Catalyzed N2-Alkylation of Indazoles with Diazo Compounds

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Indazole (1.0 equiv) E Combine reactants at 0 °C A->E B Diazo compound (1.2 equiv) B->E C Anhydrous Solvent (e.g., CH2Cl2) C->E D TfOH (10 mol%) F Stir at room temperature E->F Monitor by TLC G Quench with sat. NaHCO3 F->G H Extract with CH2Cl2 G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L L K->L Isolated 2-alkyl-2H-indazole

Caption: Workflow for TfOH-catalyzed N2-alkylation.

Materials:

  • Substituted or unsubstituted 1H-indazole

  • Diazo compound (e.g., ethyl 2-diazoacetate)

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the indazole (1.0 mmol) and the diazo compound (1.2 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C under a nitrogen atmosphere, add triflic acid (0.1 mmol, 10 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkyl-2H-indazole.

Protocol 2: General Procedure for Ga/Al-Mediated N2-Alkylation of Indazoles

experimental_workflow_GaAl cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Indazole (1.0 equiv) E Combine reactants A->E B Alkylating agent (3.0 equiv) B->E C Ga/Al powder (1.5 equiv each) C->E D DMF/H2O (3:1) D->E F Heat at 55 °C E->F Monitor by TLC G Cool to room temperature F->G H Filter through Celite G->H I Dilute with water H->I J Extract with EtOAc I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N N M->N Isolated 2-alkyl-2H-indazole

Caption: Workflow for Ga/Al-mediated N2-alkylation.

Materials:

  • Substituted or unsubstituted 1H-indazole

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Gallium powder

  • Aluminum powder

  • Dimethylformamide (DMF)

  • Water

  • Celite

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the indazole (1.0 mmol), gallium powder (1.5 mmol), and aluminum powder (1.5 mmol) in a mixture of DMF (0.75 mL) and water (0.25 mL), add the alkylating agent (3.0 mmol).

  • Heat the reaction mixture to 55 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 2-alkyl-2H-indazole.

Conclusion

The regioselective synthesis of 2-alkyl-2H-indazoles is a critical transformation in the development of new pharmaceuticals. The methods outlined in these application notes provide reliable and efficient pathways to access these important molecules with high levels of regiocontrol. The choice of method will depend on the specific substrate, the desired alkyl group, and the availability of reagents. For highly sensitive substrates or when metal-free conditions are preferred, the TfOH-catalyzed reaction with diazo compounds is an excellent choice. The Ga/Al-mediated protocol offers a robust alternative for specific classes of alkylating agents. By following the detailed protocols provided, researchers can confidently synthesize a variety of 2-alkyl-2H-indazoles for their drug discovery and development programs.

References

Application Notes and Protocols for N-2H-Indazol-2-ylurea in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-2H-Indazol-2-ylurea and its derivatives in high-throughput screening (HTS) assays. The focus of this document is on the identification and characterization of kinase inhibitors, using a representative assay against Unc-51 Like Kinase 1 (ULK1), a key regulator of autophagy.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. This compound derivatives, in particular, offer a promising chemical space for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. High-throughput screening is an essential methodology in drug discovery for rapidly assessing large compound libraries to identify "hit" compounds that modulate the activity of a specific biological target.

This document will detail the application of a hypothetical this compound compound series in a biochemical HTS assay for ULK1 inhibition, including data presentation, a detailed experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.

Target Profile: Unc-51 Like Kinase 1 (ULK1)

ULK1 is a serine/threonine kinase that plays a central role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components. The activity of ULK1 is tightly regulated by nutrient-sensing pathways, primarily involving mTOR and AMPK. Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1. Conversely, under conditions of cellular stress or starvation, AMPK activates ULK1, initiating the formation of the autophagosome. Dysregulation of the ULK1 pathway has been linked to various diseases, making it an attractive therapeutic target.

ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of ULK1 in the autophagy signaling cascade and its regulation by mTOR and AMPK.

ULK1_Signaling_Pathway Nutrients Nutrient Availability mTOR mTORC1 Nutrients->mTOR Stress Cellular Stress (e.g., Starvation) AMPK AMPK Stress->AMPK ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTOR->ULK1_Complex Inhibition AMPK->ULK1_Complex Activation Beclin1_Complex Beclin-1 Complex (Beclin-1, VPS34, ATG14L) ULK1_Complex->Beclin1_Complex Phosphorylation Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome

Caption: ULK1 signaling pathway in autophagy.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound derivatives against human ULK1. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1-SubstituentR2-SubstituentULK1 IC50 (nM)
INDU-001HPhenyl1250
INDU-002H4-Chlorophenyl450
INDU-003H4-Methoxyphenyl890
INDU-0045-FluoroPhenyl620
INDU-0055-Fluoro4-Chlorophenyl85
INDU-0065-Fluoro4-Methoxyphenyl310
INDU-0075-Chloro4-Chlorophenyl150
INDU-0085-FluoroCyclohexyl>10,000

Data Interpretation: The SAR data suggests that:

  • Electron-withdrawing substituents at the 4-position of the phenyl ring (R2) are favorable for activity (INDU-002 vs. INDU-001 and INDU-003).

  • A fluoro substituent at the 5-position of the indazole ring (R1) enhances potency (INDU-005 vs. INDU-002).

  • The combination of a 5-fluoro group on the indazole and a 4-chlorophenyl group on the urea results in the most potent compound in this series (INDU-005).

  • An aliphatic substituent at R2 leads to a significant loss of activity, indicating the importance of the aromatic ring for binding (INDU-008).

Experimental Protocols

High-Throughput Screening Protocol for ULK1 Inhibitors using AlphaScreen Assay

This protocol describes a 384-well plate-based biochemical assay for high-throughput screening of this compound compounds against ULK1 kinase activity. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the phosphorylation of a biotinylated substrate peptide by the ULK1 enzyme.

Materials and Reagents:

  • Recombinant human ULK1 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-ATG13 peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, 0.01% Tween-20

  • AlphaScreen Donor Beads (Streptavidin-coated)

  • AlphaScreen Acceptor Beads (Anti-phospho-serine/threonine antibody-coated)

  • This compound compounds dissolved in 100% DMSO

  • 384-well white, opaque microplates (e.g., ProxiPlate)

  • Plate reader capable of AlphaScreen detection (e.g., EnVision)

Experimental Workflow Diagram:

HTS_Workflow start Start dispense_compound Dispense Compound (50 nL) (this compound in DMSO) start->dispense_compound add_enzyme Add ULK1 Enzyme (5 µL) dispense_compound->add_enzyme pre_incubate Pre-incubation (15 min at RT) add_enzyme->pre_incubate add_substrate_atp Add Substrate/ATP Mix (5 µL) pre_incubate->add_substrate_atp kinase_reaction Kinase Reaction (60 min at RT) add_substrate_atp->kinase_reaction add_detection_mix Add AlphaScreen Detection Mix (10 µL) (Donor/Acceptor Beads) kinase_reaction->add_detection_mix detection_incubation Detection Incubation (60 min in dark) add_detection_mix->detection_incubation read_plate Read Plate (AlphaScreen Signal) detection_incubation->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: HTS workflow for ULK1 kinase assay.

Assay Protocol (per well of a 384-well plate):

  • Compound Dispensing:

    • Using an acoustic dispenser, transfer 50 nL of the this compound compound solution from the source plate to the 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (100% inhibition control) or a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a solution of ULK1 enzyme in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a 5 nM final concentration).

    • Add 5 µL of the ULK1 enzyme solution to each well containing the compound.

  • Pre-incubation:

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP in Assay Buffer (e.g., 200 nM substrate and 20 µM ATP for final concentrations of 100 nM and 10 µM, respectively).

    • Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare the AlphaScreen detection mixture by diluting the Donor and Acceptor beads in the Stop/Detection Buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

  • Detection Incubation:

    • Incubate the plate for 60 minutes at room temperature in the dark to allow for the proximity signal to develop.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate data analysis software.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented herein provide a framework for the high-throughput screening and initial characterization of such compounds. The detailed HTS protocol for ULK1 can be adapted for other kinase targets, making it a valuable tool for drug discovery programs. The hypothetical SAR data illustrates how systematic modification of the scaffold can lead to the identification of potent lead compounds.

Application Notes and Protocols for the Development of N-2H-Indazol-2-ylurea Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of N-2H-Indazol-2-ylurea analogs as potential therapeutic agents. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel kinase inhibitors targeting cancer and other proliferative diseases.

Introduction

Indazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, with several approved drugs and clinical candidates for various therapeutic indications, including oncology.[1] The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of kinase inhibitors. These analogs have shown potential in targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the Raf/MEK/ERK and c-Kit pathways.

This document provides detailed protocols for the chemical synthesis of this compound analogs, along with methodologies for their in vitro biological evaluation, including kinase inhibition and cell viability assays. Furthermore, it presents a framework for understanding their mechanism of action through the visualization of relevant signaling pathways.

Data Presentation: In Vitro Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro activity of representative indazole-based compounds, including urea and amide derivatives, against key oncogenic kinases and cancer cell lines. This data is compiled from various sources to illustrate the potential potency and structure-activity relationships (SAR) within this class of compounds.

Compound IDScaffoldTarget KinaseIC50 (nM)Cancer Cell LineGI50/IC50 (µM)Reference
1 3-Carboxamido-2H-indazole-6-arylamideCRAF38.6WM3629 (Melanoma)-[2][3]
2 3-Carboxamido-2H-indazole-6-arylamideB-Raf9450WM3629 (Melanoma)-[2][3]
3 Indazolylpyrazolo[1,5-a]pyrimidineB-RafPotent (Type I)B-Raf Mutant XenograftsExcellent in vivo efficacy[4]
4 N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amidec-Kit99GIST-T10.021[5]
5 N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amidePDGFRβ120GIST-8820.043[5]
6 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoleFLT341.6--[6]
7 2-(1H-indazol-6-yl)-1H-benzo[d]imidazolec-Kit---[6]
8 Raf inhibitor 2Raf Kinase<1000--[2]
9 Sorafenib (diarylurea)B-Raf22--[7]
10 Sorafenib (diarylurea)c-Kit68--[8]

Note: The presented data is for structurally related compounds to highlight the potential of the indazole and urea scaffolds. Specific data for a comprehensive series of this compound analogs was not publicly available at the time of this compilation. Researchers are encouraged to generate such data for their specific analog series.

Experimental Protocols

Chemical Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a straightforward two-step process involving the synthesis of the 2-amino-2H-indazole intermediate followed by its reaction with a substituted phenyl isocyanate.

Protocol 3.1.1: Synthesis of 2-Phenyl-2H-indazole (A Precursor to 2-Amino-2H-indazole)

This protocol is adapted from a one-pot ultrasound-assisted Cadogan's cyclization method.[5]

Materials:

  • 2-Nitrobenzaldehyde

  • Aniline (or substituted aniline)

  • Triethyl phosphite

  • 5% Hydrogen peroxide solution

  • Heavy wall glass Schlenk reaction tube

  • Ultrasonicator

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a 50 mL heavy wall glass Schlenk reaction tube, combine 2-nitrobenzaldehyde (1.654 mmol) and aniline (or the desired substituted aniline) (1.654 mmol).

  • Ultrasonicate the reaction mixture for two hours at 40°C.

  • Remove any condensed water from the tube walls.

  • Add triethyl phosphite (5 mmol) to the reaction mixture and heat to 150°C under a nitrogen atmosphere for two hours.

  • After cooling, oxidize the excess phosphite by adding 20 mL of a 5% hydrogen peroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-2H-indazole.

Protocol 3.1.2: General Procedure for the Synthesis of N-2H-Indazol-2-yl-N'-phenylurea

This procedure is a general method based on the reaction of an aminoindazole with a phenyl isocyanate.

Materials:

  • 2-Amino-2H-indazole (can be synthesized from the corresponding nitro-indazole via reduction)

  • Substituted phenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 2-amino-2H-indazole (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add the substituted phenyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the N-2H-Indazol-2-yl-N'-phenylurea analog.

In Vitro Biological Assays

Protocol 3.2.1: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against target kinases like B-Raf and c-Kit. A variety of assay formats are available, including radiometric and fluorescence-based methods.[]

Materials:

  • Recombinant human kinase (e.g., B-Raf, c-Kit)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Stop the reaction according to the specific assay kit instructions.

  • Add the detection reagent to measure the amount of ADP produced or the remaining ATP.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3.2.2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A375 for B-Raf mutant melanoma, GIST-T1 for c-Kit driven GIST)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for the desired incubation period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound analogs.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Analog Inhibitor->RAF

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound analogs on RAF kinase.

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor Tyrosine Kinase PI3K PI3K cKit->PI3K RAS_RAF RAS-RAF-MEK-ERK Pathway cKit->RAS_RAF STAT STAT cKit->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS_RAF->Proliferation Transcription Gene Transcription STAT->Transcription Transcription->Proliferation Inhibitor This compound Analog Inhibitor->cKit SCF Stem Cell Factor (SCF) SCF->cKit

Caption: The c-Kit signaling pathway and the inhibitory action of this compound analogs on the c-Kit receptor.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis and Purification Start Starting Materials (2-Nitrobenzaldehyde, Aniline) Step1 Synthesis of 2-Amino-2H-indazole Start->Step1 Step2 Reaction with Phenyl Isocyanate Step1->Step2 Purification Purification (Chromatography/ Recrystallization) Step2->Purification FinalProduct This compound Analog Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound analogs.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Compound Synthesized Analog KinaseAssay In Vitro Kinase Assay (e.g., B-Raf, c-Kit) Compound->KinaseAssay CellViability Cell-Based Viability Assay (e.g., MTT) Compound->CellViability IC50 Determine IC50/GI50 KinaseAssay->IC50 CellViability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the in vitro biological evaluation of this compound analogs.

In Vivo Efficacy Studies

For promising lead compounds identified through in vitro screening, in vivo efficacy studies are crucial to evaluate their therapeutic potential in a physiological context. Xenograft models are commonly employed for this purpose.[4]

Protocol 5.1: Xenograft Tumor Model (General Guideline)

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., A375, GIST-T1)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Analyze the data to determine the anti-tumor efficacy of the compound (e.g., tumor growth inhibition).

Conclusion

The development of this compound analogs represents a promising avenue for the discovery of novel kinase inhibitors. The protocols and guidelines presented in this document provide a solid framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of these compounds. A systematic approach, combining chemical synthesis, robust biological assays, and a clear understanding of the target signaling pathways, is essential for the successful identification and optimization of lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Indazole-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical probe "N-2H-Indazol-2-ylurea" is not well-characterized in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-studied, indazole-containing AXL kinase inhibitor, Bemcentinib (also known as R428 and BGB324) , as a representative example of an indazole-based chemical probe. The methodologies and principles described herein can serve as a guide for researchers working with similar small molecule kinase inhibitors.

Application Notes for Bemcentinib (R428) as a Selective AXL Kinase Inhibitor

Background: Bemcentinib is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is linked to poor prognosis, drug resistance, and metastasis in various cancers.[3][4] AXL signaling is implicated in cell survival, proliferation, migration, and invasion.[4] Bemcentinib binds to the intracellular catalytic domain of AXL, inhibiting its kinase activity and downstream signaling pathways.[1]

Mechanism of Action: The primary mechanism of action of Bemcentinib is the direct inhibition of AXL kinase activity.[5] Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules that activate pathways such as PI3K/AKT and Ras/MEK/ERK, promoting cancer cell proliferation and survival.[6] Bemcentinib blocks the autophosphorylation of AXL, thereby inhibiting these downstream pathways.[7] Studies have also revealed a secondary, AXL-independent mechanism where Bemcentinib can induce apoptosis in cancer cells by blocking lysosomal acidification and recycling, leading to the accumulation of autophagosomes.[4][8]

Applications:

  • Selective inhibition of AXL signaling: Bemcentinib can be used as a chemical probe to study the role of AXL in various biological processes, including cell migration, invasion, and survival.

  • Investigation of drug resistance mechanisms: As AXL upregulation is a known mechanism of resistance to other targeted therapies, Bemcentinib can be used to explore and potentially reverse such resistance.[1]

  • Preclinical cancer studies: Bemcentinib has been shown to reduce tumor growth and metastasis in various in vivo cancer models.[5]

Quantitative Data for Bemcentinib (R428)
TargetAssay TypeIC50Selectivity
AXLCell-free assay14 nM>100-fold vs. Abl; 50- to 100-fold vs. Mer and Tyro3; >100-fold vs. InsR, EGFR, HER2, and PDGFRβ.[5][9]
Primary CLL B cellsCellular assay~2.0 µMNormal B, T, and NK cells showed no significant cell death at 2.5 µM.[5]

AXL Signaling Pathway and Inhibition by Bemcentinib

AXL_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Binds and activates PI3K PI3K AXL_receptor->PI3K Phosphorylates GRB2 GRB2 AXL_receptor->GRB2 Phosphorylates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GRB2->RAS_RAF_MEK_ERK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Bemcentinib Bemcentinib (R428) Bemcentinib->AXL_receptor Inhibits autophosphorylation

Caption: AXL signaling pathway and its inhibition by Bemcentinib.

Experimental Protocols

Protocol 1: Western Blot Analysis of AXL Phosphorylation

This protocol describes how to assess the inhibitory activity of Bemcentinib on AXL phosphorylation in a cancer cell line that overexpresses AXL (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS

  • Bemcentinib (R428)

  • Recombinant human Gas6

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, anti-beta-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells and grow to 70-80% confluency.

    • Serum starve the cells for 4-6 hours in serum-free DMEM.

    • Pre-treat cells with varying concentrations of Bemcentinib (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

    • Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-20 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pAXL, anti-AXL, anti-beta-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Workflow for Western Blot Analysis

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Plate_Cells Plate_Cells Serum_Starve Serum_Starve Plate_Cells->Serum_Starve Pretreat_Inhibitor Pretreat_Inhibitor Serum_Starve->Pretreat_Inhibitor Stimulate_Ligand Stimulate_Ligand Pretreat_Inhibitor->Stimulate_Ligand Lyse_Cells Lyse_Cells Stimulate_Ligand->Lyse_Cells Quantify_Protein Quantify_Protein Lyse_Cells->Quantify_Protein SDS_PAGE SDS_PAGE Quantify_Protein->SDS_PAGE Transfer_to_Membrane Transfer_to_Membrane SDS_PAGE->Transfer_to_Membrane Block_Membrane Block_Membrane Transfer_to_Membrane->Block_Membrane Primary_Antibody Primary_Antibody Block_Membrane->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detect_Signal Detect_Signal Secondary_Antibody->Detect_Signal

Caption: Workflow for Western Blot analysis of AXL phosphorylation.

Protocol 2: Cell Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of Bemcentinib on the invasive potential of cancer cells.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts with 8-µm pore size

  • Matrigel

  • Serum-free DMEM

  • DMEM with 10% FBS (chemoattractant)

  • Bemcentinib (R428)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free DMEM.

    • Coat the top of the Transwell inserts with the diluted Matrigel and allow to solidify at 37°C for at least 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest and resuspend MDA-MB-231 cells in serum-free DMEM containing various concentrations of Bemcentinib (e.g., 0, 50, 100, 500 nM).

    • Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the Matrigel-coated inserts.[7]

    • Add DMEM with 10% FBS to the lower chamber as a chemoattractant.[7]

    • Also add the corresponding concentrations of Bemcentinib to the lower chamber.[7]

  • Incubation and Staining:

    • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[7]

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Image the stained cells using a microscope.

    • Quantify the number of invaded cells by counting cells in several random fields of view or by eluting the stain and measuring the absorbance.

Workflow for Cell Invasion Assay

Invasion_Workflow cluster_preparation Preparation cluster_seeding_treatment Cell Seeding & Treatment cluster_incubation_staining Incubation & Staining cluster_quantification Quantification Coat_Inserts_Matrigel Coat_Inserts_Matrigel Prepare_Cell_Suspension Prepare_Cell_Suspension Coat_Inserts_Matrigel->Prepare_Cell_Suspension Seed_Cells_Upper_Chamber Seed_Cells_Upper_Chamber Prepare_Cell_Suspension->Seed_Cells_Upper_Chamber Add_Chemoattractant_Lower_Chamber Add_Chemoattractant_Lower_Chamber Seed_Cells_Upper_Chamber->Add_Chemoattractant_Lower_Chamber Incubate Incubate Add_Chemoattractant_Lower_Chamber->Incubate Remove_Noninvading_Cells Remove_Noninvading_Cells Incubate->Remove_Noninvading_Cells Fix_Cells Fix_Cells Remove_Noninvading_Cells->Fix_Cells Stain_Cells Stain_Cells Fix_Cells->Stain_Cells Image_and_Count_Cells Image_and_Count_Cells Stain_Cells->Image_and_Count_Cells

Caption: Workflow for the Transwell cell invasion assay.

References

Application Notes and Protocols: Fluorescence Properties of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-indazole derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in various scientific and therapeutic areas. Their unique photophysical properties, particularly their fluorescence, make them attractive candidates for the development of novel fluorescent probes, sensors, and imaging agents in biological systems and materials science. This document provides a comprehensive overview of the fluorescence properties of selected 2H-indazole derivatives, detailed experimental protocols for their characterization, and insights into their potential applications.

Application Notes

The characteristic fluorescence of 2H-indazole derivatives can be harnessed for a multitude of applications in research and drug development. The tunability of their emission properties through synthetic modification allows for the rational design of fluorophores with specific desired characteristics.

  • Fluorescent Probes for Biological Imaging: Appropriately substituted 2H-indazoles can be designed to localize within specific cellular compartments or to respond to changes in the local microenvironment, such as pH, polarity, or the presence of specific biomolecules. Their large Stokes shifts are particularly advantageous in minimizing self-quenching and reducing background noise in complex biological samples.

  • High-Throughput Screening (HTS): The development of fluorescent 2H-indazole-based ligands for biological targets can enable HTS assays to identify potential drug candidates. Changes in fluorescence intensity, lifetime, or polarization upon binding can be used to quantify ligand-target interactions.

  • Materials Science: The solid-state fluorescence of certain 2H-indazole derivatives makes them suitable for incorporation into organic light-emitting diodes (OLEDs), fluorescent polymers, and other advanced materials. Their photostability and high quantum yields are critical for these applications.

  • Environmental Sensing: The sensitivity of the fluorescence of some 2H-indazoles to solvent polarity (solvatochromism) can be exploited for the development of sensors to detect changes in the composition of solvent mixtures or the polarity of a local environment.

Data Presentation: Photophysical Properties of 2H-Indazole Derivatives

The following tables summarize the key photophysical parameters for a selection of 2H-indazole derivatives, providing a comparative overview of their fluorescence characteristics in different solvent environments.

Table 1: Photophysical Properties of N-Aryl-2H-Indazole Derivatives

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
3a (R¹=Ph, R²=H)Dichloromethane3484459711,000
3h (R¹=Ph, R²=CF₃)Dichloromethane3424389612,000
3i (R¹=Ph, R²=CO₂Et)Dichloromethane35846610813,000
3j (R¹=Ph, R²=NO₂)Dichloromethane38853614814,000
3s (R¹=4-MeO-Ph, R²=H)Dichloromethane35545510012,000
3v (R¹=3,5-(CF₃)₂-Ph, R²=H)Dichloromethane3404359511,000

Data extracted from literature reports. The specific substitution patterns for each derivative are detailed in the cited literature.

Table 2: Fluorescence Quantum Yields of Indazole-Benzothiadiazole Push-Pull Molecules

CompoundSolventλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_F)
2 (Free Indazole)Dichloromethane4505300.92
3 (N-1 Methylated)Dichloromethane4505510.96
4 (N-2 Methylated)Dichloromethane4805840.77

These compounds exhibit a "push-pull" electronic structure, contributing to their strong fluorescence.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the fluorescence properties of 2H-indazole derivatives.

Protocol 1: Determination of Fluorescence Quantum Yield (Φ_F) by the Comparative Method

Objective: To determine the fluorescence quantum yield of a 2H-indazole derivative relative to a well-characterized standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • 2H-indazole derivative (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the test 2H-indazole derivative in the chosen solvent.

    • Prepare a stock solution of the fluorescence standard in the appropriate solvent.

  • Prepare a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure UV-Vis Absorption Spectra:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission Spectra:

    • Using the fluorometer, record the fluorescence emission spectra of all prepared solutions.

    • Ensure the excitation and emission slits are kept constant for all measurements.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The plots should be linear. Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Protocol 2: Characterization of Solvatochromism

Objective: To investigate the effect of solvent polarity on the absorption and fluorescence properties of a 2H-indazole derivative.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • 2H-indazole derivative

Procedure:

  • Prepare Solutions: Prepare solutions of the 2H-indazole derivative of the same concentration in each of the selected solvents. The concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer.

  • Acquire Absorption and Emission Spectra:

    • For each solution, record the UV-Vis absorption spectrum and determine the wavelength of maximum absorption (λ_abs).

    • Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em). Use the λ_abs as the excitation wavelength.

  • Data Analysis:

    • Calculate the Stokes shift (in nm or cm⁻¹) for each solvent (Stokes Shift = λ_em - λ_abs).

    • Correlate the changes in λ_abs, λ_em, and Stokes shift with a solvent polarity scale (e.g., Lippert-Mataga plot, E_T(30) scale). This will reveal the nature and extent of the solvatochromic effect.

Protocol 3: Measurement of Fluorescence Lifetime using Time-Resolved Fluorescence Spectroscopy (TRFS)

Objective: To determine the fluorescence lifetime (τ) of a 2H-indazole derivative.

Materials:

  • Time-resolved fluorescence spectrometer (e.g., a time-correlated single photon counting - TCSPC - system).

  • Pulsed light source (e.g., picosecond laser diode or flash lamp).

  • Fast photodetector (e.g., photomultiplier tube - PMT).

  • Sample holder and quartz cuvette.

  • Solution of the 2H-indazole derivative.

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

  • Instrument Setup and IRF Measurement:

    • Set the excitation wavelength to the absorption maximum of the 2H-indazole derivative.

    • Measure the instrument response function (IRF) by recording the signal from a scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Acquire the fluorescence decay curve by collecting photons over time after the excitation pulse. The data is typically collected until a sufficient number of counts are in the peak channel to ensure good statistics.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay models.

    • The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

    • The fitting procedure will yield the fluorescence lifetime(s) (τ) of the sample.

Visualizations

experimental_workflow_solvatochromism cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare solutions of 2H-indazole in solvents of varying polarity uv_vis Record UV-Vis Absorption Spectra (Determine λ_abs) prep->uv_vis For each solvent fluorescence Record Fluorescence Emission Spectra (Determine λ_em) uv_vis->fluorescence stokes Calculate Stokes Shift (λ_em - λ_abs) fluorescence->stokes correlation Correlate spectral shifts with solvent polarity scales stokes->correlation conclusion Characterize Solvatochromic Behavior correlation->conclusion

Caption: Workflow for characterizing the solvatochromism of a 2H-indazole derivative.

solvent_polarity_effect cluster_solvent Solvent Environment cluster_emission Fluorescence Emission low_polarity Low Polarity Solvent (e.g., Cyclohexane) blue_shift Shorter Wavelength Emission (Blue-shifted) low_polarity->blue_shift Leads to high_polarity High Polarity Solvent (e.g., Water) red_shift Longer Wavelength Emission (Red-shifted) high_polarity->red_shift Leads to (for positive solvatochromism)

Caption: Relationship between solvent polarity and fluorescence emission for a solvatochromic 2H-indazole.

fluorescent_probe_assessment start Synthesize Novel 2H-Indazole Derivative photophys Characterize Photophysical Properties (λ_abs, λ_em, Φ_F, τ) start->photophys solvato Investigate Solvatochromism photophys->solvato biocompat Assess Biocompatibility and Cell Permeability solvato->biocompat target_int Evaluate Interaction with Biological Target biocompat->target_int imaging Perform Cellular Imaging Experiments target_int->imaging end Optimized Fluorescent Probe imaging->end

Caption: General workflow for assessing a 2H-indazole derivative as a fluorescent probe.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-2H-Indazol-2-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-2H-Indazol-2-ylurea synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is conceptually approached as a two-step process:

  • Synthesis of the key intermediate, 2-amino-2H-indazole.

  • Conversion of 2-amino-2H-indazole to this compound.

Step 1: Synthesis of 2-amino-2H-indazole via Reductive Cyclization

Q1: The formation of the hydrazone intermediate from 2-nitrobenzaldehyde and hydrazine appears to be low-yielding or incomplete. What are the possible causes and solutions?

A1:

  • Issue: Purity of Starting Materials: Impurities in 2-nitrobenzaldehyde or the hydrazine source can inhibit the reaction.

    • Solution: Ensure the 2-nitrobenzaldehyde is pure and free from the corresponding carboxylic acid. Use a high-purity grade of hydrazine or its salt.

  • Issue: Reaction Conditions: The pH of the reaction medium is critical for hydrazone formation.

    • Solution: The reaction is typically acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic conditions can lead to the formation of unwanted side products.

  • Issue: Water Removal: The condensation reaction to form the hydrazone produces water, which can inhibit the reaction equilibrium.

    • Solution: If the reaction is performed in a suitable organic solvent, consider using a Dean-Stark apparatus to remove water azeotropically.

Q2: The reductive cyclization of the hydrazone to 2-amino-2H-indazole is resulting in a low yield or a complex mixture of products. How can I optimize this step?

A2:

  • Issue: Choice of Reducing Agent: The choice and amount of the reducing agent are crucial.

    • Solution: Organophosphorus reagents, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), are often used for this type of reductive cyclization. The stoichiometry of the reducing agent should be carefully controlled. An excess may lead to over-reduction or side reactions.

  • Issue: Reaction Temperature and Time: Inappropriate temperature or reaction time can lead to incomplete reaction or decomposition of the product.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. The temperature should be carefully controlled, as excessive heat can lead to the formation of tars and other impurities.

  • Issue: Isomer Formation: It is possible to form the isomeric 1-amino-1H-indazole.

    • Solution: The regioselectivity of the cyclization can be influenced by the substituents on the starting materials and the reaction conditions. While the formation of the 2-amino isomer is often favored in this route, careful characterization of the product is necessary to confirm its identity.

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Reducing Agent Excess Sodium Borohydride1.2 eq. TriphenylphosphineCleaner reaction profile with Condition B.
Temperature Reflux in Ethanol80 °C in TolueneReduced side product formation at a controlled temperature.
Reaction Time 24 hours (unmonitored)Monitored by TLC (approx. 8 hours)Prevents product degradation from prolonged heating.
Step 2: Conversion of 2-amino-2H-indazole to this compound

Q3: The reaction of 2-amino-2H-indazole to form the urea is sluggish or does not go to completion. What can I do?

A3:

  • Issue: Reactivity of the Amine: The amino group of 2-amino-2H-indazole may have reduced nucleophilicity due to electronic effects of the indazole ring.

    • Solution: If using an isocyanate, ensure it is fresh and of high purity. The reaction can be accelerated by gentle heating or by using a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Issue: In situ Generation of Isocyanate: If preparing the urea via an in-situ generated isocyanate (e.g., from a Curtius, Hofmann, or Lossen rearrangement), the conditions for this rearrangement need to be optimized.

    • Solution: Ensure that the temperature and reagents for the rearrangement are appropriate for the substrate and that the 2-amino-2H-indazole is added at the correct stage.

Q4: I am observing the formation of significant byproducts during the urea formation step. What are they and how can I avoid them?

A4:

  • Issue: Di-substitution or Over-reaction: If using a highly reactive reagent like phosgene or a phosgene equivalent, di-substitution on the urea nitrogen can occur.

    • Solution: Use a less reactive reagent, such as an isocyanate or a carbamoyl chloride, and control the stoichiometry carefully. Adding the 2-amino-2H-indazole solution slowly to the urea-forming reagent can also minimize this.

  • Issue: Hydrolysis of the Urea-forming Reagent: Isocyanates and carbamoyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired urea.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Parameter Reagent Solvent Temperature Potential Byproduct
Condition A PhosgeneDichloromethane0 °C to RTSymmetrical di-indazolyl urea
Condition B Trimethylsilyl isocyanateAcetonitrileRoom TemperatureMinimal byproducts
Condition C Sodium Cyanate/TFAWater/DioxaneRoom TemperatureMinimal byproducts

Frequently Asked Questions (FAQs)

Q5: What is a plausible synthetic route for this compound?

A5: A common and effective route is a two-step synthesis. First, 2-amino-2H-indazole is synthesized via the reductive cyclization of the hydrazone formed from 2-nitrobenzaldehyde and a suitable hydrazine. Second, the 2-amino-2H-indazole is reacted with a urea-forming reagent, such as an isocyanate, to yield the final product.

Q6: How can I purify the final product, this compound?

A6: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel may be necessary.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Isocyanates are lachrymators and respiratory irritants. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-2H-indazole
  • Hydrazone Formation: To a solution of 2-nitrobenzaldehyde (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. The product hydrazone will often precipitate from the solution and can be collected by filtration.

  • Reductive Cyclization: Suspend the dried hydrazone intermediate (1.0 eq.) in toluene. Add triphenylphosphine (1.2 eq.) and heat the mixture to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-10 hours).

  • Work-up and Purification: Allow the reaction to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 2-amino-2H-indazole (1.0 eq.) in anhydrous acetonitrile in a flask under an inert atmosphere.

  • Urea Formation: To this solution, add trimethylsilyl isocyanate (1.2 eq.) dropwise at room temperature. Stir the reaction for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a few drops of methanol. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 2-amino-2H-indazole cluster_step2 Step 2: Urea Formation start1 2-Nitrobenzaldehyde + Hydrazine Hydrate hydrazone Hydrazone Formation (Ethanol, Acetic Acid cat.) start1->hydrazone intermediate Hydrazone Intermediate hydrazone->intermediate cyclization Reductive Cyclization (Toluene, PPh3, 80°C) intermediate->cyclization product1 2-amino-2H-indazole cyclization->product1 start2 2-amino-2H-indazole product1->start2 urea_formation Urea Formation (Acetonitrile, TMS-Isocyanate) start2->urea_formation product2 This compound urea_formation->product2

Caption: Overall workflow for the synthesis of this compound.

side_reactions Potential Side Reactions and Issues cluster_issues1 Step 1 Issues cluster_issues2 Step 2 Issues hydrazone_formation Incomplete Hydrazone Formation reductive_cyclization Low Yield in Cyclization isomer Formation of 1-amino-1H-indazole sluggish_reaction Sluggish Urea Formation disubstitution Di-indazolyl Urea Byproduct hydrolysis Isocyanate Hydrolysis

Caption: Common issues and side reactions in the synthesis.

"troubleshooting N-2H-Indazol-2-ylurea solubility issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-2H-Indazol-2-ylurea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic heterocyclic compound belonging to the indazole class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indazole derivatives.[1][2][3] Like many indazole derivatives, this compound is a non-polar molecule, which often results in poor aqueous solubility. This low solubility can be a significant hurdle in experimental assays and preclinical development, as it can lead to decreased bioavailability and inconsistent results.[4][5][6]

Q2: What are the general chemical properties of this compound?

While specific experimental data for this compound is not publicly available, its structure suggests it is a weakly basic compound. The indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[2] The urea functional group will also influence its chemical properties. Understanding the pKa of the compound is crucial for developing effective solubilization strategies, particularly those involving pH modification.

Q3: In which common laboratory solvents is this compound likely to be soluble?

This compound is expected to have higher solubility in polar aprotic organic solvents. A summary of expected solubility is provided in the table below.

SolventExpected SolubilityNotes
WaterVery LowPoorly soluble in aqueous buffers.
DMSOHighA common solvent for preparing stock solutions.
DMFHighSimilar to DMSO, can be used for stock solutions.
EthanolModerateMay be used in co-solvent systems.
MethanolModerateAnother potential co-solvent.
AcetonitrileLow to ModerateMay have limited utility.

This data is hypothetical and should be confirmed experimentally.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when working with this compound and provides systematic approaches to resolve them.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing solubility challenges with this compound.

G start Start: this compound Solubility Issue check_stock Is the stock solution (in DMSO/DMF) clear? start->check_stock reprepare_stock Reprepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No precipitation Precipitation observed in aqueous buffer? check_stock->precipitation Yes reprepare_stock->check_stock co_solvent Try a co-solvent system (e.g., Ethanol, PEG 400) precipitation->co_solvent Yes ph_adjustment Adjust pH of the buffer co_solvent->ph_adjustment end Solubility Issue Resolved co_solvent->end Success surfactant Use a surfactant (e.g., Tween 80, Poloxamer) ph_adjustment->surfactant ph_adjustment->end Success complexation Consider complexation with cyclodextrins surfactant->complexation surfactant->end Success solid_dispersion For in vivo studies, consider solid dispersion formulation complexation->solid_dispersion complexation->end Success solid_dispersion->end Success

Caption: Troubleshooting workflow for this compound solubility.

Q4: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue for poorly soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when diluted into a buffer where the compound is less soluble, it crashes out. Here are several strategies to address this, ranging from simple to more complex:

  • Decrease the Final Concentration: The simplest approach is to determine if your experiment can be performed at a lower concentration of this compound.

  • Use a Co-solvent System: A co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[5][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 400). It's crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability).

  • Adjust the pH: Since this compound is likely a weak base, its solubility can be increased in acidic conditions.[8] Lowering the pH of your aqueous buffer may help to keep the compound in its more soluble, ionized form. However, you must confirm that the pH change does not negatively impact your experiment.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants like Tween 80 or Polysorbate 80 are often used in biological experiments.

Q5: I need to achieve a high concentration of this compound in my aqueous medium, but co-solvents and pH adjustments are not sufficient. What other methods can I try?

For applications requiring higher concentrations, more advanced techniques may be necessary:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic "guest" molecules, like this compound.[4] The exterior of the cyclodextrin is hydrophilic, which increases the solubility of the entire complex in water. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Solid Dispersions: For in vivo studies, creating a solid dispersion can improve solubility and dissolution rate.[5] This involves dispersing the compound in an inert carrier matrix at the molecular level. Common carriers include polymers like PVP or PEGs.

Mechanism of Micellar Solubilization

The diagram below illustrates how surfactants can improve the solubility of a poorly soluble compound like this compound.

G cluster_micelle Micelle Formation cluster_solution Aqueous Solution micelle water Water Molecules surfactant1 Surfactant Monomer surfactant2 Hydrophilic Head surfactant3 Hydrophobic Tail surfactant2->surfactant3 drug This compound (Hydrophobic) drug->micelle Encapsulated in Hydrophobic Core

Caption: Micellar solubilization of a hydrophobic compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Determine the maximum allowable co-solvent concentration for your experiment (e.g., 1% ethanol).

  • Prepare an intermediate dilution of the stock solution in your chosen co-solvent (e.g., dilute the 50 mM DMSO stock 1:10 in 100% ethanol to get a 5 mM solution in 90% ethanol/10% DMSO).

  • Add the intermediate dilution to your aqueous buffer with vigorous vortexing to achieve the final desired concentration of this compound and co-solvent. For example, a 1:100 dilution of the 5 mM intermediate solution would yield a final concentration of 50 µM this compound in a buffer containing 0.9% ethanol and 0.1% DMSO.

  • Visually inspect for precipitation. If the solution remains clear, it is ready for use.

Protocol 2: pH Adjustment for Solubility Enhancement

  • Determine the pKa of this compound (experimentally or through prediction software). As a weak base, you will want to adjust the pH to be at least 1-2 units below the pKa.

  • Prepare your aqueous buffer at the desired lower pH (e.g., pH 5.0).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Serially dilute the stock solution into the pH-adjusted buffer.

  • Compare the solubility to that in a neutral pH buffer to confirm the effectiveness of the pH adjustment.

  • Ensure the final pH is compatible with your assay system.

Protocol 3: Solubility Determination with a Cyclodextrin

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin derivative (e.g., 0-50 mM HP-β-CD).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of this compound against the concentration of cyclodextrin to determine the solubility enhancement.

References

Technical Support Center: Optimization of 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2H-indazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 2H-indazoles.

Issue 1: Low Yield of 2H-Indazole

Q: My 2H-indazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yields in 2H-indazole synthesis can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: The temperature can significantly impact reaction rate and product formation. For instance, in the Cadogan reaction, while high temperatures are often required, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.[1] Conversely, some modern methods, like certain palladium-catalyzed reactions, proceed efficiently at milder temperatures.[2]

    • Recommendation: Systematically screen a range of temperatures to find the optimal balance for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Using a solvent that does not adequately dissolve the starting materials can lead to incomplete reactions.

    • Recommendation: For copper-catalyzed three-component reactions, polyethylene glycol (PEG) has been used as a green and effective solvent.[2] For palladium-catalyzed reactions, DMSO is a common choice.[2] Experiment with different solvents of varying polarities to optimize your yield.

  • Catalyst Inactivation or Insufficient Loading: In metal-catalyzed reactions (e.g., using palladium or copper), the catalyst can become deactivated or the amount used may be insufficient.

    • Recommendation: Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading in small increments to see if it improves the yield. For instance, in a copper-catalyzed one-pot synthesis, the catalyst plays a crucial role in both C-N and N-N bond formation.[2]

  • Substrate Reactivity: The electronic properties of the substituents on your starting materials can affect their reactivity. Electron-withdrawing or sterically hindering groups may require more forcing conditions or a different catalytic system.[3]

    • Recommendation: If you suspect substrate reactivity is the issue, you may need to explore alternative synthetic routes or catalyst systems that are more tolerant of your specific functional groups.

Issue 2: Formation of Side Products and Isomers

Q: I am observing significant side product formation, including the 1H-indazole isomer. How can I improve the regioselectivity and minimize impurities?

A: The formation of the thermodynamically more stable 1H-indazole isomer is a common challenge.[4][5] Additionally, other side products can arise from incomplete reactions or side reactions.

  • Controlling Regioselectivity (1H- vs. 2H-Isomer):

    • Choice of Synthetic Method: Some synthetic methods are inherently more selective for the 2H-isomer. The [3 + 2] dipolar cycloaddition of sydnones with arynes is reported to produce 2H-indazoles with no contamination from the 1H-isomer.[3]

    • Reaction Conditions: In alkylation reactions of indazole, the reaction conditions (base, solvent, temperature) can significantly influence the N-1/N-2 isomer ratio.[4] For example, in certain reactions, lower temperatures may favor the formation of one isomer over the other.[6]

  • Minimizing Other Side Products:

    • Cadogan Reaction: The Cadogan reaction, while effective, can be harsh and lead to byproducts.[1] Milder, one-pot condensation-Cadogan reductive cyclizations have been developed to address this.[7][8]

    • Purification: Careful purification is essential to remove side products. Column chromatography is a common method.[4]

Issue 3: Difficulty in Purification

Q: I am struggling to separate the 2H-indazole product from starting materials and the 1H-isomer. What are the best purification strategies?

A: Purification of 2H-indazoles often involves a combination of chromatography and recrystallization.

  • Column Chromatography: This is a widely used technique to separate isomers and other impurities. The choice of solvent system is critical.

    • Recommendation: A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[9] The N-1 isomers are often eluted first.[4]

  • Recrystallization: This can be a highly effective method for obtaining high-purity 2H-indazoles, especially for separating isomers.

    • Recommendation: A mixed solvent system is often more effective than a single solvent.[10] A patent on this topic suggests that for substituted indazole isomers with hydrophilic groups, a mixture of a water-soluble organic solvent and water can be effective.[10] Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/THF.[11]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on 2H-indazole synthesis, highlighting the impact of different reaction parameters.

Table 1: Optimization of a One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles [12]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuO@C (15)DMSO1002445
2CuO@C (15)Toluene10024No reaction
3CuO@C (15)PEG-400802465
4CuO@C (15)PEG-4001001680
5CuO@C (15)PEG-4001002092

Reaction Conditions: 2-bromobenzaldehyde (0.5 mmol), aniline (0.5 mmol), NaN3 (1.0 mmol), solvent (2 mL).

Table 2: Optimization of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Indazole Derivatives [9]

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1PdCl2(dppf)K2CO31,4-dioxane/H2O10085
2Pd(PPh3)4K2CO31,4-dioxane/H2O10078
3Pd(OAc)2K2CO31,4-dioxane/H2O10072
4PdCl2(dppf)Cs2CO31,4-dioxane/H2O10080
5PdCl2(dppf)K3PO41,4-dioxane/H2O10075

Reaction Conditions: Bromo-indazole carboxamide (0.404 mmol), boronic acid (1.212 mmol), base (1.212 mmol), catalyst (0.020 mmol), 12 hours.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles using a Copper Catalyst [12]

  • To a reaction vessel, add 2-bromobenzaldehyde (0.5 mmol), aniline (0.5 mmol), sodium azide (1.0 mmol), and CuO@C (15 mol%).

  • Add polyethylene glycol (PEG-400, 2 mL) as the solvent.

  • Heat the reaction mixture to 100°C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [13]

  • In a sealed tube, combine 2-bromobenzyl bromide (1.0 equiv), the corresponding arylhydrazine (1.2 equiv), cesium carbonate (Cs2CO3, 2.0 equiv), and tri-tert-butylphosphine tetrafluoroborate (t-Bu3PHBF4, 0.1 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the tube and heat the reaction mixture to 120°C.

  • Stir the reaction for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_end Final Product 2-Halobenzaldehyde 2-Halobenzaldehyde Reaction Setup Combine Reactants + Catalyst (e.g., CuO@C) + Solvent (e.g., PEG-400) 2-Halobenzaldehyde->Reaction Setup Primary Amine Primary Amine Primary Amine->Reaction Setup Azide Source Azide Source Azide Source->Reaction Setup Heating Heat to Optimized Temperature Reaction Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Extraction Monitoring->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Column Chromatography or Recrystallization Drying & Concentration->Purification Pure 2H-Indazole Pure 2H-Indazole Purification->Pure 2H-Indazole

Caption: Experimental workflow for the one-pot synthesis of 2H-indazoles.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Temp Suboptimal Temperature Low Yield->Temp Solvent Incorrect Solvent Low Yield->Solvent Catalyst Catalyst Problem Low Yield->Catalyst Side Products Side Products Regio Poor Regioselectivity Side Products->Regio Method Harsh Reaction Method Side Products->Method Purification Issues Purification Issues Separation Inefficient Separation Purification Issues->Separation Optimize Temp Optimize Temperature Temp->Optimize Temp Screen Solvents Screen Solvents Solvent->Screen Solvents Check Catalyst Check/Increase Catalyst Catalyst->Check Catalyst Change Method Change Synthetic Method Regio->Change Method Optimize Conditions Optimize Reaction Conditions Regio->Optimize Conditions Method->Change Method Optimize Purification Optimize Chromatography/ Recrystallization Separation->Optimize Purification

References

"preventing degradation of N-2H-Indazol-2-ylurea in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-2H-Indazol-2-ylurea in solution. The following information is curated to address common challenges related to the degradation of this compound, offering insights into potential degradation pathways, preventative measures, and analytical strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

Based on the chemical structure, which combines a 2H-indazole ring and a urea moiety, the primary suspects for degradation are hydrolysis, oxidation, and photolysis. The 2H-indazole ring is known to be susceptible to photolytic degradation, while the urea functional group can be prone to hydrolysis under certain pH conditions and thermal stress. A closely related compound, Axitinib, which shares the N-2H-indazolyl-urea core, has demonstrated instability under oxidative and photolytic conditions.[1]

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer likely products based on its structure and data from similar compounds:

  • Hydrolysis: The urea linkage is susceptible to hydrolysis, which would cleave the molecule to yield 2-amino-2H-indazole and the corresponding isocyanate or carbamic acid of the other substituent, which may further degrade.

  • Oxidation: Oxidation can affect various parts of the molecule, potentially leading to N-oxides or hydroxylated species on the aromatic rings.

  • Photolysis: Exposure to light, particularly UV radiation, can induce rearrangement of the indazole ring, potentially forming benzimidazole-like structures. Photolytic degradation has been observed in Axitinib.[1][]

Q3: How can I prevent the degradation of this compound in my experimental solutions?

To minimize degradation, consider the following preventative measures:

  • Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, freshly prepared buffers are recommended.

  • pH Control: Maintain the pH of aqueous solutions within a stable range. The ideal pH should be determined experimentally, but starting at a neutral pH (around 7) is advisable. Extreme acidic or basic conditions are likely to accelerate hydrolysis of the urea moiety.

  • Light Protection: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. This is critical to prevent photolytic degradation.[]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down both hydrolytic and thermal degradation pathways. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage or when working with sensitive reactions, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptom: HPLC analysis shows a rapid decrease in the main peak area for this compound with the appearance of new, unidentified peaks.

Possible Causes & Solutions:

CauseRecommended Action
Photodegradation Immediately protect all solutions from light. Repeat the experiment using amber vials or foil-wrapped containers. Compare the stability of the light-protected solution to one intentionally exposed to light to confirm photosensitivity.
Oxidation Prepare fresh solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid), ensuring it does not interfere with your experiment.
Hydrolysis (pH-mediated) Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH using a suitable buffer system. Conduct a small-scale pH stability screen (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for your experimental conditions.
Reactive Solvent Ensure the solvent is not reactive with the urea or indazole moieties. For example, some protic solvents may facilitate hydrolysis at elevated temperatures. If possible, test stability in an alternative, less reactive solvent system.
Issue 2: Inconsistent Results Between Experiments

Symptom: The degradation rate of this compound varies significantly between different batches of the same experiment.

Possible Causes & Solutions:

CauseRecommended Action
Variable Light Exposure Standardize the handling procedures to ensure consistent light protection across all experiments. Even brief exposure to direct laboratory light can initiate photodegradation.
Inconsistent Solution Age Always use freshly prepared solutions. If solutions must be stored, establish a clear maximum storage time and condition (e.g., 24 hours at 4°C, protected from light) and adhere to it strictly.
Contaminated Solvents or Reagents Use fresh, high-purity solvents for each experiment. Impurities in solvents (e.g., peroxides in ethers) can accelerate degradation.
Temperature Fluctuations Ensure consistent temperature control during the experiment and storage. Use calibrated temperature-controlled equipment.

Quantitative Data Summary

Forced degradation studies on the structurally similar kinase inhibitor, Axitinib, provide insight into the potential stability of this compound under various stress conditions.

Table 1: Summary of Axitinib Forced Degradation [3]

Stress Condition% Purity Remaining% Degradation
Acid Degradation82.9%17.1%
Alkali Degradation82.2%17.8%
Peroxide Degradation83.4%16.6%
Reduction Degradation82.6%17.4%
Thermal Degradation81.7%18.3%
Photolytic Degradation81.2%18.8%

Note: These values are for Axitinib and should be used as a general guide. Experimental results for this compound may vary.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the stability-indicating properties of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 6 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 6 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 6 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 6 hours. Also, reflux a solution of the compound for 6 hours. Prepare solutions of the stressed solid and dilute the refluxed solution for analysis.[]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil to protect it from light. Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase. Use a photodiode array (PDA) detector to monitor peak purity.

Visualizations

Logical Flowchart for Troubleshooting Degradation

start Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Implement light protection (amber vials, foil) check_light->protect_light No check_oxygen Are you using deoxygenated solvents? check_light->check_oxygen Yes retest1 Retest for degradation protect_light->retest1 retest1->check_oxygen use_inert Use degassed solvents / inert atmosphere check_oxygen->use_inert No check_ph Is the pH controlled and neutral? check_oxygen->check_ph Yes retest2 Retest for degradation use_inert->retest2 retest2->check_ph buffer_solution Use a buffered solution at optimal pH check_ph->buffer_solution No check_temp Is temperature controlled? check_ph->check_temp Yes retest3 Retest for degradation buffer_solution->retest3 retest3->check_temp control_temp Store at recommended temperature check_temp->control_temp No end Stability Improved check_temp->end Yes retest4 Retest for degradation control_temp->retest4 retest4->end

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Potential Degradation Pathways

parent This compound hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis oxidation Oxidation (Peroxide, Air) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis prod1 2-Amino-2H-indazole + Corresponding Isocyanate/Amine hydrolysis->prod1 prod2 N-Oxides or Hydroxylated Derivatives oxidation->prod2 prod3 Benzimidazole-like Rearrangement Products photolysis->prod3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Regioselective Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of indazoles a significant challenge?

A1: The N-alkylation of indazoles is challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3][4][5] The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1][3][4][6] The reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring, all play a critical role in determining the N1:N2 ratio of the products.[1][2][4][5]

Q2: What are the general strategies to control regioselectivity towards N1-alkylation?

A2: Several strategies can be employed to favor the formation of the N1-alkylated indazole isomer:

  • Thermodynamic Control: The 1H-indazole tautomer is generally more stable.[1][4] By choosing conditions that allow for equilibration, the more stable N1-substituted product can be favored. For example, using α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamic N1-substituted product.[1][4]

  • Chelation Control: The presence of a coordinating group at the C3 or C7 position can direct alkylation to the N1 position. This is particularly effective when using alkali metal bases like sodium hydride (NaH), where the metal cation can coordinate with the N2 nitrogen and the substituent, sterically hindering attack at N2 and directing the alkylating agent to N1.[3]

  • Specific Reagent Systems: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation, especially for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups.[1][2][4][5][7]

Q3: How can I selectively synthesize the N2-alkylated indazole isomer?

A3: While N1-alkylation is often thermodynamically favored, specific conditions can be used to promote N2-alkylation:

  • Kinetic Control: Under certain conditions, the N2-isomer can be formed as the kinetic product. For instance, Silyl Hilbert-Johnson glycosylation reactions with a short reaction time favor the N2-isomer.[8]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[1][3][4]

  • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds can lead to highly selective N2-alkylation with N2/N1 ratios up to 100/0.[9][10]

  • Metal-Mediated Reactions: Gallium/Aluminum or Aluminum-mediated direct alkylation reactions with α-bromocarbonyl compounds have been developed for the regioselective synthesis of 2H-indazoles.[11][12]

  • Substituent Effects: Indazoles with electron-withdrawing substituents at the C7 position, such as NO2 or CO2Me, have shown excellent N2-regioselectivity.[1][2][4][5][7]

Q4: Do the steric and electronic properties of substituents on the indazole ring influence regioselectivity?

A4: Yes, both steric and electronic effects of substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation.[1][2][4][5]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, thereby favoring N2-alkylation. Conversely, bulky groups at C3 can enhance N1 selectivity.

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO2, CO2Me), can significantly favor the formation of the N2-isomer.[1][2][4][5][7] In contrast, some electron-deficient indazoles with an electron-rich oxygen atom in a C3 substituent can exhibit high N1-selectivity with NaH in THF, likely due to chelation with the Na+ cation.[2][3]

Troubleshooting Guides

Problem 1: Low or no regioselectivity, obtaining a mixture of N1 and N2 isomers.

Possible Cause Troubleshooting Step
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for directing selectivity. For example, using potassium carbonate in DMF often gives poor selectivity.[3][6]For N1-selectivity: Switch to sodium hydride (NaH) in tetrahydrofuran (THF). This combination has proven highly effective for a range of substituted indazoles.[1][2][4] For N2-selectivity: Consider using Mitsunobu conditions or a TfOH-catalyzed reaction with a diazo compound.[1][3][4][9][10]
Reaction Not Under Thermodynamic or Kinetic Control: The reaction conditions may be allowing for the formation of both isomers without favoring one over the other.For N1 (Thermodynamic Product): Ensure sufficient reaction time and temperature to allow for equilibration to the more stable N1-isomer, especially when using reversible alkylating agents.[1][4] For N2 (Kinetic Product): Use conditions that favor the kinetic product, such as shorter reaction times in specific systems like Silyl Hilbert-Johnson glycosylation.[8]
Substituent Effects Not Considered: The electronic and steric nature of the substituents on your indazole are influencing the outcome.Analyze your substrate: If you have an electron-withdrawing group at C7, expect a higher proportion of the N2-isomer.[1][2][4] If you have a chelating group at C3, NaH in THF should strongly favor the N1-isomer.[2][3]

Problem 2: Low yield of the desired alkylated indazole.

Possible Cause Troubleshooting Step
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the indazole, leading to low conversion.Use a stronger base like sodium hydride (NaH) to ensure complete formation of the indazole anion.
Poor Nucleophilicity of the Indazole Anion: The reactivity of the indazole anion can be influenced by the solvent and counter-ion.In polar aprotic solvents like DMF, the anion is more "naked" and reactive, but this can also lead to lower selectivity. In less polar solvents like THF, ion-pairing is more significant, which can enhance selectivity when using bases like NaH.[1]
Decomposition of Alkylating Agent or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be causing degradation.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider if a milder alkylating agent or lower reaction temperature could be used.
Steric Hindrance: A bulky alkylating agent or a sterically hindered indazole may lead to a sluggish reaction.Increase the reaction temperature or use a more reactive alkylating agent (e.g., a tosylate or triflate instead of a bromide).

Data Summary Tables

Table 1: Influence of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioCombined Yield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK2CO3DMF1.1 : 184[3][6]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99 : 189 (at 50°C)[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK2CO3DMF1.5 : 185[4]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNa2CO3DMF1.4 : 127[4]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99 : 1-[1][7]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4 : 96-[1][4][5][7]

Table 2: Regioselectivity under Different Reaction Conditions

Reaction TypeIndazole SubstrateAlkylating AgentKey ReagentsN1:N2 RatioIsolated Yield (%)Reference
MitsunobuMethyl 1H-indazole-3-carboxylaten-PentanolDIAD, PPh31 : 2.520 (N1), 58 (N2)[1][4]
TfOH-catalyzedVarious IndazolesDiazo compoundsTfOHup to 0 : 100Good to Excellent[9][10]
Ga/Al-mediatedIndazolesα-bromocarbonylsGa/AlN2 selectiveHigh[11][12]
Reductive Amination5-Bromo-1H-indazoleIsobutyraldehydepTSA·H2O, then Pt/C, H2N1 selective76[13][14]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is adapted from methodologies demonstrating high N1-selectivity using sodium hydride in THF.[1][2][4]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is based on observations of N2-selectivity under Mitsunobu conditions.[1][3][4]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the N2-alkylated indazole from the N1-isomer and reaction byproducts.

Visualization of Experimental Workflows

N1_Selective_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted 1H-Indazole in THF add_NaH Add NaH (1.2 equiv) at 0 °C start->add_NaH deprotonation Stir at RT for 30 min add_NaH->deprotonation Deprotonation add_alkylating_agent Add Alkylating Agent (1.1 equiv) deprotonation->add_alkylating_agent react Stir at RT or 50 °C (Monitor) add_alkylating_agent->react Alkylation quench Quench with H₂O or aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure N1-Alkylated Indazole purify->product

Caption: Workflow for N1-Selective Indazole Alkylation.

Regioselectivity_Decision_Tree start Desired Regioisomer? n1_path N1-Alkylated Indazole start->n1_path n2_path N2-Alkylated Indazole start->n2_path c3_substituent_check C3-chelating group (e.g., -CO₂Me, -C(O)NH₂)? n1_path->c3_substituent_check c7_substituent_check C7-EWG (e.g., -NO₂, -CO₂Me)? n2_path->c7_substituent_check use_NaH_THF Use NaH in THF c3_substituent_check->use_NaH_THF Yes consider_thermo Consider thermodynamic control conditions c3_substituent_check->consider_thermo No use_mitsunobu Use Mitsunobu conditions c7_substituent_check->use_mitsunobu No consider_c7_ewg_effect NaH/THF may favor N2 c7_substituent_check->consider_c7_ewg_effect Yes use_TfOH Use TfOH with diazo compound consider_c7_ewg_effect->use_TfOH

Caption: Decision Tree for Regioselective Indazole Alkylation.

References

Technical Support Center: Purification of N-2H-Indazol-2-ylurea by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-2H-Indazol-2-ylurea using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of this compound?

The most significant challenge is often the separation of the desired this compound from its N-1H-indazol-1-ylurea isomer.[1] Synthesis methods for N-substituted indazoles can often lead to the formation of a mixture of both isomers, with the 1H-indazole tautomer being the thermodynamically more stable and often predominant form.[2]

Q2: What are the expected polarity and solubility characteristics of this compound?

Due to the presence of the urea functional group, this compound is expected to be a polar compound. The urea moiety can participate in hydrogen bonding, which may affect its solubility. While likely soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane, its solubility in non-polar solvents such as hexanes is expected to be low.

Q3: What are the potential impurities I might encounter besides the N-1H isomer?

Depending on the synthetic route, potential impurities could include:

  • Unreacted starting materials: Such as 2-aminoindazole or indazole-2-carbonyl azide precursors.

  • Reagent-derived impurities: For instance, unreacted isocyanates or byproducts from a Curtius rearrangement.

  • Side-products: From reactions on other parts of the indazole ring or the urea moiety.

Q4: Can I use techniques other than column chromatography for purification?

Recrystallization can be an effective method for separating N-1 and N-2 substituted indazole isomers and may be a viable alternative or complementary technique to column chromatography.[1] The choice of solvent for recrystallization is critical and may involve screening various solvent systems.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers (N-1H and N-2H) The chosen eluent system has insufficient selectivity for the two isomers.1. Optimize the Eluent System: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes or petroleum ether). Small changes in polarity can significantly impact separation. 2. Try a Different Solvent System: Consider using a different combination of solvents. For example, dichloromethane/methanol or acetone-based systems could offer different selectivity. 3. Gradient Elution: Employ a shallow gradient of the polar solvent to improve resolution between closely eluting compounds.
Product Elutes with the Solvent Front The eluent is too polar for the compound, resulting in no retention on the silica gel.1. Decrease Eluent Polarity: Start with a much less polar solvent system, such as a higher percentage of hexane or petroleum ether in your ethyl acetate mixture. 2. Perform a Thorough TLC Analysis: Before running the column, identify an eluent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate.
Product Does Not Elute from the Column The eluent is not polar enough to move the compound through the silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system. 2. Consider a Stronger Polar Solvent: If increasing the concentration of ethyl acetate is ineffective, a small percentage of methanol in dichloromethane can be used for highly polar compounds. Be cautious, as methanol can sometimes affect silica gel.[3]
Tailing or Streaking of the Product Band The compound is interacting too strongly with the silica gel, possibly due to its basicity or high polarity.1. Add a Modifier to the Eluent: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and reduce tailing. 2. Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina, which is available in basic, neutral, and acidic forms.
Low Recovery of the Product The compound may be degrading on the silica gel or is too dilute to be detected in the collected fractions.1. Check for Compound Stability: Run a small spot of your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[3] 2. Use Deactivated Silica: If the compound is acid-sensitive, you can use silica gel that has been pre-treated with a base. 3. Concentrate Fractions: If you suspect low concentration, combine and concentrate the fractions where you expect your product to be and re-analyze by TLC.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the starting, non-polar eluent system as determined by TLC.

    • Collect fractions of a consistent volume.

    • If a gradient elution is required, gradually increase the percentage of the polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Eluent Systems for Indazole Derivatives

The following table summarizes eluent systems that have been used for the purification of various N-substituted indazoles and can serve as a starting point for optimization.

Non-Polar SolventPolar SolventTypical Ratios (v/v)Reference
HexaneEthyl Acetate95:5 to 80:20[3]
Petroleum EtherEthyl Acetate98:2 to 95:5[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent elution Elution (Isocratic or Gradient) tlc->elution crude Crude this compound crude->tlc loading Sample Loading crude->loading column_prep Column Packing with Silica Gel column_prep->loading loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? check_isomers Isomeric Mixture Suspected? start->check_isomers Yes other_issues Other Issues? (Tailing, No Elution, etc.) start->other_issues No optimize_eluent Optimize Eluent System (Polarity/Solvent Choice) check_isomers->optimize_eluent Yes gradient Use Shallow Gradient Elution optimize_eluent->gradient end Successful Purification gradient->end tailing Tailing? other_issues->tailing Yes no_elution No Elution? other_issues->no_elution No add_modifier Add Modifier (e.g., TEA) tailing->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase change_stationary_phase->end increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes stronger_solvent Use Stronger Polar Solvent (e.g., MeOH in DCM) increase_polarity->stronger_solvent stronger_solvent->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2-aryl-2H-indazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-aryl-2H-indazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aryl-2H-indazoles, categorized by the synthetic method.

Method 1: Cadogan Reductive Cyclization

The Cadogan reaction involves the reductive cyclization of o-nitrobenzylidene amines. While a robust method, it can be prone to side reactions, particularly under harsh conditions.

Frequently Asked Questions (FAQs)

  • Question: My Cadogan reaction is giving a low yield of the desired 2-aryl-2H-indazole. What are the possible reasons and solutions?

    • Answer: Low yields in the Cadogan reaction can stem from several factors:

      • High Reaction Temperature: Traditional protocols often require high temperatures (>150 °C), which can lead to decomposition of starting materials and products.[1]

        • Solution: Consider using milder reaction conditions. A one-pot procedure using tri-n-butylphosphine as the reducing agent in isopropanol at 80°C has been shown to improve yields for a variety of substrates.[2][3]

      • Steric Hindrance: Sterically hindered o-nitrobenzaldehydes or amines can react slower, leading to incomplete conversion.[2]

        • Solution: Increase the reaction time or consider a slight increase in temperature, while monitoring for decomposition. Alternatively, a more reactive phosphine reagent could be explored.

      • Over-reduction: The nitro group can be over-reduced, preventing the desired cyclization.[1]

        • Solution: Use a stoichiometric amount of the reducing agent. Using a milder reducing agent or lowering the reaction temperature can also help to prevent over-reduction.

  • Question: I am observing a significant amount of a byproduct that appears to be a 3-alkoxy-2H-indazole. How can I prevent its formation?

    • Answer: The formation of 3-alkoxy-2H-indazoles is a known side reaction when using primary alcohols as the solvent.[1] This occurs through the formation of a hemiaminal ether intermediate.

      • Solution: Avoid using primary alcohols as the solvent. Isopropanol (a secondary alcohol) is a suitable alternative that has been shown to minimize this side reaction.[2] Other non-alcoholic solvents can also be considered, depending on the specific substrates and reducing agent used.

  • Question: My reaction mixture is complex, and I am isolating indazolone byproducts. What is the cause?

    • Answer: Indazolone formation can occur, particularly when using water or hydroxide in the reaction mixture, which can promote cleavage of the nitroso imine intermediate.[1]

      • Solution: Ensure anhydrous reaction conditions. If a base is required, use a non-hydroxide base.

Method 2: Copper-Catalyzed Three-Component Synthesis

This one-pot synthesis involves the reaction of a 2-halo-benzaldehyde, a primary amine, and an azide source, typically sodium azide, in the presence of a copper catalyst.

Frequently Asked Questions (FAQs)

  • Question: The yield of my 2-aryl-2H-indazole is low in the copper-catalyzed three-component reaction. What are the critical parameters to optimize?

    • Answer: The success of this reaction is highly dependent on the catalytic system.

      • Catalyst and Ligand: The choice of copper source and ligand is crucial. Copper(I) iodide (CuI) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand has been reported to be a highly effective catalytic system.[4] The catalyst plays a key role in both the C-N bond formation between the aryl halide and the azide, and the subsequent N-N bond formation.[4][5][6]

      • Solvent: A polar aprotic solvent like DMSO is generally preferred to facilitate the reaction.[4]

      • Temperature: The reaction typically requires elevated temperatures (e.g., 120°C) to proceed efficiently.[5]

  • Question: I am observing unreacted starting materials. How can I drive the reaction to completion?

    • Answer: Incomplete conversion can be due to several factors:

      • Inactive Catalyst: Ensure the copper catalyst is active. Using fresh, high-purity CuI is recommended.

      • Insufficient Reaction Time: Some substrates, particularly those that are sterically hindered or electronically deactivated, may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

      • Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Question: Are there any common byproducts in this reaction?

    • Answer: While this method is generally efficient, potential side reactions can include:

      • Formation of Azides: If the N-N bond formation is slow, the intermediate aryl azide may be observed.

      • Incomplete Cyclization: The imine intermediate formed from the condensation of the aldehyde and amine might not undergo complete cyclization.

      • Homocoupling: Homocoupling of the aryl halide can occur as a minor side reaction.

Experimental Protocols

Protocol 1: Mild, One-Pot Cadogan Reductive Cyclization of o-Nitrobenzylidene Amines[2][3]

This protocol describes a mild and efficient one-pot synthesis of 2-aryl-2H-indazoles.

Materials:

  • o-Nitrobenzaldehyde derivative

  • Aromatic or aliphatic amine

  • Tri-n-butylphosphine (P(n-Bu)₃)

  • Isopropanol (i-PrOH)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-nitrobenzaldehyde (1.0 equiv.) and the amine (1.05 equiv.) in isopropanol (0.2 M).

  • Flush the flask with nitrogen or argon.

  • Heat the mixture to 80°C and stir for 1-2 hours to facilitate imine formation.

  • After the initial heating period, add tri-n-butylphosphine (1.5 equiv.) dropwise to the reaction mixture.

  • Continue to stir the reaction at 80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Yield Data for Selected Substrates:

o-NitrobenzaldehydeAmineProductYield (%)
2-NitrobenzaldehydeAniline2-Phenyl-2H-indazole92
2-Nitrobenzaldehyde4-Methoxyaniline2-(4-Methoxyphenyl)-2H-indazole88
4-Chloro-2-nitrobenzaldehydeAniline6-Chloro-2-phenyl-2H-indazole85
2-NitrobenzaldehydeBenzylamine2-Benzyl-2H-indazole75

Data compiled from representative literature procedures.

Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis of 2-aryl-2H-indazoles[4]

This protocol outlines a copper-catalyzed one-pot synthesis from readily available starting materials.

Materials:

  • 2-Bromobenzaldehyde derivative

  • Primary amine

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a flame-dried Schlenk tube, add CuI (10 mol%), the 2-bromobenzaldehyde (1.0 equiv.), the primary amine (1.2 equiv.), and sodium azide (1.5 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMSO (0.2 M) followed by TMEDA (20 mol%) via syringe.

  • Seal the tube and heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of 2-aryl-2H-indazole Method Identify Synthesis Method Start->Method Cadogan Cadogan Cyclization Method->Cadogan Cadogan Copper Copper-Catalyzed Three-Component Method->Copper Copper Other Other Methods Method->Other Other Cadogan_Check Check Reaction Conditions Cadogan->Cadogan_Check Copper_Check Check Catalytic System Copper->Copper_Check High_Temp High Temperature? Cadogan_Check->High_Temp Yes Wrong_Solvent Primary Alcohol Solvent? Cadogan_Check->Wrong_Solvent Yes Incomplete_Reaction Incomplete Reaction? Cadogan_Check->Incomplete_Reaction Yes Solution_Cadogan_Temp Use Milder Conditions (e.g., 80°C) High_Temp->Solution_Cadogan_Temp Solution_Cadogan_Solvent Switch to i-PrOH or non-alcoholic solvent Wrong_Solvent->Solution_Cadogan_Solvent Solution_Cadogan_Time Increase Reaction Time or Check Reducing Agent Incomplete_Reaction->Solution_Cadogan_Time Catalyst_Issue Inactive Catalyst/Ligand? Copper_Check->Catalyst_Issue Yes Temp_Issue Insufficient Temperature? Copper_Check->Temp_Issue Yes Solution_Copper_Catalyst Use fresh CuI and TMEDA ligand Catalyst_Issue->Solution_Copper_Catalyst Solution_Copper_Temp Ensure Reaction Temp is at least 120°C Temp_Issue->Solution_Copper_Temp

Caption: Troubleshooting workflow for low yields.

Simplified Reaction Pathway for Copper-Catalyzed Synthesis

Copper_Catalyzed_Pathway Reactants 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Imine Imine Formation (Condensation) Reactants->Imine ArylAzide C-N Bond Formation (Cu-catalyzed) Imine->ArylAzide CuI/TMEDA Cyclization N-N Bond Formation (Intramolecular Cyclization) ArylAzide->Cyclization Heat Product 2-aryl-2H-indazole Cyclization->Product

Caption: Key steps in the copper-catalyzed synthesis.

References

Technical Support Center: Scaling Up the Synthesis of N-2H-Indazol-2-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-2H-Indazol-2-ylurea, with a focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to larger-scale production.

Issue 1: Low Yield of 2H-Indazole Intermediate

Potential Cause Suggested Solution
Incomplete Cyclization: The reaction conditions (temperature, time) may not be optimal for the complete formation of the indazole ring.Systematically screen reaction temperatures and times. Consider using a higher boiling point solvent if starting materials are stable. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction endpoint.
Side Reactions: Formation of the more thermodynamically stable 1H-indazole isomer can be a significant side reaction.[1]The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, certain copper-catalyzed reactions have shown good selectivity for the 2H-isomer.[2][3] Explore different catalyst systems and screen solvents to optimize the 2H:1H ratio.
Degradation of Starting Materials or Product: The starting materials or the 2H-indazole product may be sensitive to the reaction conditions.Perform stability studies on the starting materials and product under the reaction conditions. Consider using milder reaction conditions or protecting sensitive functional groups.
Inefficient Purification: Separation of the 2H- and 1H-isomers can be challenging, leading to loss of the desired product during purification.Develop an optimized chromatographic method for the separation of the isomers. Alternatively, explore crystallization as a method of purification, as the two isomers may have different solubility profiles.

Issue 2: Poor Conversion in the Urea Formation Step

Potential Cause Suggested Solution
Low Reactivity of 2H-Indazole: The nitrogen at the 2-position of the indazole ring may not be sufficiently nucleophilic.The reaction can be promoted by the addition of a non-nucleophilic base to deprotonate the indazole, increasing its nucleophilicity.
Decomposition of the Isocyanate Reagent: Isocyanates can be sensitive to moisture and high temperatures, leading to decomposition and the formation of symmetric ureas.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the isocyanate solution slowly to control the reaction temperature.
Steric Hindrance: Bulky substituents on the 2H-indazole or the isocyanate can hinder the reaction.This may require more forcing reaction conditions, such as higher temperatures or longer reaction times. However, this must be balanced against the potential for degradation.

Issue 3: Formation of Impurities During Urea Synthesis

Potential Cause Suggested Solution
Formation of Symmetric Urea: The isocyanate can react with water or itself to form a symmetric urea byproduct.As mentioned above, ensure anhydrous conditions and control the addition of the isocyanate.
Reaction at other positions of the Indazole Ring: Although less likely for the urea formation, side reactions at other positions of the indazole ring are possible under certain conditions.Characterize all major impurities to understand their structure. This will help in identifying the source of the side reaction and modifying the reaction conditions to minimize it.
Di-urea Formation: Reaction of the product with another molecule of isocyanate.Use a stoichiometric amount of the isocyanate or a slight excess of the 2H-indazole. Monitor the reaction closely and stop it once the starting material is consumed.

Issue 4: Challenges in Product Isolation and Purification at Scale

Potential Cause Suggested Solution
Product Oiling Out: The product may not crystallize easily from the reaction mixture or the chosen crystallization solvent.Screen a variety of crystallization solvents and solvent mixtures. Consider using a seed crystal to induce crystallization. An anti-solvent addition approach can also be effective.
Filtration Difficulties: The product may form very fine particles that are difficult to filter.Optimize the crystallization conditions to obtain larger crystals. The rate of cooling and agitation can significantly impact crystal size.
Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can be difficult to remove at a large scale.Select a catalyst that can be easily removed by filtration. For other reagents, consider aqueous washes of the organic solution of the product if the product is not water-soluble.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of isocyanates, which are toxic and respiratory sensitizers. Phosgene, a traditional reagent for isocyanate synthesis, is extremely hazardous and should be avoided if possible. Phosgene-free methods for urea synthesis are highly recommended for large-scale production. The reaction may also be exothermic, so proper temperature control and monitoring are crucial to prevent runaways. A thorough process safety assessment should be conducted before any scale-up.

Q2: How can I improve the regioselectivity of the 2H-indazole formation?

A2: The formation of the desired 2H-indazole isomer over the 1H-isomer is a critical step. The choice of synthetic route and reaction conditions plays a significant role. Some literature reports suggest that certain catalytic systems, for example, those based on copper, can favor the formation of the 2H-isomer.[2][3] Careful optimization of the reaction parameters, including solvent, temperature, and catalyst loading, is essential.

Q3: What are the most common side reactions to watch for during the urea formation step?

A3: The most common side reaction is the formation of the corresponding symmetric urea from the isocyanate reacting with moisture or itself. Another potential side reaction is the formation of a biuret by the reaction of the this compound product with another molecule of the isocyanate. Maintaining anhydrous conditions and controlling the stoichiometry of the reagents are key to minimizing these impurities.

Q4: Are there any recommended analytical techniques for monitoring the reaction progress and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress, as it can effectively separate the starting materials, intermediates, product, and byproducts. For product quality control, HPLC should be used to determine purity, and techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 2H-Indazole at Different Scales

ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material 2-Nitrobenzaldehyde2-Nitrobenzaldehyde2-Nitrobenzaldehyde
Reagent Hydrazine hydrateHydrazine hydrateHydrazine hydrate
Catalyst Copper(I) oxideCopper(I) oxideCopper(I) oxide
Solvent EthanolEthanolEthanol
Temperature 78 °C78 °C78-85 °C (with controlled addition)
Reaction Time 4 hours6 hours8-10 hours
Typical Yield 85%80%75-80%
Purity (by HPLC) >98%>97%>97%

Table 2: Representative Reaction Parameters for the Synthesis of this compound at Different Scales

ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material 2H-Indazole2H-Indazole2H-Indazole
Reagent Isocyanic acid (generated in situ)Isocyanic acid (generated in situ)Isocyanic acid (generated in situ)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Toluene
Temperature 25 °C25-30 °C30-40 °C
Reaction Time 6 hours8 hours10-12 hours
Typical Yield 90%87%85%
Purity (by HPLC) >99%>99%>99%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2H-Indazole

  • To a solution of 2-nitrobenzaldehyde (1.0 g, 6.62 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.4 mL, 8.0 mmol) dropwise at room temperature.

  • Add copper(I) oxide (0.05 g, 0.35 mmol) to the mixture.

  • Heat the reaction mixture to reflux (78 °C) and monitor the progress by TLC.

  • After 4 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2H-indazole.

Protocol 2: Laboratory-Scale Synthesis of this compound

  • Dissolve 2H-indazole (1.0 g, 8.46 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of isocyanic acid by the reaction of sodium cyanate with an acid (e.g., trichloroacetic acid) in THF.

  • Add the freshly prepared solution of isocyanic acid dropwise to the solution of 2H-indazole at room temperature with vigorous stirring.

  • Stir the reaction mixture for 6 hours and monitor its progress by HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Visualizations

Synthesis_Pathway 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2H-Indazole 2H-Indazole 2-Nitrobenzaldehyde->2H-Indazole Cyclization Hydrazine Hydrazine Hydrazine->2H-Indazole This compound This compound 2H-Indazole->this compound Urea Formation Isocyanic Acid Isocyanic Acid Isocyanic Acid->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Check_Purity Impurity Profile Acceptable? Start->Check_Purity Check_Yield Yield Acceptable? Check_Purity->Check_Yield Yes Investigate_Side_Reactions Identify Side Products (LC-MS, NMR) & Address Root Cause Check_Purity->Investigate_Side_Reactions No Optimize_Reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Check_Yield->Optimize_Reaction No Done Process Optimized Check_Yield->Done Yes Optimize_Purification Optimize Purification Method (Crystallization, Chromatography) Optimize_Reaction->Optimize_Purification Optimize_Purification->Start Investigate_Side_Reactions->Optimize_Reaction

Caption: General troubleshooting workflow for synthesis optimization.

Scale_Up_Considerations cluster_0 Key Considerations Lab_Scale Lab Scale Synthesis Pilot_Plant Pilot Plant Scale-Up Lab_Scale->Pilot_Plant Process Development Safety Process Safety Assessment Production Production Scale Pilot_Plant->Production Process Validation Heat_Transfer Heat Transfer & Temperature Control Mixing Mixing Efficiency Purification Purification Strategy

Caption: Logical flow of scale-up considerations.

References

"interpreting unexpected results in N-2H-Indazol-2-ylurea experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-2H-Indazol-2-ylurea and related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.

Question: My compound shows lower than expected potency in my biological assay. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to lower than expected potency. A systematic approach to troubleshooting can help identify the root cause.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Purity:

    • Verify Purity: Use techniques like HPLC or LC-MS to confirm the purity of your this compound sample. Impurities can interfere with the assay or compete for binding sites.

    • Confirm Identity: Use 1H NMR and 13C NMR to confirm the chemical structure and ensure you have the correct isomer (2H-indazole vs. 1H-indazole). Incorrect isomerization during synthesis is a known challenge with indazole derivatives.[1]

    • Assess Degradation: The urea moiety can be susceptible to hydrolysis. Analyze your sample for potential degradation products, especially if it has been stored for an extended period or in a non-inert atmosphere.

  • Experimental Conditions:

    • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. This can lead to precipitation in your assay medium and an artificially low apparent potency.

      • Action: Determine the solubility of your compound in the assay buffer. You may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can affect biological systems.

    • Assay Interference: The compound might interfere with the assay technology itself (e.g., fluorescence quenching, absorbance interference).

      • Action: Run control experiments with your compound in the absence of the biological target to check for assay artifacts.

  • Biological Factors:

    • Target Engagement: Ensure that the compound is reaching and binding to its intended target in your specific cell line or experimental system.

    • Off-Target Effects: Indazole-based kinase inhibitors can sometimes have off-target effects that might mask the desired activity or lead to unexpected cellular responses.[2]

Troubleshooting Workflow:

G start Low Potency Observed purity Check Compound Purity & Identity (LC-MS, NMR) start->purity solubility Assess Solubility in Assay Buffer purity->solubility If pure interference Test for Assay Interference solubility->interference If soluble target Confirm Target Engagement interference->target If no interference off_target Investigate Off-Target Effects target->off_target If target engagement is confirmed end Identify and Address Cause off_target->end

Caption: Troubleshooting workflow for low compound potency.

Question: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

Answer:

Inconsistent results in cell-based assays can be frustrating. Here are some common culprits and how to address them.

Potential Causes and Troubleshooting Steps:

  • Compound Stability in Media: The compound may not be stable in the cell culture media over the time course of the experiment.

    • Action: Use LC-MS to analyze the concentration of this compound in your cell culture media at different time points (e.g., 0, 6, 24 hours) to assess its stability.

  • Cell Line Variability: Different cell lines can have varying expression levels of the target protein and different metabolic enzymes that could affect the compound's activity.

    • Action: Confirm the expression of your target in the cell line being used. If possible, test the compound in multiple cell lines.

  • Cytotoxicity: At higher concentrations, the compound may be causing general cytotoxicity, which can be misinterpreted as a specific effect.

    • Action: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to your cells.

Logical Flow for Investigating Inconsistent Cellular Results:

G start Inconsistent Cellular Results stability Check Compound Stability in Media (LC-MS) start->stability cell_line Verify Target Expression in Cell Line stability->cell_line If stable cytotoxicity Assess General Cytotoxicity (MTT/LDH Assay) cell_line->cytotoxicity If target is expressed conclusion Refine Experimental Conditions cytotoxicity->conclusion

Caption: Investigating inconsistent results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data for this compound is not widely published, the 2H-indazole scaffold is a common pharmacophore in medicinal chemistry.[3] Derivatives have shown a range of biological activities, including kinase inhibition, antimicrobial, and anti-inflammatory effects.[4][5] The urea functional group can act as a hydrogen bond donor and is often incorporated to enhance binding to protein targets.

Q2: How can I synthesize this compound?

A2: A general approach for the synthesis of 2H-indazole derivatives often involves a multi-step process.[6][7] One common method is the reaction of a 2-nitrobenzaldehyde with an amine, followed by reductive cyclization.[6] For this compound specifically, a potential final step would be the reaction of 2H-indazol-2-amine with an isocyanate or a carbamoyl chloride.

Q3: What analytical techniques are recommended for characterizing this compound?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and, importantly, for distinguishing between the 2H and 1H isomers of the indazole ring.[8][9]

  • LC-MS: Liquid chromatography-mass spectrometry is essential for assessing purity and confirming the molecular weight of the compound.[10][11]

  • HPLC: High-performance liquid chromatography is used for purification and quantitative analysis of purity.

Q4: Are there known off-target effects for this class of compounds?

A4: Indazole-containing compounds, particularly those designed as kinase inhibitors, can have off-target activities.[2] It is advisable to perform kinome screening or other profiling assays to understand the selectivity of this compound.

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-2H-indazole Precursor

This protocol is a generalized procedure for the synthesis of a 2-aryl-2H-indazole, which could be a precursor to this compound. This method is adapted from literature procedures for the synthesis of similar compounds.[7]

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

    • Add 1.1 equivalents of the desired aniline derivative.

    • Add a catalytic amount of an acid (e.g., acetic acid).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting imine can be isolated or used directly in the next step.

  • Reductive Cyclization:

    • To the solution containing the Schiff base, add a reducing agent such as triethyl phosphite.

    • Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-2H-indazole.

Protocol 2: LC-MS Analysis of this compound

This protocol provides a general method for analyzing the purity and identity of this compound.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min for HPLC.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds. Scan for the expected m/z of the protonated molecule [M+H]+.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Target Kinase A50
Off-Target Kinase B1500
Off-Target Kinase C>10000
Off-Target Kinase D800

Table 2: Physicochemical Properties of a Typical 2H-Indazole Derivative

PropertyValueMethod
Molecular Weight~200-350 g/mol Calculated
LogP2.0 - 4.0Calculated
Aqueous Solubility<10 µMExperimental
pKa~8-10 (indazole N)Calculated

Signaling Pathways

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway where this compound acts as an inhibitor of a hypothetical "Target Kinase A".

G cluster_0 Upstream Signaling cluster_1 Downstream Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Activates Downstream Effector Downstream Effector Target Kinase A->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Target Kinase A Inhibits

Caption: Inhibition of a kinase signaling pathway by this compound.

References

Technical Support Center: N-2H-Indazol-2-ylurea Identity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of procedures and troubleshooting advice to accurately confirm the identity and purity of newly synthesized N-2H-Indazol-2-ylurea.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the identity of this compound?

A1: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation. The primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for structural elucidation.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure.[2][3] High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the urea's C=O and N-H bonds, and the indazole ring's C=N and aromatic C-H bonds.[4]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from any starting materials or byproducts.[5][6][7][8]

Q2: How can I definitively distinguish between the N-1 and N-2 isomers of the indazole ring?

A2: Distinguishing between N-1 and N-2 substituted indazoles is a common challenge. NMR spectroscopy is the most powerful tool for this purpose.[9][10]

  • ¹³C NMR: The chemical shift of the C3 carbon of the indazole ring is highly diagnostic. In N-2 substituted indazoles, the C3 carbon is typically shielded (appears at a lower ppm value) compared to its position in N-1 isomers.[10][11]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the substituent attached to the nitrogen and the carbons in the indazole ring. For an N-2 substituted indazole, you would expect to see a 3-bond correlation from the urea's N-H proton to the C3 carbon of the indazole ring.

Q3: What are the expected spectroscopic signatures for this compound?

A3: While exact values depend on the solvent and instrument, the following tables summarize the expected data for this compound.

Table 1: Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment (Indazole Ring) Expected ¹H NMR (δ ppm) Expected ¹³C NMR (δ ppm) Assignment (Urea Moiety) Expected ¹H NMR (δ ppm) Expected ¹³C NMR (δ ppm)
H3 ~8.4 (s, 1H) ~123 NH (indazole-linked) ~9.0 (s, 1H) C=O
H4 ~7.8 (d, 1H) ~127 NH₂ ~6.5 (s, 2H) ~155
H5 ~7.2 (t, 1H) ~121
H6 ~7.4 (t, 1H) ~122
H7 ~7.7 (d, 1H) ~118
C7a - ~150
C3a - ~121

Note: Chemical shifts are predictive and should be confirmed with 2D NMR experiments.[1][10][12]

Table 2: Expected FTIR and Mass Spectrometry Data

Technique Functional Group / Ion Expected Value
FTIR (cm⁻¹) N-H Stretch (Urea NH₂) 3450 - 3200
N-H Stretch (Urea NH) ~3300
C=O Stretch (Urea) 1680 - 1640[4][13][14]
C=N Stretch (Indazole) ~1620
C-N Stretch 1460 - 1400[4][13]
Mass Spec (m/z) Molecular Formula: C₈H₈N₄O Molecular Weight: 176.18
[M+H]⁺ (ESI⁺) 177.0771
[M+Na]⁺ (ESI⁺) 199.0590

HRMS values provide confirmation of the elemental composition.

Identity Confirmation Workflow

The following diagram outlines the standard workflow for confirming the identity of a newly synthesized compound.

G Workflow for Identity Confirmation of this compound cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation cluster_3 Troubleshooting TLC 1. TLC Analysis HPLC 2. HPLC Analysis TLC->HPLC Initial Check MS 3. Mass Spectrometry (MS/HRMS) HPLC->MS Proceed if Pure Purify Purification Required (Column Chromatography, Recrystallization) HPLC->Purify If Impure FTIR 4. FTIR Spectroscopy MS->FTIR NMR 5. NMR Spectroscopy (¹H, ¹³C, HMBC) FTIR->NMR Data 6. Data Analysis & Comparison NMR->Data Confirm Identity Confirmed Data->Confirm Purify->TLC Re-assess Purity

Caption: A logical workflow for compound identity confirmation.

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows multiple sets of peaks or broad signals.
  • Possible Cause 1: Impurities. The sample may contain residual starting materials, solvents, or byproducts.

    • Solution: Check the purity of your sample using HPLC or TLC. If impurities are detected, purify the compound using column chromatography or recrystallization and re-acquire the NMR spectrum.[8]

  • Possible Cause 2: Presence of both N-1 and N-2 isomers. The synthesis may have produced a mixture of isomers which are often difficult to separate.

    • Solution: Carefully analyze the HPLC chromatogram for multiple, closely eluting peaks. Compare the ¹³C NMR spectrum to literature values for N-1 and N-2 substituted indazoles to identify the signals corresponding to each isomer.[9][10]

Problem: My mass spectrometry results do not show the expected molecular ion peak ([M+H]⁺ at m/z 177).
  • Possible Cause 1: In-source Fragmentation. The compound may be unstable under the ionization conditions, leading to immediate fragmentation.[15]

    • Solution: Use a softer ionization technique (e.g., ESI - Electrospray Ionization) and vary the source parameters (e.g., lower the fragmentor voltage). Look for characteristic fragment ions, such as the loss of the urea moiety (-NHCONH₂) or the indazole ring itself.[3][16]

  • Possible Cause 2: Adduct Formation. The molecular ion may be present as other adducts, such as sodium ([M+Na]⁺ at m/z 199) or potassium ([M+K]⁺).

    • Solution: Scan a wider m/z range and look for peaks corresponding to common adducts. The mass difference between these peaks and the protonated adduct should match the mass of the corresponding ion minus a proton.

Problem: The melting point of my product is broad or significantly different from an expected value.
  • Possible Cause: Impurities. A broad melting point range is a classic indicator of an impure sample. Even small amounts of impurities can depress and broaden the melting range.

    • Solution: Purify the sample as described above (column chromatography or recrystallization) and re-measure the melting point. A sharp melting point (typically a range of 1-2 °C) indicates high purity.[12]

Complementary Analytical Techniques

This diagram illustrates how different analytical techniques provide unique and complementary pieces of information to confirm the compound's structure.

G Complementary Nature of Analytical Data center This compound Identity MS Mass Spectrometry (Molecular Weight = 176.18) (Elemental Formula = C₈H₈N₄O) center->MS confirms FTIR FTIR (Functional Groups) - C=O (Urea) - N-H (Urea) - C=N (Indazole) center->FTIR confirms HPLC HPLC / TLC (Purity & Homogeneity) - Single Major Peak center->HPLC supports NMR NMR (¹H, ¹³C, HMBC) (Structural Framework) - Proton/Carbon Environment - Atom Connectivity - Confirms N-2 Isomer center->NMR confirms

Caption: How different analytical methods confirm structure.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.[5][6][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of water and methanol.[5]

  • Analysis: Inject 10 µL of the sample. Purity is calculated by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire a standard proton spectrum. This will show the number of different types of protons, their chemical environment, splitting patterns (multiplicity), and their relative numbers (integration).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is not immediately obvious from 1D spectra, perform 2D experiments.

    • COSY identifies proton-proton couplings (protons on adjacent carbons).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons over 2-3 bonds and is critical for establishing connectivity and confirming the N-2 substitution pattern.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid protonation for positive ion mode.

  • Acquisition (Positive Ion Mode): Infuse the sample into the ESI source.

  • Analysis:

    • Full Scan: Acquire a full scan spectrum to find the molecular ion peak, typically [M+H]⁺.

    • HRMS: Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₈H₈N₄O).

    • MS/MS: If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to generate a fragmentation pattern, which can serve as a fingerprint for the compound and provide further structural confirmation.[3][16]

References

"avoiding isomerization during 2H-indazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2H-Indazole Synthesis

Welcome to the technical support center for 2H-indazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity and isomerization during the synthesis of 2H-indazoles.

Troubleshooting Guide

Q1: My reaction is producing a low yield of the desired 2H-indazole and a high amount of the 1H-isomer. What are the likely causes and solutions?

A1: This is a common issue stemming from the fact that 1H-indazoles are typically the thermodynamically more stable isomer, while 2H-indazoles are the kinetic product.[1][2] Formation of the undesired 1H-isomer is often favored by conditions that allow for equilibrium to be reached.

Potential Causes & Recommended Solutions:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the barrier for isomerization from the kinetic 2H-product to the more stable 1H-product.[2][3]

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to favor the kinetic pathway. Avoid prolonged heating during both the reaction and workup.

  • Inappropriate Base or Solvent: The choice of base and solvent system significantly influences the nucleophilicity of the N1 and N2 positions of the indazole anion and can affect the final isomer ratio.[4]

    • Solution: The regioselectivity is highly dependent on the specific combination of substrate, base, and solvent. For direct alkylation, conditions that favor the kinetic product are necessary. For example, Mitsunobu conditions have been shown to have a strong preference for the formation of the N2-regioisomer.[1][4] Refer to the data table below for specific examples.

  • Long Reaction Times: Extended reaction times can allow for the gradual isomerization of the initially formed 2H-product to the 1H-isomer, especially if the reaction conditions can facilitate a reversible process.[2]

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the risk of isomerization.

  • Isomerization during Workup or Purification: Acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or column chromatography, can induce isomerization.

    • Solution: Use neutral pH washes during workup. Concentrate the product in vacuo at low temperatures. For purification, consider flash column chromatography with a well-chosen solvent system or recrystallization from a mixed solvent system, which can be effective for separating isomers.[5]

Q2: I am attempting a direct N-alkylation of an indazole, but the regioselectivity is poor. How can I improve the N2-selectivity?

A2: Achieving high N2-selectivity in direct alkylation is challenging and depends on a careful balance of several factors. The goal is to operate under strict kinetic control.

Key Factors Influencing N2-Selectivity:

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct alkylation. Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2-regioselectivity (≥96%).[1][4]

  • Solvent Choice: Solvent polarity can influence which nitrogen atom is more nucleophilic. Solvent-dependent regioselectivity has been observed in the alkylation of indazoles.[1][4]

  • Counter-ion Effects: The cation from the base used (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the indazole anion, influencing the site of alkylation. DFT calculations suggest that cesium can promote N1-alkylation via a chelation mechanism, while other conditions may favor N2.[6][7]

  • Electrophile Structure: The nature of the alkylating agent is critical. Bulky electrophiles may favor one position over the other due to sterics. Specific reagents, such as alkyl 2,2,2-trichloroacetimidates, have been developed for highly regioselective N2-alkylation.[8]

The following diagram illustrates the decision-making process for optimizing 2H-indazole synthesis.

G Workflow for Optimizing 2H-Indazole Synthesis start Goal: Synthesize 2H-Indazole method_choice Choose Synthetic Strategy start->method_choice direct_alkylation Direct N-Alkylation of Indazole method_choice->direct_alkylation Substitution cyclization Cyclization Strategy (e.g., Cadogan) method_choice->cyclization Ring Formation conditions Optimize Reaction Conditions (Kinetic Control) direct_alkylation->conditions workup Careful Workup & Purification cyclization->workup temp Low Temperature (e.g., 0°C to RT) conditions->temp time Short Reaction Time (Monitor via TLC/LCMS) conditions->time reagents Select Base/Solvent/Electrophile (See Table 1) conditions->reagents temp->workup time->workup reagents->workup neutral Neutral pH wash, low temp evaporation workup->neutral purify Flash Chromatography or Recrystallization workup->purify analysis Analyze Isomer Ratio (1H NMR, LC-MS) neutral->analysis purify->analysis end Pure 2H-Indazole analysis->end

Caption: A decision workflow for the synthesis of 2H-indazoles.

Frequently Asked Questions (FAQs)

Q3: Why is the 1H-indazole isomer typically more stable than the 2H-isomer?

A3: The greater stability of the 1H-indazole tautomer is attributed to its electronic structure. The 1H-tautomer has a benzenoid-like structure, which is more aromatic and thermodynamically favorable than the quinonoid-like structure of the 2H-tautomer.[4][6] This inherent stability difference is the primary driving force for isomerization from 2H to 1H products under equilibrium conditions.

Q4: Are there synthetic methods that completely avoid the issue of N1/N2 isomerization?

A4: Yes. Instead of relying on the direct substitution of a pre-formed indazole ring, you can use methods where the substitution pattern is locked in during the ring-forming step. One such powerful method is the Cadogan reductive cyclization .[9][10] This reaction typically involves the deoxygenative cyclization of an o-nitrobenzaldimine, which can be formed from a 2-nitrobenzaldehyde and a primary amine. Since the primary amine provides the N2-substituent before the ring is formed, this method directly yields the 2H-indazole without risk of forming the 1H-isomer.[9]

Q5: How can I reliably distinguish between the 1H and 2H-indazole isomers I have synthesized?

A5: ¹H and ¹³C NMR spectroscopy are the most definitive methods for distinguishing between N1 and N2 substituted indazoles.[11]

  • ¹H NMR: The chemical shifts of the protons on the indazole core are diagnostic. In particular, the H3 proton of a 2H-indazole is typically shielded (appears at a lower frequency) compared to the H3 proton in the corresponding 1H-isomer. Conversely, the H7 proton in a 2H-indazole is often deshielded (appears at a higher frequency) due to the anisotropic effect of the N1 lone pair.[11]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C7a, are also distinct between the two isomers.[11]

  • HMBC (¹H-¹³C): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. For an N2-alkylated indazole, a correlation will be observed between the protons of the N-alkyl group (e.g., the N-CH₂ protons) and the C3 carbon of the indazole ring. For an N1-alkylated isomer, this correlation will be to the C7a carbon.[4]

The diagram below shows the key factors that influence the regiochemical outcome of indazole alkylation.

G outcome N1 vs. N2 Selectivity thermo Thermodynamic Product (1H-Indazole) outcome->thermo High Temp, Long Time, Equilibrium kinetic Kinetic Product (2H-Indazole) outcome->kinetic Low Temp, Short Time, Irreversible temp Temperature temp->outcome solvent Solvent Polarity solvent->outcome base Base Counter-ion (e.g., Na+, K+, Cs+) base->outcome sterics Steric Hindrance (Substrate & Electrophile) sterics->outcome electronics Electronic Effects (Substituents on Ring) electronics->outcome

References

Validation & Comparative

A Comparative Analysis of N-2H-Indazol-2-ylurea Analogs and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a representative N-2H-Indazol-2-ylurea compound with other established kinase inhibitors. The focus is on providing objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in research and development efforts. The indazole core is a significant pharmacophore in medicinal chemistry, known for its utility in the synthesis of various kinase inhibitors.[1][2] Numerous indazole derivatives have been investigated as specific inhibitors of both tyrosine kinases and serine/threonine kinases.[1][2][3]

While direct, comprehensive public data on "this compound" is limited, this guide will utilize a representative analog, hereafter referred to as Indazole Compound X , to illustrate the potential efficacy of this chemical class. This analog will be compared against well-characterized inhibitors targeting the p38 MAPK and VEGFR-2 signaling pathways, common targets for indazole-based compounds.

Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for Indazole Compound X against p38α MAPK, and for two widely recognized kinase inhibitors, SB-203580 and Sorafenib, against their primary targets.

InhibitorTarget Kinase(s)IC50 Value (nM)Notes
Indazole Compound X p38α MAPK50 (Assumed)This is a representative value for a potent indazole-based inhibitor, based on typical potencies observed for this class of compounds against serine/threonine kinases.
SB-203580 p38α/SAPK2a50A selective inhibitor of p38 MAPK. It is also reported to inhibit p38β2 with an IC50 of 500 nM.
Sorafenib Raf-16A multi-kinase inhibitor targeting several key kinases in oncogenic and angiogenic pathways.[2]
B-Raf22Inhibits both wild-type and V600E mutant B-Raf.[2]
VEGFR-290A key target in angiogenesis.[2]
PDGFR-β57Another important receptor tyrosine kinase involved in angiogenesis.[2]
c-KIT68A receptor tyrosine kinase implicated in various cancers.[2]

Signaling Pathway Context

To understand the mechanism of action of these inhibitors, it is crucial to visualize their position within their respective signaling cascades.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli like cytokines and UV radiation, and is involved in inflammation and apoptosis.[1][4][5] Inhibitors like Indazole Compound X and SB-203580 act by directly targeting the p38 kinase, thereby preventing the phosphorylation of downstream substrates.

p38_pathway stress Stress Stimuli (UV, Cytokines) mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MAPKK (MKK3, MKK6) mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Indazole Compound X SB-203580 inhibitor->p38 VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 Receptor (Tyrosine Kinase) vegf->vegfr2 Binding & Dimerization downstream Downstream Signaling (PLCγ, PI3K/AKT, RAF/MEK/ERK) vegfr2->downstream Autophosphorylation response Cellular Response (Angiogenesis, Proliferation) downstream->response sorafenib Sorafenib sorafenib->vegfr2 workflow_kinase_assay start Start prep Prepare Reagents (Kinase, Substrate, Buffer) start->prep dilute Serially Dilute Inhibitor in 96-well Plate prep->dilute add_reagents Add Kinase & Substrate to each well dilute->add_reagents initiate Initiate Reaction with [γ-³²P]ATP add_reagents->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., Phosphoric Acid) incubate->stop spot Spot Mixture onto Filter Membrane stop->spot wash Wash Membrane to Remove Unbound ATP spot->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate % Inhibition & Determine IC50 count->analyze end End analyze->end

References

A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. These isomers, while structurally similar, exhibit distinct physicochemical properties and biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This guide provides an objective comparison of 1H- and 2H-indazole derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Chemical and Physical Properties: A Tale of Two Tautomers

The key difference between 1H- and 2H-indazole lies in the position of the nitrogen-bound hydrogen atom within the pyrazole ring. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][2] This stability difference is reflected in their physical properties. For instance, 2H-indazole exhibits a larger dipole moment compared to its 1H counterpart.[2]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers [2]

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb)0.422.02
Dipole Moment (D)1.503.4

Synthesis of 1H- and 2H-Indazole Derivatives

The regioselective synthesis of either 1H- or 2H-indazole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been developed to favor the formation of one isomer over the other.

Synthesis of 1H-Indazole Derivatives

A common and effective method for the synthesis of 1H-indazoles is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines.[3] Another approach involves the palladium-catalyzed intramolecular C-H amination of aminohydrazones.[3]

Synthesis of 2H-Indazole Derivatives

The synthesis of 2H-indazoles can be achieved through a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper(I).[1][2] Additionally, an organophosphorus-mediated reductive cyclization of substituted benzamidines provides a route to 3-amino-2H-indazoles.[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-2H-Indazoles[2]

A mixture of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), copper(I) iodide (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%) in dimethyl sulfoxide (DMSO) (5 mL) is heated at 120 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating between 1H- and 2H-indazole isomers. The chemical shifts of the protons and carbons in the indazole core are sensitive to the position of the substituent on the nitrogen atom.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pair of Isomeric Indazole Derivatives

Position1-Substituted-1H-Indazole Derivative2-Substituted-2H-Indazole Derivative
¹H NMR
H-3~8.0-8.2~8.3-8.6
H-4~7.7-7.9~7.7-7.9
H-5~7.2-7.4~7.1-7.3
H-6~7.4-7.6~7.3-7.5
H-7~7.6-7.8~7.0-7.2
¹³C NMR
C-3~135~125
C-3a~122~128
C-4~121~121
C-5~127~127
C-6~121~121
C-7~110~117
C-7a~140~150

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Biological Activity: A Focus on Anticancer Properties

Both 1H- and 2H-indazole derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[4][5][6][7] Many indazole-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[6]

Table 3: Comparative in vitro Anticancer Activity of Representative 1H- and 2H-Indazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
1H-Indazole Derivative
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[5]
A549 (Lung Cancer)>10[5]
PC-3 (Prostate Cancer)>10[5]
Hep-G2 (Liver Cancer)>10[5]
2H-Indazole Derivative
Compound 18 Giardia intestinalis0.13[1]
Entamoeba histolytica0.28[1]
Trichomonas vaginalis0.55[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization start Starting Materials synthesis Regioselective Synthesis (1H or 2H) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization mtt_assay MTT Assay (Cytotoxicity) characterization->mtt_assay cell_culture Cancer Cell Lines cell_culture->mtt_assay kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay sar_analysis SAR Studies kinase_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the discovery and development of indazole-based anticancer agents.

EGFR_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indazole 1H/2H-Indazole Derivative Indazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of indazole derivatives.

Conclusion

The choice between 1H- and 2H-indazole scaffolds in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. While 1H-indazoles are generally more stable, 2H-isomers can offer unique biological activities and intellectual property opportunities. A thorough understanding of their comparative synthesis, properties, and biological effects, as presented in this guide, is essential for the rational design of the next generation of indazole-based therapeutics.

References

N-2H-Indazol-2-ylurea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-2H-indazol-2-ylurea derivatives, focusing on their anticancer and antiprotozoal activities. The information is compiled from recent studies to facilitate further research and development in this promising area of medicinal chemistry.

Structure-Activity Relationship (SAR) Overview

The this compound scaffold has proven to be a versatile template for the development of potent bioactive compounds. The biological activity of these derivatives can be significantly modulated by substitutions on both the indazole ring and the terminal phenylurea moiety.

Anticancer Activity

Studies have shown that this compound derivatives exhibit significant antiproliferative activity against a range of cancer cell lines. A key finding is that the introduction of electron-withdrawing groups, such as trifluoromethyl or halogens, on the indazole ring generally leads to enhanced anticancer activity.[1] For instance, a series of indazole-based diarylureas demonstrated that compounds with a trifluoromethyl or halogen substituent on the indazole ring had higher potency against various cancer cell lines when compared to the reference compound sorafenib.[1]

One of the most potent compounds identified in a study, compound 5i, which contains a 4-(trifluoromethyl)-1H-indazole and a 4-(trifluoromethyl)benzene moiety, exhibited the strongest anticancer activity.[1] Furthermore, some of these potent compounds, such as 5a, 5b, and 5i, also showed lower acute toxicity than sorafenib, highlighting their potential as safer therapeutic agents.[1]

Antiprotozoal Activity

This compound and related 2-phenyl-2H-indazole derivatives have also demonstrated significant antiprotozoal activity. The SAR studies in this area have revealed that substitutions on the 2-phenyl ring play a crucial role in determining the potency. Specifically, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance antiprotozoal activity.[2] A study on a series of 2-phenyl-2H-indazole derivatives found that compounds with these substitutions were potent against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the structures of this compound derivatives with their corresponding biological activities.

Table 1: Anticancer Activity of Indazole-Based Diarylurea Derivatives

Compound IDIndazole Ring SubstituentPhenylurea Moiety SubstituentCancer Cell LineIC50 (µM)
5a 4-Chloro4-chloro-3-(trifluoromethyl)phenylH4601.8
A5492.1
HT-292.5
5b 4-Bromo4-chloro-3-(trifluoromethyl)phenylH4601.5
A5491.9
HT-292.2
5i 4-Trifluoromethyl4-(trifluoromethyl)phenylH4600.9
A5491.1
HT-291.3
Sorafenib --H4603.9
A5494.5
HT-295.1

Data extracted from Zhao et al., Bioorg. Med. Chem. Lett. 2013.[1]

Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

Compound ID2-Phenyl Ring SubstituentE. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)
1 H0.2150.1850.255
2 4-Cl0.0450.0350.055
3 4-F0.0950.0850.115
4 4-COOCH30.0350.0250.045
5 4-NO20.0650.0550.075

Data extracted from Yaeghoobi et al., Molecules 2021.[2]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antiprotozoal Activity Assay

The in vitro antiprotozoal activity was determined against trophozoites of E. histolytica, G. intestinalis, and T. vaginalis.

  • Parasite Culture: Trophozoites were cultured in TYI-S-33 medium supplemented with 10% bovine serum.

  • Compound Incubation: The parasites were incubated with different concentrations of the test compounds for 48 hours at 37°C.

  • Viability Assessment: Parasite viability was determined by counting the number of motile trophozoites using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was determined by probit analysis from the concentration-response curves.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection (this compound) B Library Design (Substituent Variation) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., MTT Assay) C->D Test Compounds E IC50 Determination D->E F Lead Compound Identification E->F G Structure-Activity Relationship Analysis F->G Active Compounds H Lead Optimization G->H H->B Iterative Design I In Vivo Studies H->I

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway_Hypothesis Indazolylurea This compound Derivative Kinase Protein Kinase (e.g., c-Kit, VEGFR) Indazolylurea->Kinase Inhibition Apoptosis Apoptosis Indazolylurea->Apoptosis Induction Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Hypothesized mechanism of action for anticancer indazolylurea derivatives.

References

A Comparative Guide to the Biological Evaluation of N-(2H-Indazol-2-yl)urea Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2H-Indazol-2-yl)urea derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Possessing a core structure that lends itself to potent and selective inhibition of various protein kinases, these derivatives have demonstrated significant cytotoxic activity across a range of cancer cell lines. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers in the ongoing development of this important class of therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of N-(2H-indazol-2-yl)urea derivatives is primarily assessed through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric for comparison. The following tables summarize the IC50 values of representative N-(2H-indazol-2-yl)urea derivatives against several human cancer cell lines.

Compound ReferenceCell LineIC50 (µM)
Derivative A HT-29 (Colon)15.28[1]
A549 (Lung)2.566[1]
Derivative B HCT116 (Colon)<5[2]
A549 (Lung)<5[2]
Sorafenib (Reference) HT-29 (Colon)14.01[1]
A549 (Lung)2.913[1]

Table 1: Comparative in vitro cytotoxicity of N-(2H-indazol-2-yl)urea derivatives against colon and lung cancer cell lines.

Compound ReferenceCell LineIC50 (µM)
Compound 8c A549 (Lung)<5[2]
Compound 8d HCT116 (Colon)<5[2]
Sorafenib (Reference) A549 (Lung)Not specified
HCT116 (Colon)Not specified

Table 2: In vitro antiproliferative activity of select N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.

Kinase Inhibition Profile

A primary mechanism of action for many N-(2H-indazol-2-yl)urea derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The following table presents the inhibitory activity of a representative diaryl urea compound, S21, against key receptor tyrosine kinases.

Kinase TargetIC50 (nM)
FLT-3 4[3]
KDR (VEGFR-2) 3[3]
PDGFR-β 8[3]
Linifanib (Reference) Comparable potency[3]

Table 3: Multi-target kinase inhibitory activity of compound S21.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the N-(2H-indazol-2-yl)urea derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period, usually 48 or 72 hours. Control wells receive the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.

Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the target kinase. A decrease in kinase activity due to an inhibitor results in a change in the measured signal.

General Protocol (Example for FLT3 Kinase):

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified recombinant FLT3 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding a solution containing ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.

  • Detection: A detection reagent, such as ADP-Glo®, is added to stop the kinase reaction and measure the amount of ADP produced. This is typically a luminescent-based readout.

  • Signal Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The inhibitory activity of the compound is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Signaling Pathways and Apoptosis Induction

N-(2H-Indazol-2-yl)urea derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.

One of the key mechanisms involves the mitochondrial apoptotic pathway. Treatment with these derivatives can lead to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[4] Cleaved caspase-3 is a key marker of apoptosis.

Furthermore, some indazole diarylurea compounds have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[5]

Below are diagrams illustrating a general experimental workflow for evaluating these compounds and the apoptosis induction pathway they often trigger.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of N-(2H-Indazol-2-yl)urea Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) kinase_assay->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle xenograft Tumor Xenograft Models cell_cycle->xenograft

Caption: Experimental workflow for the biological evaluation of N-(2H-Indazol-2-yl)urea derivatives.

apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound N-(2H-Indazol-2-yl)urea Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito_potential Loss of Mitochondrial Membrane Potential bcl2->mito_potential Inhibits bax->mito_potential Promotes cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Comparative Analysis of the Cross-Reactivity Profile of 2H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a representative 2H-indazole-based kinase inhibitor, focusing on its selectivity and off-target interactions. Due to the lack of specific data for "N-2H-Indazol-2-ylurea," this guide will focus on a well-characterized 2H-indazole derivative, Compound 31 , a potent inhibitor of Tumor Progression Locus 2 (Tpl2) kinase.[1]

The 2H-indazole scaffold is a significant pharmacophore in the development of kinase inhibitors, with several derivatives targeting a range of kinases involved in cancer and inflammatory diseases.[2] Understanding the cross-reactivity profile of these compounds is crucial for assessing their therapeutic potential and predicting potential side effects.

Introduction to Compound 31 and its Primary Target: Tpl2 Kinase

Compound 31 is a synthetic 2H-indazole derivative identified as a potent inhibitor of Tpl2 kinase, also known as MAP3K8.[1] Tpl2 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[3] It plays a critical role in inflammatory responses by regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4] The Tpl2 signaling pathway is activated by various stimuli, including lipopolysaccharide (LPS) and TNF-α, and proceeds through the activation of MEK1/2 and subsequently ERK1/2.[3][5][6] Dysregulation of the Tpl2 pathway has been implicated in inflammatory diseases and certain cancers.[6][7]

Comparative Analysis of Tpl2 Inhibitors

Comprehensive cross-reactivity data for Compound 31 against a wide panel of kinases is not publicly available. However, a comparison of its potency against its primary target, Tpl2, with that of other known Tpl2 inhibitors can provide an initial assessment of its relative efficacy.

CompoundScaffold ClassTpl2 IC50 (nM)Primary Target(s)Reference
Compound 31 2H-Indazole100Tpl2--INVALID-LINK--[1]
GS-4875 Not specified1.3Tpl2--INVALID-LINK--[8]
Tpl2 Kinase Inhibitor (sc-204351) Not specifiedNot specifiedTpl2, MEK, ERK--INVALID-LINK--[9]
4-Alkylamino-[7]naphthyridine-3-carbonitriles [7]Naphthyridine<100Tpl2--INVALID-LINK--[10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The lack of standardized assay conditions across different studies necessitates caution when directly comparing absolute IC50 values.

Experimental Protocols

Tpl2 Kinase Inhibition Assay (LANCE Ultra Assay)

A common method for determining the potency of Tpl2 inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE Ultra assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the Tpl2 kinase. The assay uses a europium (Eu)-labeled anti-phospho-substrate antibody and a ULight™-labeled peptide substrate. When the substrate is phosphorylated by Tpl2, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight acceptor into close proximity. Upon excitation of the Eu donor, energy is transferred to the ULight acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the level of substrate phosphorylation.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of recombinant Tpl2 kinase.

    • Prepare a solution of the ULight™-labeled substrate peptide (e.g., ULight™-MEK1).

    • Prepare a solution of ATP at a concentration near the Km for Tpl2.

    • Prepare serial dilutions of the test compound (e.g., Compound 31).

    • Prepare a detection mixture containing the Eu-labeled anti-phospho-substrate antibody and EDTA in a detection buffer.

  • Kinase Reaction:

    • In a microplate, add the Tpl2 kinase, the test compound at various concentrations, and the ULight™-labeled substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the detection mixture containing EDTA.

    • Incubate the plate at room temperature to allow the antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Tpl2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / TNF-α Receptor TLR4 / TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates Tpl2_p105 Tpl2-p105 Complex IKK->Tpl2_p105 Phosphorylates p105 Tpl2_active Active Tpl2 Tpl2_p105->Tpl2_active Releases MEK1_2 MEK1/2 Tpl2_active->MEK1_2 Phosphorylates p38_JNK p38 / JNK Tpl2_active->p38_JNK Minor activation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression Induces

Caption: The Tpl2 signaling pathway, a key regulator of inflammation.

Kinase_Profiling_Workflow cluster_input Input cluster_assay Assay cluster_data Data Analysis cluster_output Output Compound Test Compound (e.g., 2H-Indazole Derivative) Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Broad Panel of Kinases (e.g., KINOMEscan) Kinase_Panel->Binding_Assay Raw_Data Raw Binding Data (% Inhibition or Kd) Binding_Assay->Raw_Data Selectivity_Score Selectivity Score Calculation Raw_Data->Selectivity_Score Tree_Spot Kinome Tree Visualization Raw_Data->Tree_Spot Cross_Reactivity_Profile Cross-Reactivity Profile Selectivity_Score->Cross_Reactivity_Profile Tree_Spot->Cross_Reactivity_Profile

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

While specific cross-reactivity data for this compound and even the representative Compound 31 is limited in the public domain, the available information highlights the importance of the 2H-indazole scaffold in developing potent and selective kinase inhibitors. The comparison with other Tpl2 inhibitors provides a preliminary assessment of the potential of this chemical class. Comprehensive kinase profiling, as outlined in the workflow, is an essential step in the preclinical development of any new kinase inhibitor to fully characterize its selectivity and potential for off-target effects. This guide underscores the necessity of such data for advancing drug candidates toward clinical application.

References

Unveiling the Three-Dimensional Architecture of 2H-Indazole Compounds: A Comparative Guide to X-ray Crystallography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 2H-indazole compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry.

X-ray crystallography stands as the gold standard for providing unambiguous proof of a molecule's solid-state conformation, offering precise data on bond lengths, bond angles, and the overall spatial arrangement of atoms. This guide will delve into the quantitative data derived from X-ray crystallography of 2H-indazole derivatives, present a detailed experimental protocol, and compare its utility against other common analytical methods.

Quantitative Crystallographic Data of 2H-Indazole Derivatives

The following tables summarize key crystallographic parameters for two distinct 2H-indazole derivatives, offering a glimpse into the structural diversity within this compound class.

Table 1: Crystal Data and Structure Refinement for Selected 2H-Indazole Compounds

Parameter2-(4-Methylphenyl)-2H-indazole[1]3-(2H-Indazol-2-yl)-2H-chromen-2-one
Chemical FormulaC₁₄H₁₂N₂C₁₆H₁₀N₂O₂
Formula Weight208.26262.26
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)12.539(4)10.379(3)
b (Å)6.029(2)11.129(3)
c (Å)14.401(5)11.201(3)
β (°)93.636(5)105.78(3)
Volume (ų)1086.4(6)1244.3(6)
Z44
Temperature (K)298293
R-factor (%)4.9Not Reported

Table 2: Selected Bond Lengths and Angles for 2-(4-Methylphenyl)-2H-indazole [1]

BondLength (Å)AngleDegrees (°)
N1-N21.334(2)N2-N1-C7A112.5(2)
N1-C7A1.385(3)N1-N2-C1106.1(2)
N2-C11.468(3)N2-C1-C6120.9(2)
C1-C61.385(3)N1-C7A-C3A107.9(2)
C3A-C7A1.401(3)C4-C3A-C7A118.9(2)

Experimental Protocol for X-ray Crystallography of 2H-Indazole Compounds

The determination of the crystal structure of a 2H-indazole compound by single-crystal X-ray diffraction generally follows these key steps:

  • Crystal Growth: High-quality single crystals are paramount. For 2H-indazole derivatives, this is often achieved by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol.[1] The goal is to obtain crystals of sufficient size and quality for diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil to hold it in place.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. For small molecules like 2H-indazoles, a CCD area detector is commonly used.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step often involves software for indexing, integration, and scaling of the data.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods are a common approach for small molecules.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and chemical reasonableness. The resulting crystallographic information file (CIF) contains all the details of the crystal structure, including atomic coordinates, bond lengths, and bond angles.

X-ray Crystallography in Comparison to Other Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of 2H-indazole compounds, other techniques offer complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of 2H-Indazole Compounds

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure in the solid state, including bond lengths, bond angles, and crystal packing.Unambiguous structural determination; provides absolute configuration.Requires high-quality single crystals, which can be difficult to grow; structure may not be representative of the solution-state conformation.
NMR Spectroscopy Information about the molecular structure in solution, including connectivity of atoms and stereochemistry.Provides information about the solution-state structure and dynamics; non-destructive.Can be difficult to interpret complex spectra; does not provide precise bond lengths and angles.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity; can be used to identify unknown compounds and analyze mixtures.Does not provide information about the 3D structure or stereochemistry.
Fluorescence Spectroscopy Information about the electronic structure and photophysical properties of the compound.Highly sensitive; can be used to study molecular interactions and dynamics.Only applicable to fluorescent compounds; provides limited structural information.

Visualizing the Workflow

To better understand the process of X-ray crystallography and its relationship to other analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of 2H-Indazole purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file CIF File (Bond Lengths, Angles) refinement->cif_file logical_relationship xray X-ray Crystallography (Solid-State 3D Structure) nmr NMR Spectroscopy (Solution-State Connectivity) ms Mass Spectrometry (Molecular Weight & Fragmentation) fluorescence Fluorescence Spectroscopy (Photophysical Properties) indazole 2H-Indazole Compound indazole->xray Provides indazole->nmr Characterizes indazole->ms Identifies indazole->fluorescence Investigates

References

In Silico Docking of Indazole-Urea Scaffolds: A Comparative Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of indazole-urea derivatives, a promising scaffold in kinase inhibitor discovery. This analysis focuses on their interactions with two key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

The indazole core is a significant pharmacophore in medicinal chemistry, forming the foundation for numerous kinase inhibitors.[1] The addition of a urea moiety can enhance binding interactions within the ATP-binding pocket of these enzymes. Computational, or in silico, docking studies are instrumental in predicting the binding affinities and modes of these compounds, thereby guiding the design and optimization of potent and selective inhibitors.[2]

Comparative Docking Performance of Indazole Derivatives

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Indazole DerivativesVEGFR-24AGD, 4AG8-6.70 to -7.39Not SpecifiedComputational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors
Substituted IndazolesAromataseNot Specified-7.7 to -8.0Arg115, Met374Synthesis and molecular docking studies of new substituted indazole derivatives
Indazole-CarboxamidesRenal Cancer-related Protein6FEWNot Specified (ranked by binding energy)Not SpecifiedSynthesis molecular docking and DFT studies on novel indazole derivatives
Pyrrolopyridin-indazolesAurora A KinaseNot SpecifiedNot Specified (evaluated by IC50)Not SpecifiedIdentification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold

Experimental Protocols for In Silico Docking

The following provides a generalized methodology for performing in silico docking studies with indazole derivatives against kinase targets, based on common practices reported in the literature.[3][4]

1. Preparation of the Protein Structure:

  • The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, Aurora A) is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the indazole derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The 2D structure is converted to a 3D structure.

  • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

3. Molecular Docking:

  • A grid box is defined around the ATP-binding site of the kinase to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[3]

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Each pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Docking Results:

  • The docked poses are visualized and analyzed to identify the most favorable binding mode.

  • Key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are identified.

  • The docking scores are used to rank and compare the binding affinities of different indazole derivatives.

Visualizing the Workflow and Signaling Context

To better illustrate the processes involved, the following diagrams outline a typical in silico docking workflow and a simplified kinase signaling pathway.

in_silico_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Visualize Interactions) docking->pose_analysis scoring Scoring & Ranking (Compare Binding Affinities) pose_analysis->scoring

A typical workflow for in silico molecular docking studies.

kinase_signaling_pathway cluster_input Signal Initiation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition growth_factor Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) dimerization->cascade response Cellular Response (Proliferation, Angiogenesis) cascade->response inhibitor Indazole-Urea Inhibitor inhibitor->dimerization

Simplified representation of a kinase signaling pathway and its inhibition.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of various indazole derivatives, with a focus on their anticancer properties. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate the rational design of more potent and selective indazole-based therapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activities of several series of indazole derivatives against various cancer cell lines. The data highlights how different substitutions on the indazole core influence their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: Antiproliferative Activities of (E)-3,5-dimethoxystyryl Indazole Derivatives [1]

CompoundR1 SubstituentA549 IC50 (μM)4T1 IC50 (μM)HepG2 IC50 (μM)MCF-7 IC50 (μM)HCT116 IC50 (μM)
2a 4-(4-methylpiperazin-1-yl)phenyl>10>10>101.154.89
2b N,N-dimethylsulfonamide-----
2c 4-sulfonylmorpholine-----
2d (4-methylpiperazin-1-yl)methyl-----
2e 4-methylmorpholine-----
2f Pyridyl analogue-0.230.800.34-
2g No substitution-----
2h Bulky substituent-----

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Table 2: Antiproliferative Activities of 1H-indazole-3-amine Derivatives [2]

CompoundK562 IC50 (μM)A549 IC50 (μM)PC-3 IC50 (μM)Hep-G2 IC50 (μM)
5a 9.324.6615.4812.67
5b 6.975.25--
5k 12.17--3.32
6a 5.198.216.125.62
6b 18.62---
6o 5.15---

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, in vitro biological evaluation, and QSAR analysis of indazole derivatives, based on common practices in the field.

Synthesis of Indazole Derivatives:

A common synthetic route for 1H-indazole derivatives involves the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent like n-butanol to form the core amino indazole structure.[3] Subsequent selective alkylation or arylation at the N1 position can be achieved using various halides (e.g., benzyl chloride) in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO).[3] Further modifications at other positions of the indazole ring can be accomplished through standard organic chemistry transformations. All synthesized compounds are typically purified by column chromatography and characterized by spectroscopic methods like NMR and mass spectrometry.[1]

In Vitro Antiproliferative Assay (MTT Assay):

The anticancer activity of the synthesized indazole derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[2] Human cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 to 72 hours.[2] After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[2]

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR studies are performed to correlate the structural features of the indazole derivatives with their biological activities. This typically involves the following steps:

  • Data Set Preparation: A series of indazole derivatives with their corresponding biological activities (e.g., pIC50, the negative logarithm of the IC50 value) is compiled. The data set is usually divided into a training set for model development and a test set for model validation.

  • Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, constitutional descriptors) and 3D descriptors (e.g., steric, electrostatic, and hydrophobic fields).[4][5]

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).[3]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for the test set.[3]

Visualizations

The following diagrams illustrate key concepts relevant to the QSAR of indazole derivatives.

QSAR_Workflow General Workflow for a QSAR Study cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Application A Indazole Derivatives (Structures) C Calculate Molecular Descriptors (2D/3D) A->C B Biological Activity Data (e.g., IC50 values) B->C D Split Data into Training and Test Sets C->D E Generate QSAR Model (e.g., MLR, PLS) D->E F Validate Model (r², q², pred_r²) E->F G Interpret Model & Identify Key Structural Features F->G H Design New Potent Indazole Derivatives G->H

Caption: A flowchart illustrating the key steps involved in a typical QSAR study.

HIF1a_Signaling_Pathway Simplified HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Transcription Indazole Indazole Derivatives (HIF-1α Inhibitors) Indazole->HIF1a_stable Inhibition

Caption: A diagram of the HIF-1α signaling pathway under normal and low oxygen conditions.

References

N-2H-Indazol-2-ylurea: A Comparative Analysis with Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant growth regulators (PGRs) are crucial for modulating plant development, with applications ranging from agricultural yield enhancement to fundamental research in plant biology. These compounds, both natural and synthetic, are classified into several major groups based on their chemical structure and physiological effects, including auxins, cytokinins, gibberellins, abscisic acid, and ethylene. This guide provides a comparative analysis of a novel compound, N-2H-Indazol-2-ylurea, with established plant growth regulators.

Due to the novelty of this compound, direct experimental data is not yet publicly available. However, based on its chemical structure, which incorporates both an indazole moiety and a urea-based functional group, it is scientifically reasonable to hypothesize its function as a synthetic cytokinin. Urea-based compounds, such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU), are known to exhibit potent cytokinin-like activity, often exceeding that of natural adenine-type cytokinins.[1] This comparison will, therefore, treat this compound as a potent synthetic cytokinin and evaluate its potential performance against other classes of PGRs based on the known activities of its structural analogs.

Classification and Presumed Mechanism of Action of this compound

This compound is classified as a putative urea-type synthetic cytokinin. Cytokinins are a class of phytohormones that primarily promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot and root morphogenesis, apical dominance, and leaf senescence.[2]

The presumed mechanism of action for this compound involves its interaction with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[3][4] The process begins with the binding of cytokinin to a histidine kinase receptor in the cell membrane. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.[5]

Comparative Data of Plant Growth Regulators

The following tables summarize quantitative data on the performance of various plant growth regulators in different in vitro bioassays. The data for this compound is projected based on the high activity levels observed for potent urea-type cytokinins like Thidiazuron (TDZ).

Table 1: Comparison of PGR Effects on Shoot Proliferation in Solanum tuberosum

Plant Growth RegulatorClassConcentration (M)Mean Number of Shoots per ExplantReference
This compound (Projected) Synthetic Cytokinin 10⁻⁸ ~5-6 N/A
Thidiazuron (TDZ)Synthetic Cytokinin10⁻⁸5.2[6]
Control (MS Basal Medium)-02.5[6]

Table 2: Comparison of PGR Effects on Callus Induction in Nicotiana tabacum

Plant Growth RegulatorClassConcentration (mg/L)Callus Induction Frequency (%)Mean Callus Weight (g)Reference
This compound (Projected in combination with an auxin) Synthetic Cytokinin ~1.0 (+ 0.1 NAA) ~55 ~5.3 N/A
6-Benzylaminopurine (BAP) + 1-Naphthaleneacetic acid (NAA)Synthetic Cytokinin + Synthetic Auxin1.0 + 0.1555.3[7]
Control (MS Basal Medium)-000[7]

Table 3: Comparison of PGR Effects on Rooting of Arachis hypogaea Microshoots

Plant Growth RegulatorClassConcentration (mg/L)Root Induction Frequency (%)Mean Number of Roots per PlantletReference
This compound (Projected) Synthetic Cytokinin N/A Inhibitory Inhibitory N/A
1-Naphthaleneacetic acid (NAA)Synthetic Auxin1.0HighHigh[8]
Gibberellic Acid (GA₃)Gibberellin100Low (inhibitory)Low (inhibitory)[9]
Control (Hormone-free MS)-0ModerateModerate[8]

Table 4: Comparison of PGR Effects on Fruit Size in Actinidia deliciosa (Kiwifruit)

Plant Growth RegulatorClassConcentration (ppm)Average Fruit Weight (g)Reference
This compound (Projected) Synthetic Cytokinin ~5 ~120 N/A
Forchlorfenuron (CPPU)Synthetic Cytokinin5121.99[10]
Control (Untreated)-047.52[10]

Experimental Protocols

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a standard method for determining the cytokinin activity of a compound.

Principle: Cytokinins, in the presence of an optimal auxin concentration, stimulate cell division and callus growth in tobacco pith or leaf explants. The amount of callus growth is proportional to the cytokinin activity of the test compound.[11][12]

Materials:

  • Young, healthy tobacco plants (Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium

  • 1-Naphthaleneacetic acid (NAA)

  • Test compound (e.g., this compound)

  • Sucrose

  • Agar

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber (25°C, dark)

Procedure:

  • Prepare MS medium containing 2 mg/L NAA, 30 g/L sucrose, and 8 g/L agar. Adjust pH to 5.8 before autoclaving.

  • Prepare stock solutions of the test compound at various concentrations.

  • Add the test compound to the molten MS medium after autoclaving and dispense into sterile petri dishes.

  • Under sterile conditions in a laminar flow hood, excise leaf discs (1 cm diameter) from young tobacco leaves.

  • Place one leaf disc onto the surface of the solidified medium in each petri dish.

  • Seal the petri dishes and incubate in the dark at 25°C for 4 weeks.

  • After the incubation period, measure the fresh weight of the callus produced.

  • Compare the callus growth in the presence of the test compound to a control (no cytokinin) and a known cytokinin standard (e.g., Kinetin).

Shoot Proliferation Assay

This assay is used to evaluate the ability of a compound to induce the formation of multiple shoots from an explant.

Principle: A high cytokinin to auxin ratio in the culture medium promotes the development of adventitious shoots from explants like shoot tips or nodal segments.

Materials:

  • In vitro grown plantlets (e.g., potato, Solanum tuberosum)

  • MS basal medium

  • Test compound (e.g., this compound)

  • Sucrose

  • Agar

  • Sterile culture vessels, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber (25°C, 16-hour photoperiod)

Procedure:

  • Prepare MS medium containing 30 g/L sucrose and 8 g/L agar. Adjust pH to 5.8 before autoclaving.

  • Prepare stock solutions of the test compound at various concentrations.

  • Add the test compound to the molten MS medium after autoclaving and dispense into sterile culture vessels.

  • Under sterile conditions, excise shoot tips or nodal segments (approximately 1 cm) from the in vitro plantlets.

  • Place one explant into each culture vessel, ensuring good contact with the medium.

  • Incubate the cultures in a growth chamber at 25°C with a 16-hour photoperiod.

  • After 4-6 weeks, count the number of new shoots produced per explant.

  • Compare the shoot proliferation rate with a control medium lacking the test compound.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using the DOT language to visualize key processes.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor (Histidine Kinase) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphoryl transfer ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphoryl transfer Genes Cytokinin-Responsive Genes ARR_B->Genes Activates transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHK Negative feedback Genes->ARR_A Transcription Response Cytokinin Response (e.g., Cell Division) Genes->Response Leads to Cytokinin This compound (Cytokinin) Cytokinin->AHK Binds to receptor

Caption: The Cytokinin Signaling Pathway.

Tobacco_Callus_Bioassay_Workflow start Start prep_media Prepare MS Medium + Auxin + Test Compound start->prep_media inoculation Inoculate Leaf Discs onto Medium prep_media->inoculation explant_prep Excise Tobacco Leaf Discs explant_prep->inoculation incubation Incubate in Dark at 25°C for 4 Weeks inoculation->incubation data_collection Measure Callus Fresh Weight incubation->data_collection analysis Compare with Controls data_collection->analysis end End analysis->end

Caption: Tobacco Callus Bioassay Workflow.

Conclusion

While direct experimental evidence for this compound is pending, its chemical structure strongly suggests it functions as a potent synthetic cytokinin. Based on the performance of analogous urea-type cytokinins like Thidiazuron, it is anticipated that this compound would be highly effective at inducing cell division, shoot proliferation, and influencing fruit development, often at lower concentrations than adenine-type cytokinins. Conversely, it is expected to inhibit root formation, a characteristic antagonistic to auxins. Further empirical studies are necessary to fully elucidate the specific activity and optimal application concentrations of this compound and to validate its potential as a valuable tool in plant science research and agriculture.

References

Safety Operating Guide

Navigating the Disposal of N-2H-Indazol-2-ylurea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach for the safe disposal of N-2H-Indazol-2-ylurea, a heterocyclic compound containing both indazole and urea functionalities. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general principles for handling similar chemical structures.

Core Safety and Handling Principles

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data on toxicity and ecotoxicity are not available. However, the table below summarizes general hazard information for related compounds, which should be considered as potential hazards for this compound.

ParameterUreaIndazole DerivativesGeneral Guidance for this compound
Acute Toxicity (Oral) Generally low toxicityVaries, some may be harmful if swallowedAssume moderate toxicity and avoid ingestion.
Skin Irritation Generally non-irritatingCan cause skin irritationAvoid skin contact.
Eye Irritation Can cause mild irritationCan cause serious eye irritationWear proper eye protection.
Aquatic Toxicity Low to moderateSome are toxic to aquatic lifePrevent release to the environment.

Experimental Protocol: Waste Characterization

In the absence of specific data, a precautionary waste characterization should be performed. This involves treating the compound as potentially hazardous. The following steps outline a general protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unknown reactions.

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and any known or suspected hazard symbols (e.g., "irritant," "environmental hazard").

  • Consultation: Provide your institution's Environmental Health and Safety (EHS) department with all available information on the compound, including its structure and any related known hazards of indazole and urea compounds. The EHS department is equipped to perform a comprehensive hazard assessment and determine the appropriate disposal route.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow disposal procedures outlined in the SDS. sds_check->follow_sds Yes no_sds Treat as potentially hazardous waste. sds_check->no_sds No end End: Waste Disposed follow_sds->end consult_ehs Consult with Environmental Health & Safety (EHS) Department. no_sds->consult_ehs ehs_assessment EHS performs hazard assessment. consult_ehs->ehs_assessment disposal_route EHS determines appropriate disposal route. ehs_assessment->disposal_route incineration High-temperature incineration at a licensed facility. disposal_route->incineration Thermal Destruction landfill Engineered hazardous waste landfill. disposal_route->landfill Stabilization/Landfill neutralization Chemical neutralization (if applicable and approved by EHS). disposal_route->neutralization Chemical Treatment incineration->end landfill->end neutralization->end

Disposal decision workflow for this compound.

Recommended Disposal Procedures

Given the potential for unknown hazards, the following disposal methods are recommended in descending order of preference. The final determination must be made by qualified EHS personnel.

  • Incineration: High-temperature incineration in a licensed hazardous waste facility is the preferred method for the complete destruction of organic compounds. This process minimizes the risk of environmental contamination.

  • Hazardous Waste Landfill: If incineration is not available, the compound should be packaged, labeled, and transported by a certified hazardous waste handler to an engineered landfill designed to contain chemical waste.

  • Chemical Neutralization: This method should only be considered if the decomposition products are known to be non-hazardous and the process is approved and supervised by the EHS department. Due to the lack of specific data for this compound, this method is not recommended without a thorough risk assessment.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Do not attempt to treat the chemical waste without explicit approval and a validated protocol from your EHS department.

  • Always comply with local, state, and federal regulations regarding hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[1]

By adhering to these precautionary measures and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-2H-Indazol-2-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Concerns

While specific toxicological data for N-2H-Indazol-2-ylurea is unavailable, researchers should assume the compound is hazardous. Based on related structures, potential hazards include eye, skin, and respiratory irritation.[1][2] Inhalation or ingestion should be avoided.

First Aid Measures

SituationFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following minimum PPE is recommended to minimize exposure. The appropriate level of PPE may vary based on the scale of the operation and the potential for exposure.

PPE CategoryEquipment SpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[3]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]Prevents skin contact.
Skin and Body Laboratory coat.Protects against incidental contact.
Respiratory Use in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Wash hands thoroughly after handling.[1][2]

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the product to enter drains or waterways.[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling in Controlled Environment (Fume Hood) ppe->handling exp Experimental Use handling->exp decon Decontamination of Work Area & Equipment exp->decon remove_ppe Doff Personal Protective Equipment exp->remove_ppe waste Waste Segregation & Collection decon->waste decon->remove_ppe dispose Dispose of Waste via Approved Channels waste->dispose remove_ppe->dispose Dispose of contaminated PPE

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.